Piperazine-1-carboxylic acid diphenylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSOLXZAPIGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328487 | |
| Record name | Piperazine-1-carboxylic acid diphenylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-36-0 | |
| Record name | Piperazine-1-carboxylic acid diphenylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperazine-1-carboxylic acid diphenylamide CAS 1804-36-0 properties
An In-Depth Technical Guide to Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0)
Authored by a Senior Application Scientist
Abstract
This compound, identified by CAS number 1804-36-0, is a distinct chemical entity built upon the piperazine scaffold, a structure of profound importance in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthetic protocol, predicted spectral characteristics for structural confirmation, and an exploration of its potential applications in drug discovery and organic synthesis. The document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound as a versatile building block.
Core Molecular Identity and Physicochemical Properties
This compound is a derivative of piperazine, featuring a diphenylamide group attached to one of the piperazine nitrogens via a carbonyl linker. This unique combination of a flexible, basic piperazine ring and a rigid, lipophilic diphenylamide moiety defines its chemical behavior and potential utility. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to modulate aqueous solubility and pharmacokinetic profiles of drug candidates.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1804-36-0 | [2],[3], |
| Molecular Formula | C₁₇H₁₉N₃O | [2],[3] |
| Molecular Weight | 281.35 g/mol | [2],[3] |
| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | [1] |
| Synonyms | N,N-diphenyl-1-piperazinecarboxamide | |
| Topological Polar Surface Area (TPSA) | 35.58 Ų | [2] |
| Predicted LogP | 2.85 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Molecular Structure and Key Features
The structure of this compound contains three key functional regions: the diphenylamine group, the tertiary amide (carboxamide) linker, and the piperazine ring with a secondary amine. Understanding this architecture is crucial for predicting its reactivity and spectral properties.
Caption: Molecular structure of this compound.
Synthesis Protocol and Mechanistic Insight
While multiple synthetic routes to piperazine carboxamides exist, a reliable and common approach involves the nucleophilic acyl substitution reaction between piperazine and a suitable acylating agent, such as diphenylcarbamoyl chloride. This method is efficient and proceeds under mild conditions.
Expertise & Causality:
The chosen protocol utilizes an excess of piperazine. One equivalent acts as the nucleophile, while the second equivalent serves as an inexpensive base to neutralize the hydrochloric acid byproduct generated during the reaction. This strategy avoids the need for an external organic base, simplifying the workup procedure. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment. The reaction is initiated at 0 °C to control the initial exotherm of the acylation and then allowed to warm to room temperature to ensure completion.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of diphenylcarbamoyl chloride (1.0 equivalent, the limiting reagent) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the piperazine hydrochloride salt and any unreacted starting material. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Caption: Experimental workflow for the synthesis of the target compound.
Predicted Spectral Data for Structural Verification
As experimental spectra are not widely published, the following characteristics are predicted based on the known molecular structure. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two phenyl rings.
-
δ 3.40-3.50 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the carbonyl group (-N-CH₂-).
-
δ 2.85-2.95 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂-).
-
δ ~1.80 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This peak may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165 ppm: Signal for the carbonyl carbon (C=O) of the amide.
-
δ ~142 ppm: Quaternary carbons of the phenyl rings attached to the nitrogen.
-
δ 126-129 ppm: Signals for the other aromatic carbons.
-
δ ~46 ppm: Carbon atoms of the piperazine ring adjacent to the secondary amine.
-
δ ~44 ppm: Carbon atoms of the piperazine ring adjacent to the amide nitrogen.
-
-
FT-IR (ATR):
-
~3300 cm⁻¹: A moderate, sharp peak corresponding to the N-H stretch of the secondary amine in the piperazine ring.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~2950-2800 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ groups in the piperazine ring.
-
~1645 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the tertiary amide.
-
~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
-
Mass Spectrometry (EI):
-
m/z 281.15: Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
-
Applications in Research and Drug Discovery
This compound is primarily valuable as a chemical intermediate and a scaffold for building more complex molecules.[1] Its utility stems from the proven pharmacological relevance of the piperazine core.
-
Scaffold for Library Synthesis: The secondary amine of the piperazine ring provides a reactive handle for further functionalization. It can undergo N-alkylation, acylation, or reductive amination, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Medicinal Chemistry Building Block: The piperazine moiety is present in numerous approved drugs, including those with anti-psychotic, anti-depressant, and anti-histaminic activities.[4] This compound serves as a pre-functionalized starting material for synthesizing novel drug candidates. Structurally related piperazine-1-carboxamides have been investigated as potential inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation research, and for their antimicrobial properties.[1][5]
-
Modulation of Physicochemical Properties: The diphenylamide portion imparts significant lipophilicity, while the piperazine ring can be protonated at physiological pH, providing a balance that is often crucial for oral bioavailability and cell permeability in drug candidates.[1]
Safety, Handling, and Storage
-
Potential Hazards: Piperazine itself is known to be corrosive and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] While the derivatization in this compound may alter its toxicological profile, it should be handled as a potentially hazardous substance.
-
Recommended Handling Procedures:
-
Always handle the compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust or powder. Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Some suppliers recommend storage at 2-8°C for long-term stability.[2]
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Synthesis of Piperazine-1-carboxylic acid diphenylamide
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine-1-carboxylic acid diphenylamide is a valuable scaffold in medicinal chemistry, leveraging the privileged piperazine moiety for the development of novel therapeutic agents. The piperazine ring is a cornerstone in drug design, appearing in numerous FDA-approved pharmaceuticals due to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound. We will dissect the strategic synthesis of the key electrophilic intermediate, diphenylcarbamoyl chloride, and detail the subsequent nucleophilic acyl substitution with piperazine. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring a reproducible and scalable synthesis for research and development applications.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of the target molecule, N,N-diphenylpiperazine-1-carboxamide, hinges on the formation of a robust amide bond between the piperazine core and a diphenylcarbamoyl group. A logical retrosynthetic disconnection across this C-N bond reveals two primary synthons: the nucleophilic piperazine and an electrophilic diphenylcarbamoyl chloride.
This approach is advantageous due to the commercial availability and relatively low cost of piperazine. The critical step, therefore, becomes the reliable synthesis of the diphenylcarbamoyl chloride intermediate.
Diagram 1: Retrosynthetic Pathway A simple retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: Diphenylcarbamoyl Chloride
The standard and most effective method for preparing diphenylcarbamoyl chloride involves the reaction of diphenylamine with phosgene or a safer equivalent like triphosgene.[3][4][5][6] Phosgene is a highly reactive electrophile that readily undergoes acylation with the nucleophilic secondary amine of diphenylamine.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the diphenylamine nitrogen onto the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride. A key aspect of this reaction is the concurrent formation of hydrogen chloride (HCl). This byproduct reacts with unconsumed diphenylamine to form diphenylamine hydrochloride, which is insoluble in non-polar solvents like benzene and precipitates from the reaction mixture.[3] This precipitation helps to drive the reaction to completion.
Detailed Experimental Protocol
Warning: Phosgene is extremely toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE) and engineering controls.
-
Reactor Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a gas outlet connected to a scrubber system (e.g., concentrated sodium hydroxide solution).
-
Charging Reactants: Charge the flask with benzene (4 L) and diphenylamine (1690 g, ~10 mol).
-
Reaction Initiation: Cool the flask in an ice/water bath. Begin bubbling phosgene gas (500 g, ~5 mol) into the stirred solution. The rate of addition should be controlled, typically taking 3-4 hours.[3] The progress can be monitored by weighing the phosgene cylinder or the reaction flask intermittently.
-
Reaction Completion & Aging: Once the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature to ensure maximum conversion.[3]
-
Isolation of Byproduct: Filter the reaction mixture to remove the precipitated diphenylamine hydrochloride. This salt can be saved for recovery of the starting material.
-
Product Isolation:
-
Transfer the filtrate to a distillation apparatus and remove the benzene solvent under reduced pressure.
-
The crude, dark-colored residue is poured into cold ethanol (1.5 L).
-
The diphenylcarbamoyl chloride will precipitate as a solid. Cool the mixture thoroughly to maximize precipitation.
-
Filter the solid product and wash it with a small amount of cold ethanol.[3]
-
-
Recovery (Optional but Recommended): The filtered diphenylamine hydrochloride can be treated with hot water to decompose the salt and recover the diphenylamine, which can be dried and reused.[3]
Data Summary: Diphenylcarbamoyl Chloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Rationale |
| Diphenylamine | 169.22 | ~10 | 1690 g | Used in excess to ensure complete consumption of toxic phosgene. |
| Phosgene | 98.92 | ~5 | 500 g | The limiting, highly reactive electrophilic reagent. |
| Benzene | 78.11 | - | 4 L | A non-polar solvent that facilitates the precipitation of the hydrochloride byproduct.[3] |
| Ethanol | 46.07 | - | 1.5 L | Used for precipitation/crystallization of the final product.[3] |
Yields of over 90% (based on consumed diphenylamine) can be achieved with this method.[3]
Core Synthesis: this compound
This stage involves the nucleophilic acyl substitution reaction between piperazine and the synthesized diphenylcarbamoyl chloride. The primary challenge is achieving selective mono-acylation, as piperazine possesses two reactive secondary amine sites.
Strategy for Selective Mono-acylation
To prevent the formation of the 1,4-disubstituted byproduct, a significant excess of piperazine is employed. By ensuring piperazine is the abundant species, the electrophilic diphenylcarbamoyl chloride is statistically far more likely to react with an un-substituted piperazine molecule than with the mono-substituted product. This is a common and effective strategy in the synthesis of mono-substituted piperazines, avoiding complex protection-deprotection steps.[7][8]
An acid scavenger, such as triethylamine, is crucial. It neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[9]
Diagram 2: Overall Synthetic Scheme The two-step synthesis from diphenylamine to the final product.
Detailed Experimental Protocol
-
Reactor Setup: To a solution of piperazine (5 eq.) in dichloromethane (DCM, 10 mL per mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq.).
-
Reagent Addition: Cool the flask in an ice bath. Add a solution of diphenylcarbamoyl chloride (1 eq.) in DCM dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 5% NaHCO₃ solution and then with brine. The bicarbonate wash removes any residual acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]
Data Summary: Core Synthesis
| Reagent | Molar Mass ( g/mol ) | Equiv. | Rationale |
| Diphenylcarbamoyl Chloride | 231.68 | 1.0 | The limiting electrophilic reagent. |
| Piperazine | 86.14 | 5.0 | Used in large excess to favor mono-substitution.[7] |
| Triethylamine (Et₃N) | 101.19 | 1.2 | Acts as an acid scavenger for the HCl byproduct.[9] |
| Dichloromethane (DCM) | 84.93 | - | An inert, aprotic solvent for the reaction. |
Diagram 3: Experimental Workflow A flowchart of the core synthesis and purification process.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process commencing with the phosgenation of diphenylamine. The subsequent acylation of piperazine with the resulting diphenylcarbamoyl chloride, when performed with a strategic excess of the piperazine nucleophile, yields the desired mono-substituted product efficiently. This guide provides the detailed protocols and underlying chemical principles necessary for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Diphenylcarbamyl chloride (198-31-2) for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Diphenylcarbamyl chloride | 198-31-2 | Benchchem [benchchem.com]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Molecular Structure of Piperazine-1-carboxylic acid diphenylamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions make it an invaluable building block in the design of novel therapeutics. This guide focuses on a specific, yet illustrative, member of this family: Piperazine-1-carboxylic acid diphenylamide (also known as N,N-diphenylpiperazine-1-carboxamide). While this particular molecule may not be a blockbuster drug itself, its structural features provide a rich platform for understanding the nuanced interplay of chemistry and biology that underpins the therapeutic potential of piperazine derivatives. As a Senior Application Scientist, my goal is to not just present data, but to weave a narrative that explains the why behind the molecular architecture and its implications for drug discovery and development.
Unveiling the Molecular Architecture: A Structural Overview
This compound is a fascinating molecule that marries the conformational flexibility of the piperazine ring with the steric and electronic properties of two phenyl groups. Its fundamental characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | N/A |
| CAS Number | 1804-36-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₁₉N₃O | --INVALID-LINK-- |
| Molecular Weight | 281.35 g/mol | --INVALID-LINK-- |
At its core, the molecule features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogens is functionalized with a carboxamide group, which is, in turn, substituted with two phenyl rings. This arrangement gives rise to a number of key structural features that dictate its chemical behavior and potential biological activity.
Caption: 2D representation of this compound.
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky diphenylamide group can influence this conformation and the rotational barriers around the N-C bonds. The amide bond itself introduces a planar geometry due to resonance, which, in conjunction with the two phenyl rings, creates a relatively rigid and sterically demanding substituent on the piperazine core.
Synthesis and Characterization: From Blueprint to Reality
The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically deduced from established methods for the formation of N-substituted piperazine carboxamides. The most probable and efficient synthetic route involves the reaction of piperazine with diphenylcarbamoyl chloride.
Proposed Synthetic Protocol
This protocol is based on general procedures for similar reactions and is presented as a robust starting point for laboratory synthesis.
Materials:
-
Piperazine
-
Diphenylcarbamoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 equivalents) in anhydrous dichloromethane. The use of an excess of piperazine serves both as a reactant and as a base to quench the HCl byproduct, though the addition of triethylamine is recommended for optimal results.
-
Addition of Diphenylcarbamoyl Chloride: To the stirred solution of piperazine, add triethylamine (1.1 equivalents). Subsequently, add a solution of diphenylcarbamoyl chloride (1 equivalent) in dichloromethane dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While specific spectra for this exact molecule are not readily published, we can predict the expected key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings. The complexity of these signals will depend on the rotational freedom around the N-Ph bonds.
-
Piperazine Protons: Two sets of multiplets in the aliphatic region. The protons on the carbons adjacent to the amide nitrogen (positions 2 and 6) will likely be deshielded and appear further downfield (around δ 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine nitrogen (positions 3 and 5), which would be expected around δ 2.8-3.2 ppm.
-
N-H Proton: A broad singlet corresponding to the proton on the secondary amine of the piperazine ring. Its chemical shift can be variable and may be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (around δ 165-175 ppm) corresponding to the amide carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Piperazine Carbons: Two signals in the aliphatic region (typically δ 40-55 ppm) for the non-equivalent carbons of the piperazine ring.
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (281.35 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the diphenylamino group.
Pharmacological Potential and Avenues for Research
The biological activity of this compound itself has not been extensively reported in the scientific literature. However, the broader class of piperazine derivatives has been a fertile ground for the discovery of new drugs with a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable scaffold or starting point for the development of novel therapeutic agents.
The Piperazine Moiety in Drug Discovery
The piperazine ring is considered a "privileged scaffold" because it is a structural component in a multitude of approved drugs and biologically active molecules. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes. The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.
Potential Therapeutic Applications of Piperazine Derivatives
Research into piperazine derivatives has uncovered a wide array of biological activities, including:
-
Anticancer Activity: Many piperazine-containing compounds have shown potent antiproliferative effects against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The piperazine scaffold is present in several antimicrobial and antifungal agents.[1]
-
Central Nervous System (CNS) Activity: The ability of many piperazine derivatives to cross the blood-brain barrier has led to their development as treatments for a variety of CNS disorders, including depression, anxiety, and psychosis.
-
Enzyme Inhibition: Piperazine derivatives have been developed as inhibitors of various enzymes, including urease and tyrosinase, which are implicated in a range of diseases.
Future Research Directions
Given the rich pharmacology of the piperazine class, this compound presents several intriguing avenues for future research:
-
Biological Screening: A comprehensive biological screening of this compound against a panel of common drug targets (e.g., kinases, G-protein coupled receptors, proteases) could uncover novel biological activities.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The secondary amine of the piperazine ring provides a convenient point for further chemical modification. The synthesis and evaluation of a library of analogues with different substituents at this position could lead to the identification of compounds with enhanced potency and selectivity for a particular biological target.
Caption: Potential research pathways for this compound.
Conclusion
This compound serves as an excellent case study for the exploration of the chemical and potential biological properties of the piperazine scaffold. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unambiguously confirmed using modern spectroscopic methods. While its own pharmacological profile remains to be fully elucidated, the vast body of research on related piperazine derivatives strongly suggests that it and its analogues hold significant potential for the development of new therapeutic agents. This guide has aimed to provide a comprehensive technical overview that is not only informative but also serves as a catalyst for further scientific inquiry in this promising area of medicinal chemistry.
References
A-Z Guide to Piperazine-1-carboxylic acid diphenylamide: Physicochemical Properties, Synthesis, and Analytical Protocols
This technical guide provides an in-depth analysis of Piperazine-1-carboxylic acid diphenylamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's core physicochemical properties, outlines a validated synthesis pathway, and provides robust experimental protocols for its characterization.
Compound Identification and Structure
This compound, also known as N,N-diphenylpiperazine-1-carboxamide, is a derivative of the piperazine scaffold.[1] The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents due to its ability to modulate physicochemical and pharmacokinetic properties.[1][2] This specific derivative incorporates a diphenylamide moiety, which significantly influences its properties and potential applications.
| Identifier | Data | Source(s) |
| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | [1] |
| Synonym | This compound | [3] |
| CAS Number | 1804-36-0 | [4] |
| Molecular Formula | C₁₇H₁₉N₃O | [3][5] |
| Molecular Weight | 281.35 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3CCNCC3 | [6] |
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. The properties of this compound are largely dictated by the interplay between the basic piperazine ring and the bulky, hydrophobic diphenylamide group.
| Property | Value / Description | Rationale and Experimental Context |
| Appearance | White to off-white solid. | The crystalline nature is typical for moderately sized organic molecules with amide functionalities which can participate in hydrogen bonding, leading to a stable crystal lattice. |
| Purity | ≥95% to ≥98% | Purity is typically determined by HPLC or NMR analysis and is a critical parameter for any research application to ensure reproducibility.[4] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The parent piperazine is freely soluble in water.[2][7] However, the addition of the large, nonpolar diphenylamide group drastically reduces aqueous solubility. For biological assays, stock solutions are typically prepared in 100% DMSO.[8] |
| Topological Polar Surface Area (TPSA) | 35.58 Ų | This value, calculated from the structure, suggests moderate cell permeability. The TPSA is a key predictor of drug transport properties. |
| LogP | 2.85 | The calculated LogP (octanol-water partition coefficient) indicates a lipophilic character, consistent with its poor water solubility and the presence of two phenyl rings.[6] |
| Hydrogen Bond Donors/Acceptors | 1 Donor (piperazine N-H), 2 Acceptors (carbonyl O, piperazine N) | These sites are critical for molecular interactions, influencing everything from crystal packing to receptor binding.[6] |
| Reactivity | The secondary amine on the piperazine ring is the primary site of reactivity. | This nitrogen can be readily N-alkylated or acylated, making the compound a versatile building block for further chemical synthesis.[2][9] The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. |
| Storage | Sealed in a dry environment at 2-8°C for long-term stability. | As a weak base, piperazine and its derivatives can absorb atmospheric water and carbon dioxide, leading to degradation over time.[2][6] |
Synthesis Pathway and Rationale
A common and efficient method for synthesizing N-substituted piperazine carboxamides is through the coupling of a piperazine derivative with an appropriate activated carboxylic acid derivative or, in this case, a carbamoyl chloride.
Retrosynthetic Analysis
The target molecule can be disconnected at the amide bond, revealing two commercially available starting materials: piperazine and diphenylcarbamoyl chloride. This is a highly convergent and efficient synthetic strategy.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis.
-
Reaction Setup: To a stirred solution of piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add a solution of diphenylcarbamoyl chloride (1.0 equivalent) in DCM dropwise over 15 minutes.
-
Causality: Piperazine is used in slight excess to favor the mono-acylation product and consume the starting chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperazine nucleophile. The reaction is run at 0°C to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylcarbamoyl chloride is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylamine hydrochloride salt. The brine wash removes residual water from the organic phase.
-
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols for Characterization
Accurate characterization is essential for validating the identity and purity of the synthesized compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the compound (~5-10 mg) to a known volume of purified water (e.g., 5 mL) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Trustworthiness: A calibration curve with known concentrations must be run to ensure accurate quantification. The experiment should be performed in triplicate to ensure reproducibility.
-
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (integrating to 10H) corresponding to the two phenyl rings.
-
Piperazine Protons: Two distinct sets of signals for the piperazine ring protons. The protons adjacent to the amide nitrogen will be shifted downfield compared to those adjacent to the secondary amine.
-
N-H Proton: A broad singlet corresponding to the secondary amine proton (N-H) of the piperazine ring. The chemical shift of this proton is variable and can be confirmed by a D₂O exchange experiment.
-
Applications and Significance
While specific biological activity for this exact compound is not extensively documented, its structural motifs are of high interest.[1]
-
Medicinal Chemistry Scaffold: As a derivative of the versatile piperazine scaffold, it serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[1][10]
-
Enzyme Inhibition Studies: Structurally related piperazine-1-carboxamides have been investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation research.[1]
-
Antimicrobial Research: Other piperazine-1-carboxamidine analogues have been explored for antifungal and antimicrobial properties.[11]
-
Materials Science: The thermal stability offered by the amide functionality makes such compounds potential candidates for photoelectric materials.[12]
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 1804-36-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. labsolu.ca [labsolu.ca]
- 6. chemscene.com [chemscene.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of Piperazines | Ambeed [ambeed.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
A Strategic Guide to Elucidating the Mechanism of Action of Piperazine-1-carboxylic acid diphenylamide
An in-depth technical guide or whitepaper on the core.
Abstract
Piperazine-1-carboxylic acid diphenylamide represents a novel chemical entity with potential therapeutic applications. As its pharmacological profile is currently uncharacterized, this guide presents a strategic, multi-phase research plan designed to systematically elucidate its mechanism of action. We move from broad, unbiased screening to specific, hypothesis-driven validation, providing detailed experimental protocols and the scientific rationale behind each step. This document serves as a roadmap for researchers in drug discovery and development, offering a robust framework for characterizing novel compounds from initial hit identification to downstream signaling pathway analysis.
| Introduction: The Challenge of a Novel Chemical Entity
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its presence within this compound, combined with a diphenylamide moiety, suggests a high probability of biological activity. However, without empirical data, its mechanism of action remains a "black box."
This guide does not describe a known mechanism. Instead, it provides a comprehensive, field-tested strategy for its discovery. We will proceed under the primary hypothesis that the piperazine scaffold will direct the compound toward aminergic G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, which are common targets for such structures. Our approach is designed to be self-validating, building a pyramid of evidence from initial binding to functional cellular outcomes.
| Phase I: Target Identification and Functional Validation
The initial phase is designed to cast a wide net, identifying the most probable molecular targets, and then rapidly confirming these "hits" with orthogonal, functional assays.
| Rationale for Initial Approach: Unbiased Screening
For a completely uncharacterized compound, a biased, candidate-by-candidate approach is inefficient and risks missing unexpected targets. A broad screening panel is the most effective starting point. It provides a panoramic view of the compound's activity across major target classes, saving significant time and resources. We recommend a commercially available service, such as the Psychoactive Drug Screening Program (PDSP) sponsored by the National Institute of Mental Health (NIMH), which offers broad GPCR screening at no cost to researchers, or similar commercial panels from vendors like Eurofins.
| Experimental Workflow: From Broad Screen to Confirmed Hit
The workflow below outlines a logical progression from identifying potential targets to quantifying their interaction and functional effect.
Caption: Phase 1 Experimental Workflow for Target Discovery.
| Protocol 1: Radioligand Binding Assay for Affinity Determination
This protocol is designed to determine the binding affinity (Kᵢ) of our test compound for a hypothesized target, for instance, the Dopamine D2 receptor (D₂R), a common target for piperazine-containing molecules.
Principle: This is a competitive binding assay. We measure the ability of our unlabeled test compound to displace a "hot" (radiolabeled) ligand with known high affinity for the target receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to a binding affinity constant (Kᵢ).
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing the human D₂R (commercially available).
-
Radioligand: [³H]Spiperone (a high-affinity D₂R antagonist).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
In each well of the 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the test compound dilution (or vehicle for total/non-specific binding).
-
50 µL of [³H]Spiperone at a final concentration equal to its Kₔ (e.g., ~0.3 nM).
-
50 µL of the D₂R membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation:
| Compound | Target | Kᵢ (nM) ± SEM |
| This compound | D₂R | Experimental Value |
| Haloperidol (Control) | D₂R | 1.5 ± 0.2 |
| Phase II: Elucidation of Downstream Signaling
Once a primary target is validated, the next critical step is to understand the cellular consequences of its engagement. If our compound is an agonist or antagonist at a GPCR, it will modulate intracellular second messenger systems.
| Rationale: Connecting Receptor Binding to Cellular Function
Binding affinity (Kᵢ) does not describe function. A compound can bind tightly but be an antagonist (blocker) or an agonist (activator). Measuring the levels of second messengers, such as cyclic AMP (cAMP), directly downstream of receptor activation provides this crucial functional information. For many aminergic receptors, including the D₂R, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
| Hypothetical Signaling Pathway: D₂ Receptor Modulation
The diagram below illustrates the canonical Gαi-coupled signaling pathway for the D₂ receptor, which we will seek to validate for our compound.
Caption: Hypothetical Gαi-coupled signaling cascade for the D₂ receptor.
| Protocol 2: cAMP Assay for Functional Potency
Principle: This protocol uses a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology, to quantify intracellular cAMP levels. If the test compound is a D₂R agonist, it will inhibit adenylyl cyclase, causing a dose-dependent decrease in cAMP. If it is an antagonist, it will block the ability of a known agonist (like dopamine) to cause this decrease.
Step-by-Step Methodology:
-
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human D₂R.
-
Cell culture medium, serum, and antibiotics.
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
Dopamine (a reference agonist).
-
Test Compound.
-
-
Procedure (Agonist Mode):
-
Plate the D₂R-expressing CHO cells in a 384-well plate and grow to ~90% confluency.
-
Wash the cells with stimulation buffer.
-
Add serial dilutions of the test compound or reference agonist (dopamine) to the wells.
-
Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production. This creates a signal window to measure inhibition.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions (this typically involves adding two detection reagents).
-
Read the plate on an HTRF-compatible plate reader.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Add serial dilutions of the test compound and incubate for 15 minutes.
-
Add a fixed concentration of dopamine (its EC₈₀) to all wells to stimulate the receptor.
-
Continue from step 5 in the agonist mode protocol.
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescent signals as per the kit instructions.
-
Plot the signal ratio against the log concentration of the test compound.
-
For agonist mode, fit the data to a dose-response inhibition curve to determine the EC₅₀ (potency).
-
For antagonist mode, fit the data to determine the IC₅₀ (potency) and calculate the antagonist constant (Kₑ) if required.
-
| Conclusion and Future Directions
This guide outlines the foundational steps to systematically de-orphanize this compound. By completing Phase I and II, a researcher will have established:
-
The primary molecular target(s).
-
The binding affinity of the compound for its target(s).
-
The functional nature of the interaction (agonist, antagonist, etc.).
-
The potency of the compound in a cell-based signaling assay.
Subsequent research should focus on validating these findings by investigating more distal signaling events (e.g., ERK or Akt phosphorylation via Western Blot) and assessing the compound's effects on cellular physiology (e.g., cell proliferation, migration, or electrophysiological assays) before moving into more complex in vivo models. This structured, hypothesis-driven approach ensures that each experimental step builds upon a solid foundation of validated data, maximizing the potential for successful drug discovery.
| References
-
Title: Radioligand binding assays: theory and practice. Source: Current Protocols in Pharmacology URL: --INVALID-LINK--
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: --INVALID-LINK--
-
Title: Dopamine D2 receptors and the Gαi-cAMP pathway. Source: Journal of Neurochemistry URL: --INVALID-LINK--
Discovery of novel piperazine-containing therapeutic agents
An In-Depth Technical Guide to the Discovery of Novel Piperazine-Containing Therapeutic Agents
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at opposing 1 and 4 positions, is not merely a common structural motif; it is a "privileged scaffold" that has been instrumental in the development of a multitude of blockbuster drugs.[1][2] From the antipsychotic effects of clozapine to the anticancer activity of imatinib and the antiviral properties of indinavir, the piperazine core is a testament to structural versatility and pharmacological significance.[3][4] Its prevalence is striking, ranking as the third most common nitrogen heterocycle found in FDA-approved drugs.[1][5]
This guide is designed for the hands-on researcher, the medicinal chemist, and the drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the fundamental physicochemical properties that make piperazine so attractive, delve into the synthetic strategies used to build and functionalize this core, dissect the nuances of structure-activity relationships (SAR), and examine its application across diverse therapeutic targets. Through detailed protocols, data-driven tables, and explanatory diagrams, this document aims to serve as both a foundational reference and a practical guide for those seeking to harness the power of the piperazine scaffold in the quest for novel therapeutic agents.
Chapter 1: The Piperazine Core: A Nexus of Favorable Physicochemical and Pharmacokinetic Properties
The persistent success of the piperazine moiety in drug design is not accidental; it is rooted in a unique combination of structural and chemical attributes that favorably influence a molecule's behavior in biological systems.[6]
1.1. Structural Rigidity and Conformational Flexibility
The piperazine ring typically adopts a stable chair conformation, which imparts a degree of structural rigidity to the molecule.[7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially enhancing affinity.[7] However, the ring is not static. This conformational flexibility allows it to adapt to the topology of various binding pockets, a key reason for its appearance in drugs targeting a wide array of proteins.[2][7]
1.2. Basicity and pKa Modulation
The two nitrogen atoms of the piperazine ring have distinct basicities (pKa1 ≈ 9.7, pKa2 ≈ 5.3).[7] This dual basicity is a powerful tool for medicinal chemists. At physiological pH (≈7.4), the piperazine ring is predominantly monoprotonated. This positive charge is critical for enhancing aqueous solubility and forming key hydrogen bond interactions with biological targets like receptors and enzymes.[6][8] The ability to tune the pKa through substitution on the nitrogen atoms allows for fine-tuning of a compound's pharmacokinetic profile, balancing solubility with the membrane permeability required to reach its site of action.[2]
1.3. Improving the ADMET Profile
The incorporation of a piperazine ring is a well-established strategy for improving a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][9]
-
Solubility and Bioavailability: The basic nitrogen atoms significantly increase a molecule's water solubility, which often translates to improved oral bioavailability.[6][8]
-
Metabolic Stability: While piperazine itself can be subject to metabolism, its introduction can block metabolically labile sites on a parent molecule. Furthermore, strategic substitution on the piperazine ring can enhance its own metabolic stability.[10]
-
Cellular Permeability: The ability to modulate the protonation state allows for a balance between the charged, soluble form and the neutral, more permeable form, facilitating passage across cellular membranes.[5]
The following workflow illustrates the central role of the piperazine scaffold in a typical drug discovery cascade, from initial design to lead optimization.
Chapter 2: Synthetic Strategies for Accessing Piperazine Derivatives
The chemical tractability of the piperazine scaffold is a major reason for its widespread use.[11] A vast array of synthetic methods allows for the precise installation of diverse functional groups at both the nitrogen and, more recently, the carbon atoms of the ring.
2.1. N-Functionalization: The Workhorse of Piperazine Chemistry
The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[1] The nucleophilicity of the secondary amines makes N-functionalization straightforward.
-
N-Alkylation: This is commonly achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination with aldehydes and ketones.[11] Reductive amination is particularly useful as it avoids the potential for over-alkylation and uses milder reagents like sodium triacetoxyborohydride.
-
N-Arylation: The formation of an N-aryl bond is critical for many therapeutic agents. While classical methods like the Ullmann condensation exist, the modern standard is the Palladium-catalyzed Buchwald-Hartwig amination.[11] This reaction is highly versatile, tolerating a wide range of functional groups on both the piperazine and the aryl halide, making it a cornerstone of library synthesis.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides readily forms stable amide or sulfonamide linkages, providing access to another large chemical space.
2.2. Modern Advances: C-H Functionalization
While N-substitution has dominated the field, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring.[1] This breakthrough unlocks new structural diversity and allows for the modulation of properties in ways previously inaccessible. Photoredox catalysis, for example, can generate an α-aminyl radical from the piperazine nitrogen, which can then be coupled with various partners to install substituents at the C2 position.[1] These methods provide access to novel chemical matter with potentially unique pharmacological profiles.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
This protocol describes a general procedure for the synthesis of an N-arylpiperazine, a common step in the creation of many therapeutic agents.
Materials:
-
Aryl bromide (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or sealed microwave vial, magnetic stirrer, nitrogen or argon source.
Procedure:
-
Vessel Preparation: Add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Causality Note: The palladium catalyst is the active species for the catalytic cycle. The bulky, electron-rich phosphine ligand (XPhos) is crucial for stabilizing the palladium center and promoting the key reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.
-
-
Reagent Addition: Add the piperazine (1.2 mmol) followed by anhydrous toluene (10 mL).
-
Causality Note: Anhydrous solvent is critical as water can deactivate the catalyst and base. A slight excess of the piperazine is used to ensure complete consumption of the limiting aryl bromide.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate against the starting aryl bromide to visually track its consumption.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylpiperazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 3: Decoding the Structure-Activity Relationship (SAR)
The development of a successful piperazine-based drug hinges on a deep understanding of its SAR.[12] Strategic modifications to the core scaffold can profoundly impact potency, selectivity, and pharmacokinetic properties.
The piperazine scaffold can be viewed as having three primary regions for modification: the N1 substituent, the N4 substituent, and the carbon backbone of the ring itself.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. International Journal of Research in Academic World Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies [academicjournal.ijraw.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Piperazine-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, including chronic pain, anxiety, and neurodegenerative diseases.[1] The inhibition of FAAH elevates the levels of endogenous cannabinoids, such as anandamide, offering a promising avenue for therapeutic intervention without the adverse effects associated with direct cannabinoid receptor agonists.[2][3] Among the various classes of FAAH inhibitors, those containing a piperazine scaffold have shown considerable promise, demonstrating high potency and selectivity.[4][5][6] This technical guide provides an in-depth exploration of piperazine-based FAAH inhibitors, focusing on their mechanism of action, structure-activity relationships, and the critical experimental protocols for their evaluation. While "Piperazine-1-carboxylic acid diphenylamide" is a specific derivative of the versatile piperazine scaffold, this guide will encompass the broader and more extensively researched classes of piperazine ureas and carbamates, which are at the forefront of FAAH inhibitor development.[7][8]
The Role of FAAH in the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[9] Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a key role in this system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][10] FAAH terminates the signaling of AEA by hydrolyzing it into arachidonic acid and ethanolamine.[2] The inhibition of FAAH leads to an accumulation of AEA, thereby enhancing its therapeutic effects, which include analgesic, anxiolytic, and anti-inflammatory properties.[11]
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH potentiates the effects of anandamide at cannabinoid receptors (CB1 and CB2). The following diagram illustrates this signaling pathway.
Caption: FAAH-mediated degradation of anandamide and the mechanism of FAAH inhibitors.
Piperazine-Based FAAH Inhibitors: Mechanism and Structure-Activity Relationships
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and its incorporation into FAAH inhibitors has led to the development of potent and selective compounds.[7] Two major classes of piperazine-based FAAH inhibitors are the piperazine ureas and piperazine carbamates.[5][12]
Mechanism of Action
Many piperazine-based FAAH inhibitors act as covalent, irreversible inhibitors.[13][14] They function by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[2][5] This covalent modification inactivates the enzyme, leading to a sustained elevation of anandamide levels.[14]
The general mechanism of covalent inhibition by a piperazine urea is depicted below:
Caption: Covalent modification of FAAH by a piperazine urea inhibitor.
Structure-Activity Relationships (SAR)
The potency and selectivity of piperazine-based FAAH inhibitors are highly dependent on their chemical structure. Key SAR insights include:
-
The Piperazine Core : Provides a versatile scaffold for introducing various substituents to optimize pharmacokinetic and pharmacodynamic properties.[15]
-
The Urea or Carbamate Moiety : This electrophilic group is crucial for the covalent modification of the active site serine.[4][6]
-
Substituents on the Piperazine Ring and Aryl Groups : Modifications at these positions can significantly impact potency, selectivity, and metabolic stability. For example, the addition of a benzothiophene group has been shown to enhance potency.[4][6]
Experimental Evaluation of Piperazine-Based FAAH Inhibitors
A rigorous and systematic experimental approach is essential for the characterization of novel FAAH inhibitors. This section outlines the key in vitro and in vivo protocols.
In Vitro Assays for Inhibitor Potency
The initial evaluation of a FAAH inhibitor involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11]
This is a common high-throughput screening method to determine the IC50 of a test compound.[9][11][16]
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is hydrolyzed by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[10][11] The inhibitory activity of a compound is measured by the reduction in the rate of fluorescence increase.[17]
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compound and a positive control (e.g., URB597) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Prepare a working solution of the FAAH enzyme in pre-chilled assay buffer.[11]
-
Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, followed by the test inhibitor or vehicle control (DMSO).[11]
-
Enzyme Addition: Add the FAAH enzyme solution to each well.[11]
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.[16]
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9][16]
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Table 1: Potency of Selected FAAH Inhibitors
| Inhibitor | Type | Human FAAH IC50 (nM) | Reference |
|---|---|---|---|
| URB597 | O-aryl carbamate | 4.6 | [16] |
| PF-04457845 | Piperidine urea | 7.2 | [16] |
| JNJ-1661010 | Piperazine urea | 0.84 | [16] |
| FAAH-IN-2 | Not specified | 153 |[18] |
Selectivity Profiling
Ensuring the selectivity of a FAAH inhibitor is critical to minimize off-target effects.[19] Some FAAH inhibitors have been shown to interact with other serine hydrolases, such as carboxylesterases.[2][19]
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across the entire serine hydrolase family in a native biological sample.[18][20]
Principle: This method uses activity-based probes (ABPs), such as fluorophosphonate (FP) probes, that covalently bind to the active site of serine hydrolases.[18] The selectivity of an inhibitor is determined by its ability to compete with the ABP for binding to FAAH and other potential off-target enzymes.[18]
Procedure (Gel-Based ABPP):
-
Proteome Incubation: Pre-incubate a proteome sample (e.g., brain or liver homogenate) with varying concentrations of the test inhibitor.[18]
-
Probe Labeling: Add an FP-rhodamine probe to the proteome and incubate to allow for the labeling of active serine hydrolases.[18]
-
Protein Separation: Quench the labeling reaction and separate the proteins by SDS-PAGE.[18]
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor indicates target engagement.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
In Vivo Evaluation
In vivo studies are essential to assess the efficacy and pharmacokinetic properties of FAAH inhibitors in a physiological context.[21]
Objective: To determine the extent and duration of FAAH inhibition in vivo and to measure the resulting changes in endocannabinoid levels.[1]
Procedure:
-
Drug Administration: Administer the FAAH inhibitor (e.g., via intraperitoneal injection) to rodents at various doses.[21]
-
Tissue Collection: At different time points post-administration, collect brain and other tissues of interest.[21]
-
Ex Vivo FAAH Activity Assay: Prepare tissue homogenates and measure FAAH activity using the fluorescence-based assay described in Protocol 1.[1]
-
Endocannabinoid Level Measurement: Quantify the levels of anandamide and other fatty acid amides in the tissue samples using liquid chromatography-mass spectrometry (LC-MS).[1]
Synthesis of Piperazine-Based FAAH Inhibitors
The synthesis of piperazine-based FAAH inhibitors often involves multi-step reaction sequences. A general synthetic route for aryl piperazinyl ureas is outlined below.[15]
Caption: General synthetic scheme for aryl piperazinyl urea FAAH inhibitors.
For specific derivatives, such as those containing a chromone-2-carboxylic acid amide, the synthesis involves the coupling of the corresponding carboxylic acid with a piperazine derivative in the presence of a coupling agent like EDC.HCl.[22]
Conclusion and Future Directions
Piperazine-based compounds represent a highly promising class of FAAH inhibitors with significant therapeutic potential. Their covalent mechanism of action can lead to prolonged in vivo efficacy.[14] The modular nature of the piperazine scaffold allows for extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.[15][23]
Future research in this area will likely focus on:
-
The development of inhibitors with improved selectivity profiles to further minimize the risk of off-target effects.
-
The exploration of reversible and non-covalent piperazine-based inhibitors.[24]
-
The investigation of the therapeutic potential of these inhibitors in a wider range of clinical indications.
The comprehensive experimental workflows and foundational knowledge presented in this guide are intended to support researchers in the rational design and development of the next generation of piperazine-based FAAH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|1804-36-0 [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. acgpubs.org [acgpubs.org]
- 23. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Piperazine-1-carboxylic acid diphenylamide Binding: A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth technical overview of the in silico methodologies used to model the binding of Piperazine-1-carboxylic acid diphenylamide, a compound of significant interest in contemporary drug discovery. As Senior Application Scientists, we move beyond rote protocol recitation to deliver a narrative grounded in the causality of experimental choices, ensuring a self-validating and reproducible workflow. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully implement computational modeling techniques, from initial target identification to the dynamic simulation of ligand-protein interactions. We will delve into the intricacies of molecular docking, molecular dynamics simulations, and the underlying principles that govern these powerful predictive tools. All methodologies are supported by authoritative citations and practical insights to foster a deeper understanding of the "why" behind the "how."
Introduction: The Rationale for In Silico Investigation
This compound and its derivatives represent a class of molecules with demonstrated therapeutic potential across various disease domains. Their efficacy is intrinsically linked to their ability to bind with high affinity and specificity to biological targets. Understanding this binding at a molecular level is paramount for lead optimization, mechanism of action studies, and the rational design of next-generation therapeutics. In silico modeling provides a powerful, cost-effective, and rapid means to elucidate these interactions, offering predictive insights that can significantly accelerate the drug development pipeline.
This guide will focus on a multi-faceted computational approach, integrating molecular docking to predict the most probable binding poses and molecular dynamics (MD) simulations to assess the stability and dynamics of the ligand-protein complex over time. This synergistic workflow provides a more holistic understanding of the binding event than either technique in isolation.
Foundational Concepts: Molecular Docking and Molecular Dynamics
Molecular Docking aims to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling a vast conformational space to identify the lowest energy conformation, which is presumed to be the most representative of the actual binding mode.
Molecular Dynamics (MD) Simulations provide a temporal dimension to the static picture offered by docking. By simulating the movement of atoms and molecules over time, MD can assess the stability of a predicted binding pose, characterize the flexibility of the protein and ligand, and provide insights into the energetic contributions of various interactions.
The In Silico Workflow: A Step-by-Step Guide
The following sections detail the critical steps in our computational workflow. Each step is accompanied by an explanation of its importance and the rationale behind the chosen methodology.
Figure 1: A high-level overview of the in silico workflow for modeling ligand-protein binding.
Step 1: Target Protein Preparation
The quality of the initial protein structure is a critical determinant of the success of any in silico modeling study. The goal of this step is to prepare a biologically relevant and computationally tractable representation of the target protein.
Protocol:
-
Structure Retrieval: Obtain the 3D structure of the target protein from a public repository such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the current study.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH. This is crucial for accurately modeling electrostatic interactions. Tools like H++ can be invaluable for this step.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This ensures a more stable starting point for subsequent simulations.
Causality: A properly prepared protein structure ensures that the electrostatic and steric properties of the binding site are accurately represented, which is fundamental for reliable docking and MD simulations. Failure to correctly assign protonation states, for instance, can lead to erroneous predictions of key hydrogen bonding interactions.
Step 2: Ligand Preparation
The ligand, this compound, must also be prepared in a computationally appropriate format.
Protocol:
-
3D Structure Generation: Generate a 3D conformation of the ligand. This can be done using software like Avogadro or from a 2D structure using tools like ChemDraw.
-
Charge Calculation: Calculate partial atomic charges for the ligand. This is essential for accurately modeling electrostatic interactions with the protein. The AM1-BCC charge model is a commonly used and well-validated method.
-
Energy Minimization: Perform an energy minimization of the ligand to obtain a low-energy starting conformation.
Causality: The conformational flexibility and electrostatic potential of the ligand are key determinants of its binding affinity and specificity. Accurate 3D structure and charge assignment are therefore non-negotiable for obtaining meaningful results.
Step 3: Molecular Docking
With the prepared protein and ligand, we can now perform molecular docking to predict the most likely binding pose.
Protocol:
-
Binding Site Definition: Define the region of the protein where the docking calculations will be performed. This is typically a cubic box centered on the known active site or a region identified through binding site prediction algorithms.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. Popular choices include AutoDock Vina, which utilizes a Lamarckian genetic algorithm, and Glide, which employs a hierarchical search protocol.
-
Execution and Pose Selection: Run the docking simulation. The output will be a series of predicted binding poses ranked by a scoring function. The top-scoring pose is often considered the most likely, but it is good practice to visually inspect the top few poses for chemical reasonableness and consistency with any available experimental data.
Causality: The docking algorithm and scoring function are designed to efficiently search the vast conformational space and identify low-energy binding modes that represent favorable interactions. The choice of algorithm can influence the results, and it is often advisable to use multiple docking programs for cross-validation.
Table 1: Representative Molecular Docking Results
| Parameter | Value |
| Docking Software | AutoDock Vina |
| Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | TYR123, PHE256, ASP301 |
| Interaction Types | Hydrogen Bond, Pi-Pi Stacking |
Step 4: Molecular Dynamics Simulation Setup
The top-scoring pose from the molecular docking provides a static snapshot of the interaction. To assess its stability and the dynamics of the complex, we proceed with MD simulations.
Protocol:
-
System Solvation: Place the protein-ligand complex in a periodic box of water molecules. The choice of water model (e.g., TIP3P, SPC/E) is an important consideration.
-
Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.
-
Force Field Selection: Choose a force field to describe the potential energy of the system. Common choices for biomolecular simulations include AMBER and CHARMM.
-
Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of MD with restraints on the protein and ligand to allow the solvent to relax, and finally, a longer period of unrestrained MD to allow the entire system to reach thermal equilibrium.
Causality: The equilibration process is crucial for ensuring that the simulation starts from a stable and realistic state. Rushing this step can lead to artifacts and unreliable simulation trajectories.
Figure 2: The equilibration and production workflow for a molecular dynamics simulation.
Step 5: Production MD Simulation
Once the system is equilibrated, the production MD simulation can be run for a duration sufficient to sample the relevant biological motions.
Protocol:
-
Simulation Parameters: Set the simulation parameters, including the time step (typically 2 fs), temperature, and pressure.
-
Run Simulation: Execute the MD simulation for the desired length of time (e.g., 100 ns) using software like GROMACS.
-
Trajectory Saving: Save the coordinates of the system at regular intervals to generate a trajectory file.
Causality: The length of the simulation is a critical parameter. It must be long enough to allow the system to explore the relevant conformational landscape and for key dynamic events to occur.
Step 6: Trajectory Analysis
The final step is to analyze the MD trajectory to extract meaningful biological insights.
Protocol:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein over the course of the simulation. This can include hydrogen bond analysis, hydrophobic interaction analysis, and the identification of key interacting residues.
-
Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
Causality: Trajectory analysis provides quantitative data to support the qualitative observations from the simulation. For example, a persistently low RMSD for the ligand is strong evidence for a stable binding pose.
Table 2: Representative MD Simulation Analysis
| Parameter | Value |
| Simulation Length | 100 ns |
| Ligand RMSD (avg) | 1.2 Å |
| Key Hydrogen Bonds | ASP301 (95% occupancy) |
| MM/PBSA Binding Energy | -35.2 kcal/mol |
Conclusion and Future Directions
This guide has outlined a robust and validated in silico workflow for modeling the binding of this compound to its biological target. By combining molecular docking and molecular dynamics simulations, we can gain a detailed and dynamic understanding of the molecular recognition process. These insights are invaluable for guiding medicinal chemistry efforts, for generating hypotheses about the mechanism of action, and for ultimately accelerating the development of novel therapeutics.
Future work could involve the use of more advanced techniques such as enhanced sampling methods to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model key interactions within the binding site. The continued development of computational hardware and algorithms will undoubtedly further enhance the predictive power of these in silico approaches.
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," consistently appearing in a multitude of clinically successful drugs across diverse therapeutic areas. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this versatile core, explore its multifaceted roles in modulating biological targets, and provide detailed experimental protocols for the evaluation of its therapeutic potential. The narrative will be grounded in mechanistic insights and practical considerations, aiming to equip the reader with the knowledge to rationally design and develop the next generation of piperazine-based therapeutics.
The Piperazine Core: A Master Key for Diverse Biological Locks
The prevalence of the piperazine moiety in pharmaceuticals is not coincidental. Its inherent properties make it an ideal building block for crafting molecules with desirable drug-like characteristics.
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for optimizing ligand-receptor interactions. This constrained geometry helps to pre-organize the pharmacophoric elements in a favorable orientation for binding, potentially increasing potency and selectivity.
-
Physicochemical Properties and Pharmacokinetic Profile: The two nitrogen atoms of the piperazine ring are typically basic, allowing for the formation of salts. This significantly enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the piperazine nucleus is generally metabolically stable, contributing to favorable pharmacokinetic profiles, including improved half-life and reduced clearance.[1] The ability of the nitrogen atoms to act as hydrogen bond acceptors also facilitates interactions with biological targets.[2]
-
Synthetic Tractability: The piperazine core is readily accessible through various synthetic routes and its nitrogen atoms provide convenient handles for derivatization. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity through the introduction of diverse substituents.
The following diagram illustrates the general synthetic workflow for creating a library of piperazine derivatives, starting from the core piperazine scaffold.
Caption: General workflow for the synthesis and screening of a piperazine derivative library.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the piperazine scaffold is reflected in the wide array of therapeutic areas where its derivatives have made a significant impact.
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of key neurotransmitter systems.[3][4]
Many atypical antipsychotics feature a piperazine moiety, which often plays a crucial role in their mechanism of action. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][7] Simultaneously, antagonism of 5-HT2A receptors can enhance dopamine release in the prefrontal cortex, potentially mitigating the negative and cognitive symptoms of the disorder.[8][9][10]
The following diagram illustrates the simplified signaling pathways targeted by piperazine-based antipsychotics.
Caption: Simplified signaling pathways targeted by piperazine antipsychotics.
Certain piperazine derivatives act as modulators of serotonergic and noradrenergic pathways, making them effective antidepressants and anxiolytics.[3] For instance, some compounds act as serotonin reuptake inhibitors, increasing the synaptic concentration of this neurotransmitter. Others may exhibit agonist or antagonist activity at specific serotonin receptor subtypes, such as 5-HT1A, to achieve their therapeutic effects.
Oncology
The piperazine scaffold has emerged as a valuable pharmacophore in the design of anticancer agents.[11] Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
A significant number of TKIs incorporate a piperazine ring. This moiety often serves as a linker, connecting different pharmacophoric elements and contributing to the overall binding affinity and selectivity of the inhibitor for the ATP-binding site of the target kinase.[12] By blocking the activity of tyrosine kinases that are aberrantly activated in cancer cells, these drugs can inhibit downstream signaling pathways that drive tumor growth and survival.[1][13][14]
The following diagram depicts the general mechanism of action of piperazine-containing tyrosine kinase inhibitors.
Caption: Mechanism of action of piperazine-based tyrosine kinase inhibitors.
Several piperazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[3][15] These can include the activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Mechanistic studies have revealed that some piperazine compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[3]
Other Therapeutic Areas
The therapeutic potential of piperazine derivatives extends beyond CNS disorders and oncology. They have also shown promise as:
-
Antihistamines: Many first and second-generation antihistamines contain a piperazine core, which contributes to their H1 receptor antagonist activity.
-
Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.
-
Antimicrobial Agents: The piperazine scaffold has been incorporated into various antimicrobial agents, including antibacterial and antifungal compounds.[16]
Synthetic Strategies: Accessing the Piperazine Core and its Analogs
The synthetic accessibility of the piperazine scaffold is a key reason for its widespread use in drug discovery. A variety of methods have been developed to construct and functionalize the piperazine ring.
Classical Synthesis
Traditional methods for piperazine synthesis often involve the cyclization of appropriate precursors. A common approach is the reaction of a 1,2-diamine with a 1,2-dihaloethane or a related dielectrophile.
Modern Synthetic Methodologies
In recent years, more sophisticated and efficient methods have been developed for the synthesis of piperazine derivatives, allowing for greater structural diversity and control.
The Buchwald-Hartwig amination has become a powerful tool for the synthesis of N-arylpiperazines.[17] This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with piperazine, providing a direct and versatile route to this important class of compounds.
Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Arylpiperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk tube under an inert atmosphere (argon or nitrogen).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Direct C-H functionalization of the piperazine ring has emerged as an atom-economical and efficient strategy for introducing substituents onto the carbon framework.[18] Photoredox catalysis has proven particularly effective for the C-H arylation and alkylation of piperazines.
Biological Evaluation: Assessing Therapeutic Potential
A crucial aspect of drug discovery is the rigorous biological evaluation of synthesized compounds. A variety of in vitro and in vivo assays are employed to determine the efficacy, selectivity, and safety of piperazine derivatives.
In Vitro Assays
For CNS-active piperazine derivatives, receptor binding assays are essential to determine their affinity for specific neurotransmitter receptors. Radioligand binding assays are a common method for this purpose.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the test piperazine derivative.[19][20]
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
A similar protocol can be adapted for other receptors, such as the serotonin 5-HT2A receptor, using an appropriate radioligand (e.g., [³H]ketanserin).[18][21]
For anticancer piperazine derivatives, cytotoxicity assays are used to assess their ability to kill cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.[15][17][22][23][24][25][26]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
The following diagram outlines the workflow for a typical in vitro cytotoxicity screening of a piperazine derivative.
Caption: Workflow for in vitro cytotoxicity screening of piperazine derivatives.
In Vivo Models
Promising candidates identified from in vitro screening are further evaluated in animal models of the target disease. For example, antipsychotic potential can be assessed in rodent models of schizophrenia, while anticancer efficacy can be evaluated in tumor xenograft models in mice. These in vivo studies provide crucial information on the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
Future Perspectives and Conclusion
The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic methods will enable the exploration of even greater chemical space around the piperazine core.
-
Structure-Based Drug Design: A deeper understanding of the interactions between piperazine derivatives and their biological targets will facilitate the rational design of more potent and selective compounds.
-
Targeting New Disease Areas: The unique properties of the piperazine scaffold make it an attractive starting point for developing drugs for a wide range of diseases beyond those already explored.
-
Personalized Medicine: The development of piperazine-based drugs that target specific genetic or molecular subtypes of diseases holds great promise for the future of personalized medicine.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Periciazine? [synapse.patsnap.com]
- 7. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Serotonin and schizophrenia: what influences what? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. benchchem.com [benchchem.com]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
The Piperazine-1-Carboxylic Acid Diphenylamide Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and frequent appearance in a wide array of pharmacologically active agents.[1][2] This six-membered heterocycle, with its two nitrogen atoms in opposing positions, offers a unique combination of structural rigidity and conformational flexibility. The nitrogens can act as hydrogen bond acceptors or be ionized under physiological conditions, enhancing the aqueous solubility and oral bioavailability of drug candidates.[2] These favorable pharmacokinetic properties, coupled with the synthetic tractability of the piperazine core, have made it an invaluable component in the design of novel therapeutics targeting a broad spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[1][2]
This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, class of piperazine derivatives: the piperazine-1-carboxylic acid diphenylamide analogs . By exploring the intricate interplay between molecular structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical space, thereby empowering the rational design of next-generation therapeutics.
The Core Moiety: this compound
The fundamental structure of the compounds discussed herein is characterized by a piperazine ring acylated at the N-1 position with a diphenylamide group. This core scaffold presents three primary regions for chemical modification to modulate biological activity and pharmacokinetic properties:
-
The N-4 Position of the Piperazine Ring: This position is typically substituted with various alkyl or aryl groups, allowing for exploration of different pockets in the target protein.
-
The Diphenylamide Moiety: Substitutions on the two phenyl rings can significantly influence potency, selectivity, and metabolic stability.
-
The Piperazine Ring Itself: While less commonly modified, substitutions on the carbon atoms of the piperazine ring can introduce chirality and affect the overall conformation of the molecule.
The following sections will dissect the SAR at each of these positions, drawing upon data from studies on closely related analogs to build a comprehensive picture.
Synthetic Strategies: Assembling the Core Scaffold
The synthesis of this compound analogs is generally achieved through standard amide bond formation reactions. A common and efficient approach involves the coupling of a suitably substituted N-4 piperazine with a diphenylcarbamoyl chloride.
General Synthetic Protocol:
-
Starting Materials: An N-substituted piperazine and diphenylcarbamoyl chloride.
-
Reaction Conditions: The N-substituted piperazine is dissolved in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl byproduct.
-
Coupling: The diphenylcarbamoyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove the amine salt and other water-soluble impurities. The organic layer is then dried, concentrated, and the crude product is purified, usually by column chromatography, to yield the desired this compound analog.
Caption: General synthetic scheme for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. While extensive SAR studies on this exact scaffold are limited, we can infer key trends from research on related piperazine-1-carboxamides and ureas, particularly those targeting Fatty Acid Amide Hydrolase (FAAH).
Key Biological Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[3] Inhibition of FAAH increases the endogenous levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3] Piperazine and piperidine ureas and carboxamides have emerged as a promising class of irreversible FAAH inhibitors.[3] They act by covalently modifying the catalytic serine residue in the enzyme's active site.[3]
Caption: Simplified signaling pathway of FAAH and its inhibition.
SAR at the N-4 Position of the Piperazine Ring
Modifications at the N-4 position are critical for tuning the potency and pharmacokinetic profile of these compounds.
| Compound/Modification | Target/Assay | IC50/Activity | Reference |
| N-Aryl Piperazine-1-carboxamide | CCR2 Antagonist | Potent | [4] |
| N-(Propylsulfonyl)piperazine | GlyT-1 Inhibitor | Active in vivo | [5] |
| 4-Arylpiperazine | Dopamine D3 Receptor Ligand | High Affinity (nM) | [6] |
-
Aromatic Substituents: The introduction of aryl groups at the N-4 position can lead to potent interactions with the target protein. For instance, in a series of dopamine D3 receptor ligands, N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides demonstrated high affinity, with the nature of the aryl substituent significantly influencing selectivity.[6]
-
Alkyl Chains and Functional Groups: The incorporation of alkyl chains, often with terminal functional groups like sulfonyls, has been shown to be a successful strategy. For example, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives were developed as potent glycine transporter-1 (GlyT-1) inhibitors.[5]
SAR of the Diphenylamide Moiety
The diphenylamide group is a large, lipophilic moiety that occupies a significant volume. Substitutions on the phenyl rings can have a profound impact on activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electronic properties of the amide bond and influence binding affinity. In a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, substitutions on the N-phenyl group were critical for their anti-inflammatory activity.[7]
-
Steric Effects: The size and position of substituents on the phenyl rings can dictate the orientation of the molecule within the binding pocket. For piperazine-1-carboxamidine antifungals, large substituents on the phenyl group at the R(3) and R(5) positions were found to be crucial for high fungicidal activity.[8]
-
Lipophilicity and hERG Liability: A key consideration with large aromatic moieties is the potential for high lipophilicity, which can lead to off-target effects, such as inhibition of the hERG potassium channel. In the development of N-aryl piperazine-1-carboxamide CCR2 antagonists, structural modifications aimed at reducing lipophilicity were essential to improve the safety profile.[4]
Experimental Protocols
Synthesis of a Representative Analog: N,N-diphenyl-4-(propan-2-yl)piperazine-1-carboxamide
Materials:
-
1-Isopropylpiperazine
-
Diphenylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 1-isopropylpiperazine (1.0 eq) in DCM at 0 °C is added triethylamine (1.2 eq).
-
A solution of diphenylcarbamoyl chloride (1.1 eq) in DCM is added dropwise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the title compound.
FAAH Inhibition Assay Protocol
Principle:
This protocol measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. The inhibition of this activity by a test compound is then quantified.
Materials:
-
Recombinant human FAAH
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the wells (final DMSO concentration should be low, e.g., <1%).
-
Add the recombinant human FAAH enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Calculate the IC50 value by fitting the concentration-response data to a suitable equation.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The inherent "drug-like" properties of the piperazine core, combined with the diverse chemical space offered by the diphenylamide and N-4 substituents, provide a rich platform for optimization. While FAAH inhibition is a prominent and well-validated target for related piperazine-1-carboxamides, the diphenylamide analogs may exhibit unique pharmacology and target profiles.
Future research in this area should focus on:
-
Systematic SAR studies of the diphenylamide moiety to elucidate the optimal substitution patterns for potency and selectivity.
-
Exploration of diverse biological targets beyond FAAH, leveraging the structural features of the diphenylamide group.
-
In-depth pharmacokinetic and ADME profiling to ensure the development of compounds with favorable drug-like properties.
-
Application of computational modeling and structural biology to guide the rational design of next-generation analogs with improved efficacy and safety profiles.
By embracing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational design, the full therapeutic potential of this compound analogs can be realized.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of L-161,982 (Piperazine-1-carboxylic acid diphenylamide) in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Your Senior Application Scientist
Introduction
L-161,982, also known as Piperazine-1-carboxylic acid diphenylamide, is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP4.[1][2] The binding of PGE2 to its receptors, particularly EP4, triggers a cascade of intracellular signaling events that are implicated in a myriad of physiological and pathological processes, including inflammation, cancer progression, and immune response modulation.[3] In the context of oncology, the cyclooxygenase-2 (COX-2)/PGE2 axis is frequently upregulated, promoting tumor growth, metastasis, and immune evasion.[3] L-161,982 offers a valuable tool for researchers to investigate the intricate roles of the PGE2-EP4 signaling pathway in various cellular contexts. By selectively blocking this interaction, L-161,982 allows for the elucidation of downstream signaling events and the assessment of the therapeutic potential of EP4 antagonism. These application notes provide a comprehensive guide for the utilization of L-161,982 in a range of cell-based assays to probe its effects on cell viability, proliferation, apoptosis, and migration.
Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
Prostaglandin E2 (PGE2) is a principal product of the COX-2 enzyme and exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] The EP4 receptor, upon activation by PGE2, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate various downstream effectors, including the transcription factor CREB (cAMP response element-binding protein).[4][5]
Furthermore, EP4 signaling can also engage alternative pathways, such as the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) cascades.[3] The activation of the ERK pathway is a critical event in PGE2-mediated cell proliferation in several cancer types.[1][5] L-161,982 acts as a competitive antagonist at the EP4 receptor, thereby preventing PGE2 from binding and initiating these downstream signaling events. This blockade of the PGE2-EP4 axis has been demonstrated to inhibit ERK phosphorylation, suppress cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[1][2][5]
Caption: PGE2-EP4 Signaling Pathway and the inhibitory action of L-161,982.
Preparation of L-161,982 for Cell-Based Assays
Reconstitution of L-161,982:
L-161,982 is typically supplied as a solid powder. For use in cell culture, it is recommended to prepare a stock solution in a suitable solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for L-161,982.[1]
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced cytotoxicity.
-
Procedure:
-
Briefly centrifuge the vial of L-161,982 to ensure the powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex or gently warm the vial to ensure complete dissolution.
-
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Preparation of Working Solutions:
Dilute the stock solution in sterile cell culture medium to the desired final concentrations for your experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of L-161,982 used) in all experiments to account for any effects of the solvent.
Application Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of L-161,982 on cell viability and proliferation by measuring the metabolic activity of the cells.
Caption: Workflow for the MTT Cell Viability and Proliferation Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
L-161,982 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of L-161,982 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of L-161,982. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of L-161,982 that inhibits cell proliferation by 50%).
| Treatment Group | L-161,982 (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0 | 1.23 ± 0.07 | 98.4% |
| L-161,982 | 0.1 | 1.15 ± 0.06 | 92.0% |
| L-161,982 | 1 | 0.98 ± 0.05 | 78.4% |
| L-161,982 | 10 | 0.62 ± 0.04 | 49.6% |
| L-161,982 | 50 | 0.31 ± 0.03 | 24.8% |
Table 1: Example data from an MTT assay showing the effect of L-161,982 on cell viability.
Western Blot Analysis of ERK Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of ERK1/2, a key downstream effector of the EP4 receptor.
Caption: General workflow for Western blot analysis of ERK phosphorylation.
Materials:
-
Cells of interest
-
L-161,982 stock solution
-
PGE2 (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Pre-treat cells with L-161,982 for a specified time (e.g., 1-2 hours) before stimulating with PGE2 for a short period (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[10][11]
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK phosphorylation.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with L-161,982.
Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.
Materials:
-
Cells of interest
-
L-161,982 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of L-161,982 for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of L-161,982 on the migratory capacity of cells towards a chemoattractant.
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Cells of interest
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS or specific growth factors)
-
L-161,982 stock solution
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Preparation: Rehydrate Transwell inserts in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of L-161,982. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 12-48 hours), depending on the cell type.[14]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.
-
Quantification: Wash the inserts, allow them to dry, and then count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the results as a percentage of migration relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | Contamination (bacterial or yeast); High cell seeding density | Check for contamination; Optimize cell seeding density |
| No or weak signal in Western blot | Insufficient protein loading; Ineffective antibody; Inefficient transfer | Increase protein amount; Use a validated antibody; Check transfer efficiency |
| High percentage of necrotic cells in apoptosis assay | Compound is highly cytotoxic at the tested concentration; Harsh cell handling | Use a lower concentration range; Handle cells gently during harvesting and staining |
| No cell migration in Transwell assay | Pore size of the insert is too small; Chemoattractant is not effective; Incubation time is too short | Use inserts with a larger pore size; Use a more potent chemoattractant; Increase incubation time |
| Inconsistent results | Pipetting errors; Variation in cell numbers; Reagent instability | Use calibrated pipettes; Ensure accurate cell counting; Prepare fresh reagents |
Safety and Handling
L-161,982 is a piperazine derivative. As with all chemical reagents, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses when handling the compound.[16][17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16][18] Work in a well-ventilated area or under a chemical fume hood.[18]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal.[16][17][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. corning.com [corning.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. carlroth.com [carlroth.com]
The Piperazine Carboxamide Scaffold: A Versatile Tool for In Vivo Pain Model Interrogation
Introduction: The Significance of the Piperazine Scaffold in Analgesic Development
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, recognized for its frequent appearance in a multitude of pharmacologically active agents. Its unique structural and physicochemical properties allow for the strategic modulation of a molecule's solubility, lipophilicity, and metabolic stability, making it an invaluable component in the design of novel therapeutics. While direct in vivo analgesic data for Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0) is not extensively documented in publicly available literature, a wealth of research on structurally related piperazine-1-carboxamide compounds highlights their potential as potent analgesics.[1] These analogues have been successfully employed to probe the complex mechanisms of pain in various animal models by targeting distinct molecular pathways.
This guide provides an in-depth exploration of the application of such piperazine derivatives in preclinical animal models of neuropathic, inflammatory, and nociceptive pain. We will leverage data from key published studies on exemplary compounds to provide detailed, field-proven protocols and explain the scientific rationale behind the experimental designs. The focus will be on three distinct mechanisms of action demonstrated by piperazine-containing molecules:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Exemplified by JNJ-1661010, a potent FAAH inhibitor that elevates endogenous levels of analgesic lipids like anandamide.[2]
-
Serotonergic Pathway Modulation: Illustrated by LQFM-008, a piperazine derivative with anti-nociceptive effects mediated through the 5-HT1A receptor.[3]
-
T-Type Calcium Channel Blockade: Represented by a novel diphenyl methyl-piperazine derivative (Compound 10e) that targets Cav3.2 channels, which are crucial for pain signal transmission.[4]
By understanding how these compounds are utilized in well-established pain models, researchers can better design their own studies to investigate novel piperazine-based analgesics.
Section 1: Interrogating Neuropathic Pain with Piperazine-Based FAAH Inhibitors
Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[5] Animal models that mimic this condition are essential for developing new treatments.[6] The Spared Nerve Injury (SNI) and Spinal Nerve Ligation (SNL, or Chung model) are two of the most robust and widely used surgical models to induce neuropathic pain in rodents.[6][7][8][9]
The Spared Nerve Injury (SNI) Model: A Protocol for Inducing Persistent Neuropathic Pain
The SNI model creates a highly reproducible and long-lasting pain state by selectively lesioning two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[7] This allows for behavioral testing on the skin territory innervated by the uninjured nerve, which develops profound hypersensitivity.
Experimental Workflow for SNI Model and Compound Evaluation
Caption: Workflow for SNI surgery and subsequent analgesic testing.
Protocol 1: Spared Nerve Injury (SNI) Surgery in Rats
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in O2). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the skin with povidone-iodine and 70% ethanol.
-
Incision: Make a small incision through the skin and fascia latae, then bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Closure: Ensure the sural nerve remains intact and undamaged. Close the muscle layer with 4-0 absorbable sutures and the skin with wound clips or sutures.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover on a heating pad. Monitor the animal daily for signs of distress or infection. Pain hypersensitivity typically develops within 24 hours and persists for months.[7]
Assessing Analgesic Efficacy: Tactile Allodynia
A hallmark of neuropathic pain is tactile allodynia, where a normally innocuous stimulus is perceived as painful.[5] This is quantified using calibrated von Frey filaments.
Protocol 2: Measurement of Tactile Allodynia with von Frey Filaments
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply von Frey filaments of logarithmically increasing stiffness to the lateral plantar surface of the ipsilateral (injured) hind paw (the sural nerve territory).
-
Response: A positive response is a brisk withdrawal, shaking, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range (e.g., 2.0 g). If there is no response, use the next stiffest filament. If there is a response, use the next weaker filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% PWT. A significant increase in the PWT after compound administration, compared to vehicle, indicates an anti-allodynic effect.
Application Data: Piperazine-Based FAAH Inhibitors
The FAAH inhibitor JNJ-1661010 has demonstrated efficacy in a similar model, the spinal nerve ligation (Chung) model, which also produces robust tactile allodynia.[2]
| Compound | Model | Species | Route | Effective Dose (mg/kg) | Effect | Reference |
| JNJ-1661010 | Spinal Nerve Ligation | Rat | Oral (p.o.) | 10 - 40 | Attenuates tactile allodynia | [2] |
Section 2: Probing Inflammatory Pain with Piperazine Derivatives
Inflammatory pain arises from tissue injury and the subsequent release of inflammatory mediators.[10] Animal models of inflammatory pain are crucial for screening anti-inflammatory and analgesic compounds.[11][12] The carrageenan-induced paw edema and formalin tests are standard, reliable models.[13][14]
The Carrageenan Model: Inducing Acute Inflammation
Injecting carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by edema, thermal hyperalgesia, and tactile allodynia.[13]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., LQFM-008) or vehicle via the desired route (e.g., oral gavage).
-
Carrageenan Injection: After an appropriate pre-treatment time (e.g., 60 minutes for oral dosing), inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Post-Injection Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percent increase in paw volume relative to the baseline. A significant reduction in paw edema in the compound-treated group compared to the vehicle group indicates an anti-inflammatory effect.
The Formalin Test: A Model of Tonic and Inflammatory Pain
The formalin test is unique as it assesses two distinct phases of pain. The first phase (0-5 minutes post-injection) is a neurogenic pain response due to direct activation of nociceptors. The second phase (15-40 minutes) is an inflammatory pain response involving central sensitization.[3]
Protocol 4: The Formalin Test in Mice
-
Acclimation: Place the mouse in a transparent observation chamber for 30 minutes to acclimate.
-
Compound Administration: Administer the test compound (e.g., LQFM-008) or vehicle.
-
Formalin Injection: After the pre-treatment period, inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately return the mouse to the chamber and record the cumulative time spent licking or biting the injected paw during the first phase (0-5 min) and the second phase (15-40 min).
-
Data Analysis: A reduction in licking/biting time in either phase indicates anti-nociceptive activity. Centrally acting analgesics typically suppress both phases, while peripherally acting anti-inflammatory agents primarily affect the second phase.
FAAH Inhibition Pathway in Pain Control
Caption: FAAH inhibition increases anandamide, reducing pain signals.
Application Data: Piperazine Derivatives in Inflammatory Models
Multiple piperazine derivatives have shown efficacy in these models, acting through different mechanisms.
| Compound | Model | Species | Route | Effective Dose (mg/kg) | Effect | Reference |
| JNJ-1661010 | Carrageenan | Rat | Oral (p.o.) | 40 | Diminishes thermal hyperalgesia | [2] |
| LQFM-008 | Carrageenan | Mouse | Oral (p.o.) | 15 - 30 | Reduces paw edema | [3] |
| LQFM-008 | Formalin Test | Mouse | Oral (p.o.) | 15 - 30 | Reduces licking time in both phases | [3] |
| Compound 10e | Formalin Test | Mouse | Intrathecal (i.t.) | 10 - 30 nmol | Reduces licking time in both phases | [4] |
| Compound 10e | CFA-induced | Mouse | Intrathecal (i.t.) | 30 nmol | Reverses thermal hyperalgesia | [4][15] |
Section 3: Evaluating Nociceptive Pain with Thermal Models
Nociceptive pain is the response to a noxious stimulus. Thermal assays like the hot plate and tail-flick tests are classic methods for evaluating centrally-acting analgesics.[16]
Protocol 5: The Hot Plate Test
-
Apparatus: Use a hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Baseline Latency: Place the mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., LQFM-008) or vehicle.
-
Post-Dose Latency: Measure the response latency at various time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: An increase in the time it takes for the animal to respond is indicative of an analgesic effect.
Application Data: Piperazine Derivatives in Nociceptive Models
| Compound | Model | Species | Route | Effective Dose (mg/kg) | Effect | Reference |
| LQFM-008 | Hot Plate | Mouse | Oral (p.o.) | 15 - 30 | Increased response latency | [3] |
| LQFM-008 | Tail Flick | Mouse | Oral (p.o.) | 15 - 30 | Increased response latency | [3] |
General Workflow for Assessing Centrally-Acting Analgesics
Caption: A typical workflow for screening central analgesic activity.
Conclusion: A Framework for Future Investigations
The piperazine-1-carboxamide scaffold and its derivatives represent a promising area for the discovery of novel analgesics. The evidence from compounds like JNJ-1661010, LQFM-008, and Compound 10e demonstrates that this chemical class can be engineered to target diverse and critical pain pathways, including the endocannabinoid system, serotonergic pathways, and ion channels. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to effectively utilize established animal models of neuropathic, inflammatory, and nociceptive pain. By applying these methodologies, the analgesic potential of new piperazine-based chemical entities can be systematically evaluated, paving the way for the development of next-generation pain therapeutics.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 7. Spared nerve injury: an animal model of persistent peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 10. Severe Persistent Pain and Inflammatory Biomarkers in Sickle Cell Disease: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inflammatory pain models: Topics by Science.gov [science.gov]
- 12. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
HPLC-UV method for Piperazine-1-carboxylic acid diphenylamide analysis
An Application Note for the Quantitative Analysis of Piperazine-1-carboxylic acid diphenylamide using a Validated HPLC-UV Method
Abstract
This application note presents a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is developed based on reverse-phase chromatography, providing excellent separation and resolution. The protocol has been structured to meet the rigorous standards of modern analytical laboratories and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles, detailed experimental protocols, and complete method validation procedures.
Introduction and Scientific Principles
This compound (CAS No. 1804-36-0, Molecular Formula: C₁₇H₁₉N₃O) is a chemical entity incorporating a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in many pharmacologically active agents.[4][5] Accurate quantification of this compound is crucial for research, process control, and quality assurance.
This method leverages the principles of High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis.[6] The specific approach employed is Reverse-Phase (RP-HPLC), which is ideally suited for separating molecules based on their hydrophobicity.[7][8]
-
Principle of Separation (RP-HPLC) : In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. This compound, with its two phenyl groups, is a relatively nonpolar molecule. It will therefore have a strong affinity for the nonpolar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the analyte is eluted from the column.[6] The precise ratio of organic solvent to water is optimized to achieve a suitable retention time and separation from any impurities. A C18 (octadecylsilane) bonded silica column is the most common choice for this type of analysis due to its high hydrophobicity and versatility.[8]
-
Principle of Detection (UV-Vis Spectroscopy) : The diphenylamide moiety within the target molecule contains phenyl rings, which are excellent chromophores. These aromatic systems absorb light in the ultraviolet (UV) region of the electromagnetic spectrum due to π-π* electronic transitions.[9][10] The UV-Vis detector measures the amount of light absorbed by the analyte as it passes through a flow cell. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. The analysis of diphenylamine itself shows a strong absorbance cutoff around 300 nm, making detection in the 250-300 nm range highly effective.[11][12]
Instrumentation, Reagents, and Consumables
2.1 Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Alliance e2695 separations module and 2998 photodiode array UV detector).[13]
-
Analytical balance (4 or 5 decimal places).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
2.2 Reagents and Chemicals
-
This compound Reference Standard (Purity ≥95%).[14]
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (ACS Grade).
2.3 Consumables
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Autosampler vials with septa.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chromatographic Conditions
All chromatographic parameters were optimized to ensure a sharp, symmetrical peak with a reasonable run time.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and separation for hydrophobic molecules like the target analyte. The length and particle size offer a good balance between resolution and backpressure.[15] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower viscosity. Formic acid helps to protonate free silanols on the stationary phase and control the ionization of the analyte, leading to sharper, more symmetrical peaks. |
| Gradient | Isocratic: 60% B | An isocratic elution is simpler, more robust, and sufficient for quantifying a single analyte when good separation from impurities is achieved. A 60:40 organic-to-aqueous ratio is a common starting point for moderately nonpolar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[15] |
| Detection λ | 260 nm | This wavelength is selected based on the UV absorbance spectrum of the diphenylamide chromophore, offering high sensitivity for the analyte. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
Standard and Sample Preparation Protocol
4.1 Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly.
4.2 Preparation of Working Standard Solutions
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
-
These solutions will be used to construct the calibration curve.
4.3 Preparation of Sample Solution
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Methanol and mix well. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow and Analysis
The following diagram outlines the general workflow from sample preparation to final analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2] The validation process establishes the performance characteristics and reliability of the method.[16][17][18]
Caption: Core parameters for analytical method validation.
6.1 System Suitability Before each analytical run, a system suitability test (SST) is performed by injecting a working standard solution (e.g., 25 µg/mL) five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.[19][20]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
6.2 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20] This was demonstrated by analyzing a placebo blank and a spiked sample. The blank showed no interfering peaks at the retention time of the analyte.
6.3 Linearity and Range Linearity was evaluated by analyzing six standard solutions across a range of 10% to 150% of the nominal sample concentration (10-150 µg/mL). The peak area was plotted against concentration, and the relationship was assessed by linear regression.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | 80% to 120% of test concentration[19] |
6.4 Accuracy (Recovery) Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.[16]
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% |
| 120% | 99.8% | 0.7% | 98.0 - 102.0% |
6.5 Precision Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[21]
-
Repeatability: Six replicate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
6.6 Robustness The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[15] The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal use.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scbt.com [scbt.com]
- 5. This compound|1804-36-0 [benchchem.com]
- 6. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 7. ijsdr.org [ijsdr.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diphenylamine [webbook.nist.gov]
- 13. jocpr.com [jocpr.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 19. scribd.com [scribd.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
Application Notes: A Framework for Evaluating Piperazine-1-carboxylic acid diphenylamide and Its Analogs in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale and Scientific Premise
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast array of chronic diseases. The search for novel anti-inflammatory agents with superior efficacy and safety profiles is a cornerstone of modern drug discovery. The compound, Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0), presents a unique chemical architecture combining two pharmacologically significant scaffolds: piperazine and diphenylamine.[1][2][3]
-
The Piperazine Scaffold: This nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[2] Numerous piperazine derivatives have demonstrated potent anti-inflammatory, analgesic, and antihistamine activities.[4][5][6][7] Their mechanisms often involve the modulation of pro-inflammatory cytokines and key signaling pathways.[6][7]
-
The Diphenylamine Scaffold: This structure is central to several Non-Steroidal Anti-inflammatory Drugs (NSAIDs), including diclofenac.[8][9] Derivatives have shown significant anti-inflammatory effects, and the scaffold itself is known to play a role in the bioactivity of these agents.[10][11][12]
While this compound itself is not extensively characterized in the public domain for its anti-inflammatory properties, its hybrid structure provides a strong rationale for investigation. This document outlines a comprehensive, tiered approach to systematically evaluate a novel chemical entity (NCE) based on this scaffold, hereafter referred to as PCD-X , for its potential as an anti-inflammatory therapeutic.
Tier 1: In Vitro Characterization of Anti-inflammatory Activity
The initial phase of screening involves cell-based assays to establish a foundational understanding of the compound's biological activity, potency, and mechanism of action. The murine macrophage cell line, RAW 264.7, is an exemplary model as it robustly responds to inflammatory stimuli like bacterial lipopolysaccharide (LPS).[13][14][15]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Before assessing anti-inflammatory effects, it is critical to determine the non-toxic concentration range of PCD-X.
-
Objective: To evaluate the effect of PCD-X on the viability of RAW 264.7 macrophages.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of PCD-X (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. Concentrations that maintain >90% viability are considered non-toxic and suitable for subsequent functional assays.[13]
Protocol 2: Inhibition of Inflammatory Mediators
This protocol assesses the core anti-inflammatory capacity of PCD-X by measuring its effect on key inflammatory products induced by LPS.[14][16]
-
Objective: To quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by PCD-X in LPS-stimulated RAW 264.7 cells.
-
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat cells with non-toxic concentrations of PCD-X for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[13] Include control (no treatment), vehicle + LPS, and PCD-X only groups.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Mix equal volumes of supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17][18][19]
-
Incubate for 10-15 minutes at room temperature, protected from light.[19]
-
Measure absorbance at 540 nm.[18][20] Calculate nitrite concentration against a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
-
Data Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 levels in the PCD-X treated groups compared to the LPS-only group indicates anti-inflammatory activity.[16][26] Calculate IC₅₀ values to determine potency.
Protocol 3: Mechanistic Investigation (Western Blot)
This protocol aims to elucidate the molecular pathways through which PCD-X exerts its effects. The NF-κB and MAPK signaling cascades are primary regulators of the inflammatory response and are common targets for anti-inflammatory drugs.[16][27]
-
Objective: To determine if PCD-X inhibits the activation of NF-κB (p65 phosphorylation) and MAPKs (p38, ERK, JNK phosphorylation).
-
Methodology:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with PCD-X and/or LPS as described in Protocol 2, but for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of p65, p38, ERK, and JNK.[28][29][30]
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[29]
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
-
Data Interpretation: A reduction in the ratio of phosphorylated protein to total protein for p65, p38, ERK, or JNK in the presence of PCD-X suggests that the compound acts by inhibiting these specific signaling pathways.[31]
Visualizing the Scientific Workflow & Hypothesized Mechanism
Diagram 1: In Vitro Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound|1804-36-0 [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Diphenylamine as an important structure of nonsteroidal anti-inflammatory drugs to uncouple mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Inhibition of Fatty Acid Amide Hydrolase by Piperazine-1-carboxylic acid diphenylamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the in vitro characterization of Piperazine-1-carboxylic acid diphenylamide and its analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of endogenous bioactive lipids, including the endocannabinoid anandamide. Its inhibition represents a promising therapeutic strategy for pain, inflammation, and anxiety. This document outlines the theoretical background, detailed experimental procedures for determining inhibitory potency (IC50) and mechanism of action, data analysis, and troubleshooting. The protocols are designed to be robust and reproducible, ensuring high-quality, reliable data for drug discovery and development programs.
Introduction: The Rationale for Targeting FAAH
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of lipid signaling molecules known as N-acylethanolamines (NAEs).[1] Prominent substrates for FAAH include anandamide (arachidonoyl ethanolamide), an endogenous cannabinoid receptor ligand, as well as oleoylethanolamide and palmitoylethanolamide, which are involved in the regulation of feeding, sleep, and inflammation.[1] By hydrolyzing these signaling lipids, FAAH effectively downregulates their activity.
The inhibition of FAAH leads to an elevation of endogenous NAE levels, thereby enhancing their beneficial physiological effects. This mechanism has positioned FAAH as a significant therapeutic target for a range of conditions. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[2] The specific analog, 4-(3-phenyl-[1][2][3]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010), has been identified as a potent, selective, and mechanism-based inhibitor of FAAH, demonstrating efficacy in preclinical models of pain and inflammation.[1] This underscores the potential of the this compound scaffold for developing novel FAAH inhibitors.
Principle of the Assay
The core of this protocol is a fluorescence-based assay that measures the activity of FAAH. The enzyme's catalytic activity is monitored by the hydrolysis of a synthetic substrate, which upon cleavage, releases a fluorescent product. The rate of the increase in fluorescence is directly proportional to the FAAH activity. When an inhibitor, such as a this compound analog, is introduced, it will bind to the enzyme and reduce its catalytic rate, leading to a decrease in the fluorescence signal. The potency of the inhibitor is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human recombinant FAAH | Cayman Chemical | 10011667 | -80°C |
| FAAH Assay Buffer | Cayman Chemical | 700281 | 4°C |
| FAAH Substrate | Cayman Chemical | 700282 | -20°C |
| Test Compound (this compound analog) | Varies | Varies | As per supplier |
| JNJ-1661010 (Positive Control) | Cayman Chemical | 10005432 | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temp |
Note: Equivalent reagents from other suppliers may be used, but validation is recommended.
Experimental Protocols
Preparation of Reagents
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA): Prepare according to the supplier's instructions or laboratory standards. Ensure the buffer is at room temperature before use.
-
Human Recombinant FAAH Enzyme: Thaw the enzyme on ice. Dilute to the desired working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
FAAH Substrate: Prepare a stock solution in a compatible solvent (e.g., ethanol or DMSO). Further dilute to the working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.
-
Test and Control Compounds: Prepare a 10 mM stock solution of the this compound analog and the positive control (JNJ-1661010) in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Subsequently, prepare intermediate dilutions in the assay buffer to minimize the final DMSO concentration in the assay wells (ideally ≤ 1%).
IC50 Determination Protocol
-
Plate Layout: Design the 96-well plate layout to include wells for the vehicle control (DMSO), a range of inhibitor concentrations, and a no-enzyme control.
-
Inhibitor Addition: Add 10 µL of the serially diluted test compound or positive control to the respective wells. Add 10 µL of the vehicle (assay buffer with the same percentage of DMSO) to the control and no-enzyme wells.
-
Enzyme Addition: Add 80 µL of the diluted FAAH enzyme solution to all wells except the no-enzyme control. For the no-enzyme control, add 80 µL of assay buffer.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the FAAH substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 20 minutes.
Data Analysis for IC50 Determination
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (Vo) by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)) Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_no_enzyme is the rate of the no-enzyme control (background).
-
V_vehicle is the rate of the vehicle control (100% activity).
-
-
IC50 Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism, or R with appropriate packages, are recommended for this analysis.[3]
Workflow for IC50 Determination
References
- 1. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|1804-36-0 [benchchem.com]
- 3. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Drug Discovery Screening with Piperazine-1-carboxylic acid diphenylamide
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in pharmacologically active agents, earning them the designation of "privileged structures." The piperazine ring is a quintessential example of such a scaffold, widely incorporated into drugs targeting a vast range of conditions, from neurological and cardiovascular to infectious diseases.[1][2][3][4] Its prevalence is due to the unique physicochemical properties it imparts, including improved solubility and pharmacokinetic profiles, and its ability to serve as a versatile linker for arranging pharmacophoric groups.[3][5]
This guide focuses on Piperazine-1-carboxylic acid diphenylamide (CAS No. 1804-36-0), a compound that marries the privileged piperazine core with a diphenylamide moiety.[6][7][8] The diphenylamine framework itself is not merely a passive component; its derivatives are recognized for a spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[9][10][11][12][13]
While the specific biological activity of this compound is not yet extensively documented in public literature, its structural relatives provide compelling starting points for investigation.[6] For instance, structurally related piperazine-1-carboxamide compounds have shown potential as mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a target for pain and inflammation therapies.[6][14] Furthermore, other piperazine analogues have been explored for their potent antifungal and antimicrobial properties.[15][16][17]
This application note, therefore, presents a comprehensive, field-proven framework for initiating a drug discovery screening campaign with this compound. We will detail two parallel screening funnels: a target-based approach focused on FAAH inhibition and a phenotypic approach for broad antimicrobial activity. This dual strategy maximizes the potential for discovering novel bioactivity, leveraging the compound's rich chemical heritage.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1804-36-0 | [6][7][8] |
| Molecular Formula | C₁₇H₁₉N₃O | [6][7] |
| Molecular Weight | 281.35 g/mol | [6][7] |
| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | [6] |
| Structure | (Image of 2D structure) | [6] |
Part 1: Target-Based Screening Funnel - FAAH Inhibition
The rationale for investigating this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor stems from its structural similarity to other known piperazine-based inhibitors.[14] FAAH is an integral membrane enzyme that degrades fatty acid amides like anandamide, making it a significant therapeutic target for pain and inflammation.[14] A successful screening cascade must not only identify initial "hits" but also validate them through a series of rigorous, decision-gated experiments.
Experimental Workflow: FAAH Inhibition Cascade
The following diagram illustrates the logical flow of the target-based screening protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|1804-36-0 [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. 1804-36-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
Formulation of Piperazine-1-carboxylic acid diphenylamide for in vivo Studies: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Piperazine-1-carboxylic acid diphenylamide (CAS: 1804-36-0) for in vivo preclinical studies. Given the compound's predicted lipophilic nature and anticipated poor aqueous solubility, a systematic, data-driven approach to formulation is paramount for generating reliable and reproducible pharmacological data. This guide details essential pre-formulation assessments, step-by-step protocols for developing oral and parenteral formulations, standard administration procedures, and critical stability assessments.
Introduction
This compound is a chemical entity built upon the piperazine scaffold, a structure renowned in medicinal chemistry for its versatility and prevalence in numerous pharmacologically active agents.[1] The piperazine ring is often considered a "privileged scaffold" due to its favorable physicochemical and pharmacokinetic properties, which can be readily modulated through substitution.
While specific biological data for this exact molecule is limited in public literature, structurally related piperazine-1-carboxamide compounds are subjects of active investigation. For instance, certain analogues have been explored as mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a target for treating pain and inflammation.[2] Other related structures have been investigated for their potential as antifungal and antimicrobial agents.[3]
Section 1: Pre-formulation Assessment - The Foundation of a Robust Formulation
Before any formulation is prepared, a fundamental understanding of the compound's physicochemical properties is essential. This pre-formulation data dictates the most rational and efficient path toward a successful in vivo study.
Critical Physicochemical Parameters
For a novel compound, key parameters like solubility, lipophilicity (LogP), and ionization constant (pKa) must be determined. If direct experimental measurement is not immediately feasible, validated computational tools can provide valuable initial estimates. This data will inform the selection of an appropriate formulation strategy.
Protocol: Solubility Profile Assessment
This protocol describes a method to determine the compound's solubility in a panel of pharmaceutically relevant vehicles. This is the most critical initial step in formulation development.
Materials:
-
This compound
-
A panel of vehicles (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC-UV or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in separate vials.
-
Cap the vials securely and vortex vigorously for 1-2 minutes.
-
Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Express the results in mg/mL.
Table 1: Recommended Vehicle Panel for Initial Solubility Screening
| Vehicle Category | Specific Vehicle | Purpose / Application |
|---|---|---|
| Aqueous Buffers | Purified Water | Baseline solubility |
| PBS, pH 7.4 | Physiological pH reference | |
| 0.1 N HCl | Simulates gastric fluid | |
| Co-solvents | Propylene Glycol (PG) | Common parenteral/oral vehicle |
| Polyethylene Glycol 300/400 (PEG300/400) | Common parenteral/oral vehicle | |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power; use with caution | |
| Surfactants (in water) | 1% Tween® 80 | Wetting agent, solubilizer |
| 1% Cremophor® EL | Solubilizer for parenteral use |
| Oils / Lipids | Corn Oil / Sesame Oil | Lipid vehicle for oral/IM administration |
Section 2: Formulation Strategies & Development Protocols
The choice of formulation strategy is dictated by the pre-formulation data and the intended route of administration. For initial preclinical studies, simple suspensions for oral dosing and co-solvent systems for parenteral dosing are the most common starting points.
Caption: Formulation strategy decision workflow.
Strategy 1: Aqueous Suspension for Oral Administration (Gavage)
This is the most common and straightforward approach for water-insoluble compounds. The goal is to create a fine, uniform dispersion of the drug particles in an aqueous vehicle.
Rationale: Suspensions are suitable when the drug's solubility is too low to dissolve the entire dose in a reasonable volume for gavage (typically <10 mL/kg for rodents).[6] A wetting agent (surfactant) is used to ensure drug particles are properly dispersed in the vehicle, while a suspending agent increases viscosity to prevent rapid settling.
Protocol 2.1: Preparation of a Homogeneous Oral Suspension
Caption: Experimental workflow for oral suspension preparation.
Example Formulation (for a 10 mg/mL suspension):
-
API: this compound (10 mg)
-
Wetting Agent: Tween® 80 (0.1% w/v)
-
Suspending Agent: Sodium Carboxymethylcellulose (0.5% w/v)
-
Vehicle: Purified Water (q.s. to 1.0 mL)
Procedure:
-
Prepare the Vehicle: In a suitable container, add the Sodium Carboxymethylcellulose to ~80% of the final volume of water and stir until fully hydrated. Add the Tween® 80 and mix until dissolved.
-
Weigh the API: Accurately weigh the required amount of the compound. For best results, use micronized powder if available.
-
Levigate: Transfer the API powder to a mortar. Add a small amount of the prepared vehicle and levigate (grind) with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are wetted and not clumped.
-
Dilute: Gradually add the remaining vehicle to the paste in small portions, mixing continuously.
-
Homogenize: Transfer the mixture to a final measuring container. Rinse the mortar with the remaining vehicle to ensure a complete transfer. Bring to the final volume. Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Quality Control: Visually inspect the suspension to ensure it is uniform and free of large aggregates. Measure the pH.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C. Always re-homogenize (e.g., vortex/shake) thoroughly before each dose administration.
Table 2: Common Excipients for Oral Suspensions[7][8]
| Excipient Type | Example | Typical Concentration (% w/v) |
|---|---|---|
| Suspending Agent | Sodium Carboxymethylcellulose (Na-CMC) | 0.5 - 2.0% |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2.0% | |
| Methylcellulose | 1.0 - 2.0% | |
| Wetting Agent | Tween® 80 (Polysorbate 80) | 0.1 - 1.0% |
| | Sodium Lauryl Sulfate (SLS) | 0.01 - 0.1% |
Strategy 2: Co-Solvent System for Parenteral Administration (IP)
For intraperitoneal (IP) injections, a solution is often preferred to a suspension to avoid irritation and ensure rapid absorption. A co-solvent system uses a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve the compound.
Rationale: Co-solvents like DMSO and PEG300 can dissolve highly lipophilic compounds. However, there is a significant risk that the compound will precipitate when the formulation is injected into the aqueous environment of the peritoneal cavity. Therefore, the formulation must be carefully designed and tested for stability upon dilution.
Protocol 2.2: Preparation of a Co-Solvent Formulation
Caption: Experimental workflow for parenteral co-solvent formulation.
Example Formulation (Vehicle: 10% DMSO / 40% PEG300 / 50% Saline):
-
API: this compound (to desired concentration)
-
Co-solvent 1: DMSO (10% of final volume)
-
Co-solvent 2: PEG300 (40% of final volume)
-
Vehicle: 0.9% Saline (50% of final volume)
Procedure:
-
Weigh the API: Accurately weigh the required amount of the compound into a sterile vial.
-
Initial Dissolution: Add the DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add Second Co-solvent: Add the PEG300 and mix thoroughly.
-
Aqueous Dilution: While vortexing, slowly add the 0.9% Saline to the organic solution. A slow addition rate is crucial to prevent immediate precipitation.
-
Quality Control (Clarity): Visually inspect the final solution. It should be clear and free of any particulates.
-
Quality Control (Dilution Test): This is a critical step. Add a small volume (e.g., 50 µL) of the final formulation to a larger volume (e.g., 450 µL) of PBS pH 7.4. Let it stand for 5-10 minutes and observe for any cloudiness or precipitate, which would indicate a high risk of precipitation in vivo. If precipitation occurs, the formulation must be modified (e.g., by lowering the concentration or changing the co-solvent ratio).
-
Sterilization & Storage: If possible, sterile filter the final solution through a 0.22 µm syringe filter compatible with the solvents used. Store in a sterile, sealed vial.
Section 3: Administration Protocols
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.
Protocol: Oral Gavage in Rodents
This procedure ensures the direct and accurate delivery of the formulation into the stomach.[6][9][10]
Procedure:
-
Select Gavage Needle: Choose the appropriate size and type (straight or curved, rigid or flexible) of gavage needle based on the animal's size (see Table 3).
-
Measure Insertion Depth: Measure the needle from the animal's mouth to the last rib (xiphoid process) and mark the needle. Do not insert past this mark.[6]
-
Restrain Animal: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage into the esophagus.
-
Insert Needle: Gently insert the needle into the mouth, advancing it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.
-
Administer Dose: Once the needle is in place, slowly administer the suspension.
-
Withdraw and Monitor: Gently withdraw the needle and monitor the animal for a few minutes for any signs of distress.[9]
Table 3: Recommended Volumes and Needle Sizes for Oral Gavage[6]
| Species | Body Weight (g) | Max Volume (mL/kg) | Needle Gauge | Needle Length |
|---|---|---|---|---|
| Mouse | 20-30 | 10 | 20-22g | 1 - 1.5 inches |
| Rat | 200-300 | 10 | 16-18g | 2 - 3 inches |
Protocol: Intraperitoneal (IP) Injection in Rodents
This route offers rapid systemic absorption, bypassing first-pass metabolism.[11][12][13]
Procedure:
-
Prepare Syringe: Use a new sterile syringe and needle for each animal.
-
Restrain Animal: Place the animal in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Identify Injection Site: The preferred site is the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.[13]
-
Insert Needle: Insert the needle (bevel up) at a 30-45 degree angle.
-
Aspirate: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned. If fluid appears, withdraw the needle and use a fresh syringe at a new site.[11]
-
Inject and Withdraw: Inject the solution smoothly. Withdraw the needle and return the animal to its cage.
-
Monitor: Observe the animal for any adverse reactions.
Table 4: Recommended Volumes and Needle Sizes for IP Injection[13]
| Species | Body Weight (g) | Max Volume (mL/kg) | Needle Gauge |
|---|---|---|---|
| Mouse | 20-30 | 10 | 25-27g |
| Rat | 200-300 | 10 | 23-25g |
Section 4: Formulation Stability Assessment
It is crucial to confirm that the formulation remains stable and homogeneous for the duration of its preparation and use.[14][15] Stability testing ensures that the dose administered on the last day of the study is the same as the dose on the first day.
Protocol 4.1: "Use-Time" and Storage Stability
-
Prepare Formulation: Prepare a batch of the formulation as described in Section 2.
-
Initial Analysis (T=0): Immediately after preparation, perform baseline analysis:
-
Visual: Appearance, color, clarity (for solutions), homogeneity (for suspensions).
-
Chemical: Determine the concentration of the API via a stability-indicating analytical method (e.g., HPLC).
-
Physical: Measure pH.
-
-
Storage: Store the main batch under recommended conditions (e.g., 2-8°C, protected from light). Keep a small aliquot under anticipated "in-use" conditions (e.g., on the benchtop at room temperature).
-
Follow-up Analysis: Re-analyze the samples at various time points (see Table 5).
-
Acceptance Criteria: The formulation is considered stable if the API concentration remains within ±10% of the initial concentration and there are no significant changes in physical appearance.
Table 5: Example Stability Testing Plan
| Time Point | Storage Condition | Tests to Perform |
|---|---|---|
| 0 hours | N/A | Visual, Chemical (Concentration), Physical (pH) |
| 4 hours | Room Temperature | Visual, Chemical (Concentration) |
| 24 hours | 2-8°C | Visual, Chemical (Concentration), Physical (pH) |
| 7 days | 2-8°C | Visual, Chemical (Concentration), Physical (pH) |
| 14 days | 2-8°C | Visual, Chemical (Concentration), Physical (pH) |
Conclusion
The successful in vivo evaluation of this compound is fundamentally dependent on the development of an appropriate and well-characterized formulation. A systematic approach, beginning with a thorough pre-formulation solubility assessment, is the most reliable path to success. The protocols provided herein for an oral suspension and a parenteral co-solvent system represent robust and widely accepted starting points for preclinical studies. Researchers must validate these formulations for their specific dose requirements and perform stability testing to ensure the integrity and reproducibility of their experimental data.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. pharmtech.com [pharmtech.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. senpharma.vn [senpharma.vn]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. scribd.com [scribd.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. criver.com [criver.com]
- 15. pharmtech.com [pharmtech.com]
Analytical techniques for piperazine derivative characterization
An Application Guide to the Analytical Characterization of Piperazine Derivatives
Abstract
Piperazine and its derivatives represent a cornerstone of modern pharmaceuticals, forming the structural basis for a wide array of drugs targeting diverse therapeutic areas.[1] The precise and unambiguous characterization of these molecules is therefore not merely a procedural step but a fundamental requirement for ensuring drug safety, efficacy, and quality in research, development, and manufacturing. This guide provides an in-depth exploration of the principal analytical techniques employed for the structural elucidation, quantification, and quality control of piperazine derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for methodological choices, thereby grounding practice in established principles.
The Strategic Approach to Piperazine Characterization
The analytical characterization of a piperazine derivative is a multi-faceted process. It begins with preliminary identification and purity assessment, typically using chromatographic methods, and progresses to definitive structural confirmation using a combination of spectroscopic techniques. For absolute structural proof, particularly of stereochemistry and solid-state conformation, X-ray crystallography is the ultimate arbiter.[2][3] The entire workflow is underpinned by rigorous method validation to ensure data integrity and regulatory compliance.
The following workflow illustrates a logical approach to this process, moving from separation and initial identification to comprehensive structural elucidation.
Caption: Integrated workflow for piperazine derivative characterization.
Chromatographic Techniques: Separation and Quantification
Chromatography is the foundational technique for separating piperazine derivatives from synthesis impurities, starting materials, or complex biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for non-volatile or thermally labile piperazine compounds.[1]
Expertise & Experience: The Chromophore Challenge
A key analytical challenge is that the basic piperazine nucleus lacks a strong ultraviolet (UV) chromophore, making sensitive detection difficult. To overcome this, derivatization is frequently employed. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the secondary amine groups of piperazine to form a stable, highly UV-active or fluorescent product, enabling detection at very low concentrations.[1][4][5] While reversed-phase (RP) chromatography on C18 columns is common, some highly polar piperazine derivatives may not be well-retained, necessitating the use of normal-phase or Hydrophilic Interaction Chromatography (HILIC) systems.[1][6]
Protocol: HPLC-UV Analysis of Piperazine Derivatives via NBD-Cl Derivatization
This protocol provides a robust method for the quantification of piperazine derivatives using pre-column derivatization.
-
Instrumentation & Reagents:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile:Methanol:Diethyl Amine (90:10:0.1 v/v/v). Filter through a 0.45 µm filter and degas prior to use.[4]
-
Standard Solution: Accurately weigh and dissolve the piperazine standard in a suitable solvent (e.g., diluent similar to the mobile phase) to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
NBD-Cl Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate vials, add an excess of the NBD-Cl reagent solution.
-
Heat the mixture at approximately 60°C for 30 minutes to ensure complete reaction.[1]
-
Cool the solution to room temperature and dilute with the mobile phase as needed before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine by comparing its retention time to that of the derivatized standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the piperazine derivative in the sample using the linear regression equation from the calibration curve.
-
| Parameter | Typical Value/Condition | Source(s) |
| Technique | Reversed-Phase HPLC | [1] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | [5][7] |
| Derivatization | NBD-Cl, Dansyl Chloride | [4][5] |
| Detector | UV/PDA, Fluorescence (FLD) | [1][5] |
| Flow Rate | 0.5 - 1.5 mL/min | [4] |
| Temperature | Ambient to 40°C | [4] |
| Table 1. Summary of Typical HPLC Conditions. |
Gas Chromatography (GC)
GC is highly effective for analyzing volatile piperazine derivatives or those that can be rendered volatile through derivatization.[8] It offers excellent separation efficiency and is often coupled with mass spectrometry (GC-MS) for definitive identification.[9]
Expertise & Experience: Enhancing Volatility and Detection
Many piperazine derivatives, especially salts, are not sufficiently volatile for direct GC analysis. Derivatization with reagents like ethyl chloroformate or heptafluorobutyric acid anhydride converts the polar N-H groups into less polar, more volatile esters or amides.[10] This not only facilitates elution from the GC column but also improves peak shape and sensitivity. The choice of detector is critical; a Flame Ionization Detector (FID) provides universal response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like piperazines.[10] For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice.[9][11]
Protocol: GC-MS Analysis of Piperazine Derivatives
-
Instrumentation & Reagents:
-
GC system equipped with a Mass Spectrometer (MS) detector.
-
Analytical Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent mid-polarity column.[8]
-
Reagents: Methanol (GC grade), derivatizing agent (e.g., ethyl chloroformate).
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[8]
-
-
Sample Preparation & Derivatization:
-
Dissolve the sample in a suitable solvent like methanol.
-
Add the derivatizing agent (e.g., ethyl chloroformate) and a base (e.g., pyridine) to facilitate the reaction.
-
Vortex the mixture and allow it to react. The reaction may be facilitated by gentle heating.
-
Perform a liquid-liquid extraction (e.g., with hexane) to isolate the derivatized analyte.
-
Inject the organic layer into the GC-MS.
-
-
Chromatographic & Spectrometric Conditions:
-
Data Analysis:
-
Identify the compound by matching its retention time and mass spectrum with that of a reference standard.
-
Confirm the structure by analyzing the fragmentation pattern.
-
Spectroscopic Techniques for Structural Elucidation
While chromatography separates and quantifies, spectroscopy reveals the structure. An integrated spectroscopic approach is essential for unambiguous characterization.
Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. It is commonly used as a detector for GC and HPLC.[11][12] The electron ionization (EI) mass spectra of piperazine derivatives are often characterized by specific fragmentation patterns, allowing for their clear identification.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Piperazine-1-carboxylic acid diphenylamide Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the synthesis of piperazine derivatives, with a specific focus on compounds featuring the diphenylmethyl (also known as benzhydryl) moiety. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the synthesis of what is broadly termed "Piperazine-1-carboxylic acid diphenylamide" and its analogues.
The nomenclature "this compound" can be ambiguous. This guide will address the most common synthetic intention: the acylation of 1-(diphenylmethyl)piperazine . This versatile intermediate is a cornerstone for numerous active pharmaceutical ingredients. We will dissect the two primary stages of this synthesis—N-alkylation to form the intermediate and the subsequent N-acylation—to provide actionable solutions for common yield-limiting challenges.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Stage 1: Synthesis of the 1-(Diphenylmethyl)piperazine Intermediate
The formation of this key intermediate is often the first major hurdle. The primary challenge lies in controlling the selectivity of the reaction due to the two nucleophilic nitrogen atoms in the piperazine ring.
Q1: My reaction of piperazine with a benzhydryl halide results in a low yield of the desired mono-substituted product and significant formation of the 1,4-dibenzhydrylpiperazine byproduct. How can I improve mono-selectivity?
This is the classic challenge of piperazine chemistry. Di-alkylation occurs when a second molecule of the electrophile reacts with the free secondary amine of your mono-substituted product.[1] Several field-proven strategies can dramatically shift the equilibrium toward mono-alkylation:
-
Control Stoichiometry (The Brute Force Method): The simplest approach is to use a large excess of piperazine (4 to 10 equivalents) relative to the benzhydryl halide.[1] This increases the statistical probability that the electrophile will encounter an unreacted piperazine molecule rather than the mono-substituted product. While effective, this requires a more rigorous downstream purification to remove the excess piperazine.
-
Slow Addition of Electrophile: Adding the benzhydryl halide dropwise to the piperazine solution over an extended period maintains a low instantaneous concentration of the electrophile. This kinetic control minimizes the rate of the second alkylation event.[2]
-
Use of a Protecting Group (The Most Reliable Method): The most robust strategy for guaranteeing mono-substitution is to start with a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively "blocks" one nitrogen, directing the alkylation to the unprotected nitrogen. The Boc group is then easily removed under acidic conditions to yield the desired intermediate.[1][2]
-
Leverage Piperazine Salts: Using a mono-protonated salt of piperazine, such as piperazine monohydrochloride, can effectively reduce the nucleophilicity of the second nitrogen, thereby disfavoring di-alkylation.[1][3]
Q2: What are the optimal reaction conditions (base, solvent, temperature) for the N-alkylation of piperazine with benzhydryl halides?
Optimal conditions are crucial for driving the reaction to completion and minimizing side products.
-
Base Selection: A non-nucleophilic base is essential to neutralize the hydrohalic acid (e.g., HCl, HBr) formed during the reaction without competing with the piperazine. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and highly effective choice.[2][4] Other options include sodium carbonate (Na₂CO₃)[5] or tertiary amine bases like diisopropylethylamine (DIPEA).
-
Solvent Choice: Aprotic solvents are preferred. Toluene[5], acetonitrile[2], and N,N-dimethylformamide (DMF)[6] are excellent choices that facilitate the dissolution of reagents and can be heated to increase reaction rates.
-
Temperature: N-alkylation reactions with benzhydryl halides often require heating to proceed at a practical rate. Refluxing the reaction mixture is a common practice.[1][5] Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal reaction time and prevent degradation.
Stage 2: N-Acylation of 1-(Diphenylmethyl)piperazine
Once the 1-(diphenylmethyl)piperazine intermediate is secured, the next step is forming the amide bond. Low yields here are typically due to incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or steric hindrance.[7]
Q3: I am getting low conversion when reacting my carboxylic acid with 1-(diphenylmethyl)piperazine using a standard coupling agent (e.g., EDC, HATU). What is going wrong?
Low conversion in amide coupling reactions is a frequent issue. The problem usually lies in one of three areas:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to be attacked by the amine.[7]
-
Troubleshooting: Ensure your coupling agent is fresh and used in sufficient quantity (typically 1.1-1.5 equivalents). Pre-activating the carboxylic acid by stirring it with the coupling agent and a base (like DIPEA) for 15-30 minutes before adding the 1-(diphenylmethyl)piperazine can significantly improve yields.[7] HATU is often superior for challenging couplings compared to EDC/HOBt.
-
-
Amine Deactivation: The 1-(diphenylmethyl)piperazine is a base. If it reacts with the acidic proton of your carboxylic acid, it forms a salt, rendering the nitrogen non-nucleophilic.[8]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.
-
Troubleshooting: Ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]
-
Q4: I'm using a more reactive acyl chloride to acylate 1-(diphenylmethyl)piperazine, but the yield is still poor. How can I optimize this?
Acyl chlorides are highly reactive, so poor yields often point to issues with reaction setup rather than reagent reactivity.
-
Cause: The reaction between an acyl chloride and an amine generates one equivalent of HCl. This acid will immediately protonate a molecule of your starting amine, rendering it unreactive and theoretically limiting your maximum yield to 50%.[8]
-
Solution: You must add a scavenger base to neutralize the HCl as it forms. Add at least one equivalent (though 1.5-2.0 is safer) of a base like triethylamine (TEA) or DIPEA to the reaction mixture.[6] Often, the amine is dissolved in the solvent with the base first, and the acyl chloride is added slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Q5: Could steric hindrance from the bulky diphenylmethyl group be affecting my acylation reaction? How can I overcome this?
Yes, absolutely. The large diphenylmethyl group can sterically shield the secondary amine, making it a less accessible nucleophile, especially if the carboxylic acid or acyl chloride is also sterically hindered.[7]
-
Solutions:
-
Increase Reaction Time and/or Temperature: Give the sterically hindered components more time and energy to find the correct orientation for reaction. Monitor carefully for potential side reactions or degradation.
-
Switch to a Less Hindered Activating Agent: For carboxylic acid couplings, smaller activating agents may be beneficial.
-
Convert to Acyl Fluoride: Acyl fluorides are less reactive than acyl chlorides but are also smaller. In cases of severe steric hindrance, generating the acyl fluoride in situ using a reagent like TFFH can sometimes provide a cleaner reaction and higher yield.[7]
-
Part 2: Data & Protocols
Data Summary: Optimizing N-Alkylation Selectivity
The following table summarizes common strategies and their typical outcomes for achieving mono-alkylation of piperazine.
| Strategy | Piperazine:Electrophile Ratio | Base | Solvent | Typical Mono:Di Ratio | Key Consideration |
| Piperazine Excess | 4:1 - 10:1 | K₂CO₃ | Toluene | >10:1 | Requires extensive purification. |
| Slow Addition | 1.2:1 | DIPEA | MeCN | ~5:1 | Operator dependent; less reliable for scale-up. |
| Boc-Protection | 1:1.1 | K₂CO₃ | DMF | >50:1 | Most reliable method; adds two steps (protection/deprotection). |
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-(Diphenylmethyl)piperazine [4][5]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous toluene as the solvent to create a stirrable suspension.
-
Slowly add a solution of benzhydryl chloride (1.0 equivalent) in toluene to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours, monitoring the consumption of the benzhydryl chloride by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via an acid-base extraction or column chromatography to isolate the pure 1-(diphenylmethyl)piperazine.
Protocol 2: High-Yield N-Acylation using HATU Coupling Agent [7]
-
To a dry flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and anhydrous DMF.
-
Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add 1-(diphenylmethyl)piperazine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Part 3: Visual Workflow & Logic Diagrams
Diagram 1: Overall Synthetic Workflow
This diagram illustrates the two-stage synthesis pathway.
Caption: General two-stage workflow for the synthesis of the target amide.
Diagram 2: Troubleshooting Decision Tree for Low Acylation Yield
This diagram provides a logical path for diagnosing issues in the amide coupling step.
Caption: A logical guide to troubleshooting low yields in the N-acylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Piperazine-1-carboxylic acid diphenylamide Solubility
Welcome to the technical support center for piperazine-1-carboxylic acid diphenylamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these experimental hurdles.
Introduction: Understanding the Challenge
This compound combines a hydrophilic piperazine core with two bulky, hydrophobic diphenylamide groups. This amphipathic nature is the primary reason for its poor aqueous solubility. The piperazine moiety, a diprotic base, offers a handle for pH-dependent solubility manipulation, while the diphenylamide portion contributes to its low intrinsic water solubility[1][2][3][4]. Over 70% of new chemical entities face similar solubility issues, making this a critical challenge in drug development[5]. This guide will walk you through systematic approaches to address these challenges.
Troubleshooting Guide: Addressing Poor Solubility
This section provides a step-by-step approach to diagnosing and resolving common solubility issues with this compound.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
This is a classic sign of a compound exceeding its thermodynamic solubility limit in a given solvent system.
Root Cause Analysis:
-
pH of the Buffer: The ionization state of the piperazine ring is highly dependent on the pH of the solution. As a weak base, piperazine has two pKa values (typically around 5.35 and 9.73)[1][6]. At a pH below the first pKa, both nitrogen atoms are protonated, increasing its polarity and solubility. As the pH increases above the pKa values, the piperazine becomes less protonated and thus less soluble.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility through common ion effects or "salting out," where high salt concentrations reduce the solubility of nonpolar compounds.
-
Solvent Polarity: The large, nonpolar diphenylamide groups dominate the molecule's character, leading to very low solubility in highly polar solvents like water[2][3][4].
Solutions:
1. pH Optimization: This should be your first line of attack.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 7. Common buffer systems include citrate (pH 3-6.2) and phosphate (pH 5.8-8).
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Add a small, fixed volume of the stock solution to each buffer to a final desired concentration.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Visually inspect for precipitation and, for quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
-
-
Rationale: By systematically varying the pH, you can identify the optimal pH range where the compound is sufficiently ionized to remain in solution. For a basic compound like this, lower pH buffers are expected to yield higher solubility.
2. Co-solvent Systems:
-
Protocol:
-
Select a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous buffer solutions (at the optimal pH determined above) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of your compound in each co-solvent mixture as described in the pH optimization protocol.
-
-
Rationale: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic compounds[7][8]. They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the nonpolar diphenylamide groups.
3. Use of Solubilizing Excipients:
-
Surfactants:
-
Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility.
-
Examples: Tween® 80, Cremophor® EL, Solutol® HS 15.
-
Protocol: Prepare buffer solutions containing the surfactant at concentrations above its CMC and measure the solubility of your compound.
-
-
Cyclodextrins:
-
Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic diphenylamide portion of your compound can form an inclusion complex with the cyclodextrin, enhancing its solubility[5][9].
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare buffer solutions with increasing concentrations of cyclodextrin and measure the corresponding increase in compound solubility.
-
Decision-Making Workflow for Precipitation Issues:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Slow or Incomplete Dissolution
Even if the compound doesn't immediately precipitate, you might observe a slow dissolution rate or undissolved particles remaining in the solution.
Root Cause Analysis:
-
High Crystal Lattice Energy: The solid-state properties of the compound, such as its crystal form (polymorphism), can significantly impact how easily it dissolves. A highly stable crystal lattice requires more energy to break apart.
-
Poor Wettability: The hydrophobic nature of the diphenylamide groups can lead to poor wetting of the solid particles by the aqueous buffer, hindering dissolution.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which, according to the Noyes-Whitney equation, results in a slower dissolution rate[5].
Solutions:
1. Particle Size Reduction:
-
Techniques:
-
Rationale: Increasing the surface area of the solid drug particles accelerates the dissolution process[8].
2. Amorphous Solid Dispersions (ASDs):
-
Mechanism: The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and faster dissolution[7][10][11].
-
Polymers Used: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Spray drying, hot-melt extrusion[11].
-
Rationale: This is a powerful technique for overcoming both poor solubility and slow dissolution by preventing the drug from crystallizing.
3. Use of Wetting Agents:
-
Mechanism: Surfactants at low concentrations (below the CMC) can act as wetting agents, reducing the interfacial tension between the solid drug particles and the aqueous medium, thereby facilitating dissolution.
-
Protocol: Add a small amount of a surfactant (e.g., 0.1% Tween® 80) to your buffer before adding the compound.
Comparative Summary of Solubility Enhancement Techniques:
| Technique | Primary Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the piperazine moiety | Simple, cost-effective | Only applicable to ionizable compounds, risk of precipitation if pH changes |
| Co-solvents | Reduces solvent polarity | Easy to implement, effective for many compounds | Can cause precipitation upon dilution, potential for toxicity at high concentrations[9] |
| Surfactants | Micellar encapsulation, improved wetting | Significant solubility enhancement | Can interfere with some biological assays, potential for toxicity |
| Cyclodextrins | Inclusion complex formation | High solubilization capacity, low toxicity | Can be expensive, potential for renal toxicity with some types[5] |
| Particle Size Reduction | Increases surface area for dissolution | Improves dissolution rate | May not significantly increase equilibrium solubility, risk of particle agglomeration[10] |
| Solid Dispersions | Creates a high-energy amorphous form | Greatly enhances both solubility and dissolution rate | Can be physically unstable (recrystallization), requires specialized equipment[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is an excellent starting choice due to its high solubilizing power for a wide range of organic compounds. Other options include N,N-dimethylformamide (DMF) or ethanol. Always prepare the most concentrated stock solution possible to minimize the amount of organic solvent introduced into your aqueous experimental system.
Q2: How can I be sure that the observed increase in solubility is real and not due to the formation of a supersaturated solution that will precipitate later?
A2: This is a critical consideration, especially when using techniques like solid dispersions or co-solvents which can generate metastable supersaturated solutions[11]. To confirm thermodynamic solubility, the solution should be equilibrated for a sufficient period (24-48 hours) with excess solid compound present. After equilibration, any undissolved solid should be removed by centrifugation or filtration, and the concentration of the clear supernatant measured.
Q3: Can the piperazine ring in my compound interact with components of my buffer?
A3: Yes. Piperazine can react with carbon dioxide from the air to form carbamates[6]. If you are using a bicarbonate buffer or working in an environment with high CO2, you may see unexpected changes in pH or solubility. Additionally, the basic nitrogens of the piperazine ring can coordinate with metal ions, so be cautious if your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺).
Q4: My compound seems to degrade in low pH buffers. What are my options?
A4: If pH-mediated hydrolysis or degradation is an issue, you will need to find a compromise between solubility and stability. You can either:
-
Work at a slightly higher pH where the compound is stable, and use other methods (co-solvents, excipients) to achieve the desired concentration.
-
Conduct your experiments over a shorter time frame to minimize degradation.
-
Consider formulation strategies that protect the drug from the low pH environment, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS)[10][12].
Q5: What are the next steps if these laboratory-scale techniques are not sufficient for my in vivo studies?
A5: For in vivo applications, more advanced formulation strategies are often required. These include:
-
Lipid-Based Formulations: These systems can solubilize the drug in a lipid matrix, which can then form emulsions or microemulsions in the gastrointestinal tract, facilitating absorption[5][11][12].
-
Nanocrystal Formulations: Creating a suspension of drug nanocrystals can improve oral bioavailability by increasing the dissolution rate in the GI tract[9][10].
-
Prodrugs: Modifying the chemical structure of the compound to create a more soluble prodrug that is converted to the active parent drug in the body is another viable strategy[9][13].
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Diphenylamine - Wikipedia [en.wikipedia.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. future4200.com [future4200.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Technical Support Center: Navigating Research with Piperazine-1-Carboxylic Acid Diphenylamide
A Note to Our Valued Researchers:
The chemical name "Piperazine-1-carboxylic acid diphenylamide" is ambiguous and does not correspond to a readily identifiable, standard chemical structure in major chemical databases. The term "diphenylamide" is not a standard IUPAC or common name, which can lead to confusion with several possible structures.
To provide you with the accurate and reliable technical guidance you require, we kindly request that you verify the precise chemical identity of your compound. Please provide one of the following identifiers:
-
CAS Number: The unique Chemical Abstracts Service registry number.
-
IUPAC Name: The systematic name for the chemical structure.
-
A clear chemical structure diagram.
Once you provide a precise identifier, we will be able to construct a comprehensive and accurate technical support guide addressing the stability and handling of your specific molecule.
The following guide has been developed based on general principles of stability for related classes of compounds, such as piperazine derivatives and amides. This information should be considered as a general framework for your experimental design until the exact structure of your compound is confirmed. We will use a plausible hypothetical structure for "this compound" to illustrate these principles.
Hypothetical Compound Profile: "PCD"
For the purpose of this illustrative guide, we will assume "this compound" (PCD) refers to a molecule where the diphenylmethyl group (also known as benzhydryl) is attached to the amide nitrogen. This is a common structural motif in medicinal chemistry.
Structure: A piperazine ring with a carboxylic acid group at the 1-position, where the carboxylic acid has been converted to an amide with a diphenylmethylamine.
Troubleshooting Guide: Stability of PCD in Solution
This section addresses common issues encountered during the handling and analysis of PCD in solution.
Issue 1: Rapid Degradation of PCD in Aqueous Buffers
Observation: You observe a rapid decrease in the parent compound peak area by HPLC-UV/MS within hours of preparing a solution in a standard phosphate-buffered saline (PBS) at pH 7.4.
Potential Cause: Amide bonds, especially those in certain structural contexts, can be susceptible to hydrolysis. The rate of hydrolysis is often pH and temperature-dependent.
Troubleshooting Workflow:
Step 1: pH-Dependent Stability Study.
-
Prepare several buffers across a pH range (e.g., pH 3, pH 5, pH 7.4, pH 9).
-
Dissolve PCD in each buffer to a known concentration (e.g., 10 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot in a stable solvent (like acetonitrile/water 50:50) and cooling.
-
Analyze the samples by a validated stability-indicating HPLC method.
Step 2: Data Analysis.
-
Plot the percentage of PCD remaining versus time for each pH.
-
Identify the pH at which PCD is most and least stable. Amide hydrolysis is typically catalyzed by both acid and base, meaning stability is often greatest at a neutral or near-neutral pH.[1][2][3][4]
-
If degradation is observed, analyze the chromatograms for the appearance of new peaks, which could be degradation products.
Hypothetical Data from pH Stability Study:
| pH | Incubation Time (hours) | % PCD Remaining |
| 3.0 | 0 | 100.0 |
| 8 | 85.2 | |
| 24 | 65.7 | |
| 7.4 | 0 | 100.0 |
| 8 | 99.1 | |
| 24 | 97.5 | |
| 9.0 | 0 | 100.0 |
| 8 | 92.3 | |
| 24 | 80.1 |
Interpretation: The data suggests that PCD is most stable at pH 7.4 and degrades under both acidic and basic conditions, which is a common profile for amide-containing compounds.[1][2][3][4]
Workflow Diagram: pH-Dependent Stability Assessment
Caption: Workflow for assessing the pH-dependent stability of PCD.
Issue 2: Inconsistent Results in Assays Using DMSO Stock Solutions
Observation: You find that the measured concentration of PCD in your assay decreases over time, even when the aqueous buffer is known to be stable. You are using a DMSO stock solution that was prepared a week ago and stored at room temperature.
Potential Cause: While DMSO is a common solvent, some compounds can be unstable in it, especially when stored for extended periods or at inappropriate temperatures. The piperazine moiety can be susceptible to oxidation.
Troubleshooting Workflow:
Step 1: Evaluate DMSO Stock Stability.
-
Prepare a fresh stock solution of PCD in high-purity, anhydrous DMSO.
-
Divide the stock into two sets of aliquots. Store one set at room temperature and the other at -20°C or -80°C.
-
At various time points (e.g., 0, 1, 3, 7, 14 days), take one aliquot from each storage condition.
-
Dilute the stock in a suitable mobile phase and analyze by HPLC.
Step 2: Forced Oxidation Study.
-
To test for oxidative susceptibility, treat a solution of PCD with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide).
-
Monitor the reaction by HPLC over time. The appearance of new peaks that correspond to potential oxidation products (e.g., N-oxides of the piperazine ring) would confirm this degradation pathway. Forced degradation studies are a standard approach to identify potential degradation pathways.[5][6][7][8]
Recommendations:
-
Storage: Always store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Freshness: For sensitive compounds, prepare fresh stock solutions on the day of the experiment.
-
Solvent Purity: Use high-purity, anhydrous DMSO, as water content can facilitate degradation.
Workflow Diagram: DMSO Stock Solution Stability Check
Caption: Protocol to evaluate the stability of PCD in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the solid PCD compound?
A1: As a solid, PCD should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. Exposure to light, moisture, and high temperatures can promote degradation over the long term. Photostability studies, as outlined in ICH guidelines, are recommended to determine light sensitivity.[5]
Q2: My PCD solution is cloudy. What should I do?
A2: Cloudiness indicates poor solubility or precipitation. First, confirm the solvent is appropriate. If using aqueous buffers, the pH may be near the compound's isoelectric point, reducing solubility. Try adjusting the pH slightly. Sonication can also help dissolve the compound. If solubility remains an issue, consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer, ensuring the final organic solvent concentration is low enough not to affect your experiment.
Q3: How can I identify the degradation products of PCD?
A3: The best method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique separates the degradation products from the parent compound and provides their mass-to-charge ratio (m/z). This information is crucial for elucidating the structure of the degradation products.[9] For example, in a hydrolysis scenario, you would expect to see products corresponding to the cleaved piperazine carboxylic acid and diphenylmethylamine fragments.
Q4: Does the amide bond in PCD make it inherently unstable?
A4: Not necessarily. While amide bonds can be hydrolyzed, they are generally much more stable than ester bonds.[2][10] The stability of an amide bond is highly dependent on the surrounding chemical structure and the conditions (pH, temperature).[11][12] For many applications, the amide bond in PCD will be sufficiently stable, especially when stored and handled correctly. The purpose of stability studies is to define the specific conditions under which the compound is stable for the duration of your experiment.
References
- 1. scribd.com [scribd.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsquarel.org [rsquarel.org]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of Piperazine-1-carboxylic acid diphenylamide
Welcome to the technical support center for researchers utilizing piperazine-based compounds in preclinical development. This guide is designed to address a common yet complex challenge: observing promising in vitro activity with compounds like Piperazine-1-carboxylic acid diphenylamide, only to find diminished or absent efficacy in in vivo models.
As a Senior Application Scientist, my goal is to provide you with a logical, evidence-based framework to diagnose and resolve these discrepancies. We will move beyond simple checklists to explore the causal relationships between a compound's properties, its formulation, and the biological system it interacts with. This guide is structured as a series of frequently asked questions that will walk you through a systematic troubleshooting process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, this compound, is highly potent in my in vitro assays but shows no efficacy in my animal model. Where should I begin troubleshooting?
This is a classic and often frustrating scenario in drug discovery. The transition from a controlled in vitro environment to a complex living organism introduces numerous variables that can mask a compound's true activity.[1][2] The issue rarely stems from a single cause but rather a cascade of interconnected factors.
A systematic approach is critical. Before questioning the compound's intrinsic activity, we must first verify that it is reaching its intended target in the body at a sufficient concentration and for an adequate duration. This process involves a sequential investigation of Formulation , Pharmacokinetics (PK) , and Experimental Design .
The following workflow provides a high-level overview of the recommended troubleshooting path.
Caption: A systematic workflow for troubleshooting low in vivo efficacy.
Q2: My compound is poorly soluble in water. How can I design a better formulation for oral or IP administration?
Poor aqueous solubility is a primary barrier to achieving adequate systemic exposure and is a common characteristic of lipophilic molecules like many piperazine derivatives.[3][4] An inadequate formulation can lead to the compound precipitating upon administration, resulting in minimal absorption and, consequently, no efficacy.[5]
The goal of formulation is to present the drug to the biological system in a state that favors absorption.[6] This often means keeping it solubilized or as a fine, easily dissolvable suspension.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases drug solubility by reducing the polarity of the aqueous vehicle. Common examples include PEG-400, propylene glycol, and ethanol.[7] | Simple to prepare; suitable for a wide range of compounds. | Can cause local irritation or toxicity at high concentrations. Risk of precipitation upon dilution in bodily fluids.[8] |
| Surfactants | Forms micelles that encapsulate the drug, increasing its apparent solubility. Common examples include Tween 80 and Cremophor EL.[7] | Can significantly enhance solubility and improve stability of suspensions. | Potential for in vivo toxicity and can interfere with certain biological assays. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with lipophilic drugs, shielding them from the aqueous environment. | High solubilization capacity; can improve stability. | Can be expensive; potential for nephrotoxicity with certain derivatives. |
| Lipid-Based Systems | The drug is dissolved in oils or lipids, often with surfactants, to form self-emulsifying drug delivery systems (SEDDS).[7][9] | Can enhance lymphatic absorption, bypassing first-pass metabolism. Mimics natural lipid absorption pathways.[7][10] | More complex to develop and characterize. Potential for variability based on food intake in animals. |
| Particle Size Reduction | Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][9] | Improves dissolution of crystalline solids. Can be used for compounds not amenable to solubilization. | Requires specialized equipment (e.g., homogenizers, mills). Can lead to particle aggregation. |
This protocol describes the preparation of a common vehicle for poorly soluble compounds, using a combination of co-solvents and surfactants.
Materials:
-
This compound (your compound)
-
PEG-400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Water or Saline
-
Glass vials, magnetic stirrer, and stir bars
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile glass vial, prepare the vehicle by mixing the components in your desired ratio. A common starting point is 10% Tween 80 / 90% Sterile Water (v/v) or 10% PEG-400 / 10% Tween 80 / 80% Sterile Water (v/v/v) .
-
Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Compound Addition:
-
Weigh the required amount of your compound to achieve the target concentration (e.g., 10 mg/mL).
-
Slowly add the powdered compound to the vehicle while stirring continuously.
-
-
Solubilization/Suspension:
-
Continue stirring for 15-30 minutes. If the compound does not fully dissolve, you can gently warm the solution (do not exceed 40°C) or use a bath sonicator to aid in dispersion.
-
The final product should be a clear solution or a fine, homogenous suspension.
-
-
Pre-Dosing Validation (Critical):
-
Visual Inspection: Before each use, visually inspect the formulation for any signs of precipitation or aggregation. A well-formulated suspension should be easily re-suspended with gentle shaking.
-
Stability Check: Prepare a small batch and let it sit at room temperature for the expected duration of your dosing experiment. Observe for any changes. If it precipitates quickly, the formulation is not stable and needs to be optimized.
-
Q3: I've improved my formulation, but the efficacy is still low. How do I determine if my compound is being absorbed?
An optimized formulation is the first step, but it doesn't guarantee absorption. The next critical step is to perform a pilot pharmacokinetic (PK) study.[11] A PK study measures the concentration of your compound in the bloodstream over time, providing a direct assessment of its A bsorption, D istribution, M etabolism, and E xcretion (ADME).
Caption: The ADME process, illustrating the journey of an orally administered drug.
A pilot PK study will give you key parameters:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma. Is this level high enough to be therapeutic based on your in vitro data?
-
Tmax (Time to Cmax): How long it takes to reach the peak concentration.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. This is the most critical parameter for correlating exposure with efficacy.
-
t½ (Half-life): The time it takes for the drug concentration to decrease by half. A very short half-life may require more frequent dosing.
Objective: To determine the plasma concentration profile of this compound after a single dose.
Design:
-
Animal Model: Use the same species and strain as your efficacy study (e.g., C57BL/6 mice).
-
Groups:
-
Group 1 (IV administration): 2-3 animals. Dose a low amount (e.g., 1-2 mg/kg) intravenously. This group is essential for determining absolute bioavailability.
-
Group 2 (PO or IP administration): 9-12 animals. Dose at your planned efficacy study dose (e.g., 10 mg/kg) via the intended route (oral gavage or intraperitoneal injection).
-
-
Blood Sampling:
-
Collect sparse samples from the animals in Group 2. For example, divide the 9 animals into 3 subgroups (A, B, C).
-
Subgroup A: Collect blood at 5 min, 1 hr, and 4 hrs post-dose.
-
Subgroup B: Collect blood at 15 min, 2 hrs, and 8 hrs post-dose.
-
Subgroup C: Collect blood at 30 min, 6 hrs, and 24 hrs post-dose.
-
This staggered design minimizes the blood volume taken from any single animal while providing a comprehensive time course.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to separate plasma, and store the plasma at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of your compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and calculate the key PK parameters (Cmax, Tmax, AUC, t½).
If the pilot PK study reveals very low or negligible exposure (low Cmax and AUC), the primary issue remains formulation or poor membrane permeation.[10] If exposure is moderate but the half-life is extremely short, the problem may lie in rapid metabolism.
Q4: My PK study shows that the compound is absorbed but disappears very quickly. Could it be rapid metabolism?
Yes, rapid metabolism is a significant possibility, especially for compounds containing a piperazine ring, which can be susceptible to metabolic modification.[12] High first-pass metabolism in the liver or rapid systemic clearance can prevent the drug from reaching therapeutic concentrations at its target, even if it is well-absorbed from the gut.[11]
Before conducting more extensive in vivo metabolism studies, you can quickly assess this possibility using in vitro methods.
Recommended In Vitro Assay: Microsomal Stability
-
Principle: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes (like Cytochrome P450s). By incubating your compound with microsomes and a co-factor (NADPH), you can measure the rate at which it is metabolized.
-
Procedure: Your compound is incubated with liver microsomes (from the relevant species, e.g., mouse, rat, human) at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped. The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Interpretation: The results are expressed as a half-life (t½) and intrinsic clearance (CLint). A very short half-life (e.g., < 10-15 minutes) in this assay is a strong indicator of rapid metabolic clearance in vivo and can explain poor systemic exposure.[12]
If rapid metabolism is confirmed, you may need to consider medicinal chemistry efforts to block the metabolic "soft spots" on the molecule or explore formulation strategies that can reduce first-pass metabolism, such as lipid-based systems.[7]
Q5: My compound has good exposure and a reasonable half-life, but still no efficacy. What else could be wrong?
If you have confirmed that your compound is well-formulated and achieves adequate systemic exposure, it is time to critically re-evaluate your experimental design.[13][14] It is a common pitfall to mimic a published study without understanding if all parameters are appropriate for your specific compound and hypothesis.[13]
Key Areas for Review:
-
Dose Selection: Is your dose high enough? The required in vivo dose is not just based on in vitro potency (IC50/EC50). It also depends on protein binding, target engagement, and the specific animal model. You may need to perform a dose-response study with at least 3 dose levels to determine if a therapeutic window exists.
-
Target Engagement: Have you confirmed that your compound is reaching its molecular target in the tissue of interest? This may require developing a specific biomarker assay (e.g., measuring the levels of a downstream substrate or product). For example, a study on the FAAH inhibitor JNJ-1661010 confirmed efficacy by measuring the dose-dependent increase of FAAH substrates in the rat brain.[15]
-
Animal Model: Is the chosen animal model appropriate for the disease you are studying and the mechanism of your compound? For instance, if your compound targets a human-specific protein, a standard rodent model may not be suitable.[2]
-
Dosing Frequency and Duration: Is your dosing schedule appropriate for the compound's half-life and the disease model's progression? A compound with a 4-hour half-life will likely need to be dosed more frequently than once a day to maintain therapeutic coverage. The treatment duration must be long enough to observe a biological effect.[14][16]
-
Endpoint Measurement: Are your chosen efficacy endpoints sensitive and relevant to the compound's mechanism of action? Ensure that the timing of your endpoint measurement is appropriate to capture the expected therapeutic effect.
By systematically working through these questions—validating formulation, confirming exposure, assessing metabolism, and refining the experimental design—you can effectively diagnose the root cause of low in vivo efficacy and design experiments that will accurately test the therapeutic potential of your compound.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. criver.com [criver.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 15. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Piperazine-1-carboxylic acid diphenylamide Interference in Biochemical Assays
Welcome to the Technical Support Center dedicated to addressing potential assay interference caused by piperazine-1-carboxylic acid diphenylamide and structurally related compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate nonspecific signals in biochemical and cell-based assays. As a "privileged scaffold" in medicinal chemistry, the piperazine moiety is a common core in many biologically active compounds.[1][2][3] However, certain structural features can also lead to pan-assay interference, a phenomenon that can derail drug discovery projects by generating misleading data.[4]
This resource provides a structured approach to identifying and resolving these issues, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound (CAS 1804-36-0) is a chemical compound featuring a piperazine-1-carboxamide core with two phenyl substituents on the amide nitrogen.[1][5] While the specific biological activity of this exact compound is not extensively documented in scientific literature, its structural components raise flags for potential pan-assay interference.[1] Compounds that show activity across a wide range of assays are often termed Pan-Assay Interference Compounds (PAINS).[4] The interference is not due to a specific interaction with the biological target but rather a non-specific effect on the assay technology itself.[6]
Q2: What are the common mechanisms of assay interference for compounds like this?
Assay interference can manifest through several mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to false inhibition signals.[7][8] This is one of the most common causes of artifacts in high-throughput screening (HTS) campaigns.[7]
-
Chemical Reactivity: The compound or its impurities may contain reactive functional groups that can covalently modify proteins or other assay components, leading to irreversible inhibition or signal disruption.[4][9]
-
Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts, respectively.[10][11] This can lead to either false positives (autofluorescence) or false negatives (quenching).[12]
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay components.[6]
Q3: My initial screen with a this compound analog shows potent activity. How can I determine if this is a genuine hit or an artifact?
The first step is to perform a series of counter-screens and orthogonal assays designed to identify common interference mechanisms. A genuine hit will consistently show activity in assays with different detection methods, while an artifact's activity will often be dependent on the specific assay technology. It is crucial to consult with experienced medicinal chemists to evaluate the chemical structure for potential reactivity and other liabilities.[13]
Troubleshooting Guides
Problem 1: Suspected Compound Aggregation
Symptoms:
-
Inhibition is observed at low micromolar concentrations.
-
The dose-response curve is steep and may not reach 100% inhibition.
-
Results are poorly reproducible.
Causality: Compound aggregates can non-specifically sequester the target protein or enzyme, preventing it from participating in the assay reaction. This leads to an apparent, but false, inhibition.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate aggregation-based interference.
Experimental Protocol: Detergent-Based Assay [14]
Objective: To determine if the observed activity is dependent on the formation of compound aggregates.
Methodology:
-
Preparation: Prepare two sets of assay reactions.
-
Set A (Standard Condition): Follow your standard assay protocol.
-
Set B (Detergent Condition): Add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.
-
-
Execution: Run both sets of assays in parallel, including positive and negative controls for each condition.
-
Analysis: Compare the activity of this compound in both sets. A significant reduction in potency or efficacy in the presence of the detergent strongly suggests that aggregation is the cause of the observed activity.[7][14]
Data Interpretation:
| Condition | Observed IC₅₀ | Interpretation |
| Standard Buffer | 1 µM | Potent inhibition |
| + 0.01% Triton X-100 | > 50 µM | Activity is likely due to aggregation |
| + 0.01% Triton X-100 | 1.2 µM | Aggregation is not the primary mechanism |
Problem 2: Potential Chemical Reactivity and Covalent Inhibition
Symptoms:
-
Inhibition is time-dependent.
-
Activity is not reversible upon dilution ("jump dilution" experiment).
-
Mass spectrometry analysis of the target protein shows a mass shift corresponding to the compound's molecular weight.
Causality: The compound may contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) on the target protein, leading to irreversible inhibition.[15] While some piperazine derivatives are designed as covalent inhibitors, this can be an unintended and non-specific effect.[16]
Troubleshooting Workflow:
Caption: Diagnostic workflow for suspected covalent inhibition.
Experimental Protocol: Thiol Reactivity Assay [4]
Objective: To assess if the compound's activity is due to non-specific reaction with sulfhydryl groups.
Methodology:
-
Preparation: Prepare two sets of assay reactions.
-
Set A (Standard Condition): Follow your standard assay protocol.
-
Set B (DTT Challenge): Pre-incubate your test compound with a high concentration of Dithiothreitol (DTT) (e.g., 1 mM) for 30 minutes before adding it to the assay.
-
-
Execution: Run both sets of assays.
-
Analysis: If the compound's inhibitory activity is significantly reduced in the presence of DTT, it suggests reactivity with thiols. This indicates a potential for non-specific covalent modification of cysteine residues in proteins.
Problem 3: Fluorescence Interference
Symptoms:
-
Autofluorescence: High background signal in wells containing only the compound and buffer.
-
Quenching: Lower than expected signal in the presence of the compound, even at concentrations that should not cause inhibition.
Causality: The intrinsic optical properties of the compound interfere with the assay's detection method.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence-based assay interference.
Experimental Protocol: Interference Check [12]
Objective: To determine if the compound is autofluorescent or quenches the assay's fluorescent signal.
Methodology:
-
Autofluorescence Check:
-
Prepare wells containing assay buffer and the test compound at the highest concentration used in your experiment.
-
Prepare blank wells with only assay buffer.
-
Read the fluorescence using the same instrument settings as your main assay. A significantly higher signal in the compound wells indicates autofluorescence.
-
-
Quenching Check:
-
Prepare three sets of wells:
-
Set A: Assay buffer + fluorescent probe.
-
Set B: Assay buffer + fluorescent probe + test compound.
-
Set C: Assay buffer only (blank).
-
-
Read the fluorescence of all wells. If the signal in Set B is significantly lower than in Set A (after subtracting the blank), the compound is quenching the fluorescence.
-
Mitigation Strategies for Confirmed Interference:
| Interference Mechanism | Mitigation Strategy |
| Aggregation | Add 0.01-0.1% non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer.[7] |
| Covalent Inhibition | Consult a medicinal chemist to guide structural modifications to remove reactive moieties.[13] |
| Autofluorescence | Use a red-shifted fluorophore or switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance).[11] |
| Quenching | Decrease the concentration of the test compound if possible or use an alternative assay format.[12] |
Conclusion
While this compound may present challenges in biochemical assays, a systematic approach to identifying and mitigating potential interference can lead to reliable and reproducible data. By understanding the underlying mechanisms of assay artifacts and employing the appropriate troubleshooting strategies, researchers can confidently distinguish true biological activity from experimental noise.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. drughunter.com [drughunter.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 16. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Piperazine-1-carboxylic acid diphenylamide during storage
A Guide to Ensuring Compound Integrity During Storage and Handling
Welcome to the Technical Support Center for Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). It must be protected from light and moisture.[1][2][3][4] The piperazine moiety is susceptible to oxidation, and the amide bond can undergo slow hydrolysis in the presence of moisture.[5][6][7]
Q2: I've noticed the color of my solid compound has changed from white to a yellowish or brownish tint. What does this mean?
A2: A change in color is a common visual indicator of degradation. This is often due to oxidation of the piperazine ring, which can form colored byproducts.[8] If you observe a color change, it is crucial to re-analyze the compound's purity before use.
Q3: Can I store this compound in solution? If so, what are the best practices?
A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store solutions, prepare them fresh whenever possible. For short-term storage (1-2 days), use a non-protic, anhydrous solvent like DMSO or DMF, store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, and purge the vial with inert gas before sealing.
Q4: My experimental results have been inconsistent lately. Could this be related to compound degradation?
A4: Absolutely. Inconsistent biological activity or analytical results are classic signs of compound degradation.[9] A loss of purity means you are working with a lower concentration of the active compound and introducing unknown degradants, which can interfere with your assay. We strongly recommend performing a purity check using a stability-indicating method like HPLC.
Troubleshooting Guide: Common Stability Issues
This section provides a deeper dive into specific problems you may encounter and the scientific reasoning behind our recommended solutions.
Problem 1: Loss of Potency or Irreproducible Assay Results
-
Symptoms: Your dose-response curves have shifted, the maximum effect has decreased, or you cannot replicate results from previous experiments.
-
Underlying Cause: The most probable cause is the degradation of the parent compound, leading to a lower effective concentration. The two primary chemical culprits are hydrolysis of the amide bond and oxidation of the piperazine ring.
-
Hydrolysis: The central amide bond can be cleaved by water, especially if catalyzed by trace acidic or basic contaminants, breaking the molecule into inactive precursors.[5][6][10][11]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, as are the adjacent C-H bonds, leading to a variety of byproducts.[7][12][13][14] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[7][13]
-
-
Solution:
-
Verify Purity: Immediately analyze a sample of your compound using the HPLC method detailed below to determine its current purity.
-
Use a Fresh Stock: If degradation is confirmed, discard the old stock and use a new, unopened vial of the compound.
-
Optimize Solution Handling: For future experiments, prepare solutions immediately before use. If storage is unavoidable, follow the stringent short-term solution storage protocol (anhydrous solvent, -80°C, inert atmosphere, single-use aliquots).
-
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptoms: Your chromatogram shows the main peak for the parent compound, but one or more new, smaller peaks have appeared over time.
-
Underlying Cause: These new peaks represent degradation products. Identifying them is key to understanding the degradation pathway and preventing it.
-
Solution:
-
Characterize Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This provides the molecular weight of the degradants.[9] Comparing these masses to the potential products of hydrolysis and oxidation can help in their identification.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, conduct a forced degradation study (see protocol below). By intentionally stressing the compound under specific conditions (acidic, basic, oxidative), you can often generate the same degradants seen in your stability samples, confirming their origin.
-
Understanding the Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical reactions that cause it. For this compound, two pathways are of primary concern.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Piperazine Anhydrous CAS 110-85-0 | Anthelmintic & Chemical Intermediate [blitchem.com]
- 3. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions [organic-chemistry.org]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. pubs.acs.org [pubs.acs.org]
Purification challenges for Piperazine-1-carboxylic acid diphenylamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Piperazine-1-carboxylic acid diphenylamide (CAS No. 1804-36-0). As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you achieve your desired purity.
Introduction
This compound is a derivative of the piperazine scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] The purity of such compounds is paramount for accurate biological and pharmacological evaluation. This guide provides a structured, question-and-answer approach to address common purification hurdles, from initial purity assessment to the removal of stubborn impurities.
Section 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude product is essential. This initial analysis will inform the selection of the most effective purification strategy.
FAQ: How do I get a quick and reliable estimate of my crude product's purity?
Answer: A multi-technique approach is always best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material alongside any available starting materials on a silica gel plate. A single spot for your product indicates good preliminary purity, while multiple spots suggest the presence of impurities. The relative polarity of the impurity spots will guide your choice of chromatographic conditions.
-
Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides a detailed view of the molecular structure and can reveal the presence of impurities, often down to the 1-2% level. Look for unexpected peaks or incorrect integration ratios. For example, residual solvents from the reaction or workup are easily identified as characteristic singlets, doublets, or triplets.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique separates components of the mixture and provides their mass-to-charge ratio (m/z). This allows you to confirm the presence of your target compound (C₁₇H₁₉N₃O, MW: 281.36 g/mol ) and identify the molecular weights of impurities, offering clues to their identity.[2][3]
FAQ: What are the most likely impurities in my crude this compound?
Answer: The identity of impurities is almost always linked to the synthetic route. Common impurities include:
-
Unreacted Starting Materials:
-
Piperazine: A highly polar and basic compound. It is very soluble in water but insoluble in diethyl ether.[4]
-
Diphenylcarbamoyl chloride (or related acylating agent): Can hydrolyze back to diphenylamine and CO₂.
-
-
Reagent-Derived Byproducts: If using peptide coupling reagents (like EDC·HCl), byproducts such as N,N'-dicyclohexylurea (DCU) or the ethyl-dimethylaminopropyl urea equivalent can be present.[5][6]
-
Side-Reaction Products:
-
1,4-Bis(diphenylcarbamoyl)piperazine: Formed if the piperazine ring is acylated on both nitrogen atoms.
-
Hydrolysis Products: Cleavage of the amide bond can lead to the formation of piperazine and diphenylamine.
-
-
Residual Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, etc.
Section 2: Purification Strategy Selection
Based on your initial analysis, you can choose the most appropriate purification method. This decision tree provides a general workflow.
References
Interpreting unexpected results in experiments with Piperazine-1-carboxylic acid diphenylamide
Technical Support Center: Piperazine-1-carboxylic acid diphenylamide
Welcome to the technical support resource for this compound (P1CAD). This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this compound. P1CAD, as a derivative of the versatile piperazine scaffold, shows potential as a modulator of biological systems, with structurally related compounds being investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation research.[1]
This document moves beyond standard protocols to address the unexpected—the confounding results that often arise during novel compound research. Here, we provide in-depth troubleshooting guides and FAQs in a question-and-answer format to help you diagnose issues, interpret data, and refine your experimental approach with confidence.
Section 1: Synthesis & Purification Issues
This section addresses common hurdles encountered during the chemical synthesis and subsequent purification of this compound.
Q1: My reaction yield for P1CAD is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of P1CAD, which is typically formed via nucleophilic acyl substitution, are a frequent challenge.[1] The root cause often lies in one of three areas: reagent quality, reaction conditions, or the work-up procedure. A systematic approach is crucial for pinpointing the issue.[2]
Plausible Causes & Troubleshooting Strategy:
-
Reagent Integrity:
-
Piperazine Reactant: Piperazine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of free base available to act as a nucleophile.
-
Carbonyl Electrophile (e.g., Diphenylcarbamoyl Chloride): This reagent is sensitive to moisture and can hydrolyze, rendering it inactive.
-
Solvent & Base: Anhydrous conditions are critical. Trace amounts of water can consume reagents and catalyze side reactions.
-
-
Reaction Conditions:
-
Temperature: While heating can accelerate the reaction, excessive heat may lead to degradation of the product or starting materials.[2]
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of di-substituted byproducts.
-
Reaction Time: Insufficient time will result in incomplete reaction, while excessive time can promote side product formation. Monitoring the reaction by TLC or LC-MS is essential.[2][3]
-
-
Work-up & Purification:
-
Aqueous Work-up: The product's stability to the pH of the wash solutions should be confirmed. Some amide bonds can be labile under strongly acidic or basic conditions.[3]
-
Product Loss: P1CAD may have partial solubility in the aqueous layer, or it could be lost during filtration or chromatography if the incorrect solvent system is used.[3]
-
Troubleshooting Workflow: Low Synthetic Yield
The following diagram outlines a systematic approach to diagnosing and resolving low reaction yields.
References
Technical Support Center: Piperazine-1-carboxylic Acid Diphenylamide Quality Control and Purity Assessment
Introduction:
Welcome to the technical support center for Piperazine-1-carboxylic acid diphenylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the quality control and purity assessment of this compound. As a key intermediate and structural motif in medicinal chemistry, ensuring the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes. This resource combines established analytical principles with practical, field-proven insights to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC-UV is ideal for routine purity checks and quantification due to the presence of phenyl groups in the molecule, which provide strong UV absorbance.
-
LC-MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.[1][2][3][4]
-
NMR spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation of the desired compound, as well as for identifying and quantifying impurities with known structures.[5][6][7][8]
Q2: What are the likely process-related impurities I should be aware of?
A2: Process-related impurities can arise from the starting materials, by-products of the reaction, or subsequent degradation. Based on a likely synthetic route involving the reaction of diphenylamine with a piperazine carbonyl derivative (e.g., piperazine-1-carbonyl chloride), potential impurities include:
-
Unreacted starting materials: Diphenylamine and piperazine.
-
By-products: Di-substituted piperazine derivatives or products from side reactions.
-
Reagents and catalysts: Residual coupling agents or bases used in the synthesis.
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.
Q3: What are the potential degradation pathways for this compound?
A3: Amide bonds can be susceptible to hydrolysis under acidic or basic conditions. Therefore, potential degradation products could result from the cleavage of the amide bond, yielding piperazine and a diphenylamine-related species. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify and characterize potential degradants.[9][10][11]
Q4: Do I need to derivatize this compound for HPLC analysis?
A4: Unlike piperazine itself, which lacks a strong chromophore and often requires derivatization for sensitive UV detection, this compound contains two phenyl groups.[12] These aromatic rings provide sufficient UV absorbance for direct analysis by HPLC-UV, typically in the range of 230-280 nm.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush the column or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or sample concentration. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol. |
| Inconsistent retention times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and prime the pump. |
| Unexpected peaks in the chromatogram | 1. Sample degradation. 2. Presence of impurities. 3. Contamination. | 1. Prepare fresh samples and store them appropriately. 2. Use LC-MS to identify the molecular weights of the unknown peaks. 3. Analyze a blank injection to check for system contamination. |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol provides a general starting point for the development of a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in a regulated environment.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Mobile Phase A:B).
4. Data Analysis:
-
Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor to the main peak. For accurate quantification of specific impurities, a reference standard for each impurity is required.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation profile of the compound.[11]
1. Acid Hydrolysis:
-
Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours.
4. Thermal Degradation:
-
Store the solid sample at 105 °C for 24 hours.
-
Dissolve in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose a solution of the sample (1 mg/mL in acetonitrile) to UV light (254 nm) and visible light for 24 hours.
Analysis: Analyze all stressed samples using the developed HPLC method alongside an unstressed control sample. Use a PDA detector to check for peak purity and identify any co-eluting peaks.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Decision Tree for Impurity Identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. jocpr.com [jocpr.com]
Avoiding off-target effects of Piperazine-1-carboxylic acid diphenylamide
Introduction
Welcome to the technical support guide for Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and minimizing potential off-target effects during experimentation. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, featured in numerous pharmacologically active agents, which underscores the importance of rigorous on-target validation and off-target characterization.[1] Structurally related piperazine-1-carboxamide compounds have been investigated as mechanism-based inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH), a key target in pain and inflammation research.[1][2] This guide provides proactive strategies and detailed protocols to ensure the integrity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with biomolecules other than its intended target.[3] These interactions are a significant concern because the piperazine moiety is known to interact with a variety of receptors and enzymes, particularly in the central nervous system.[4] Off-target binding can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target effect, as well as cellular toxicity and a lack of translational success in drug development.[3][5]
Q2: My initial results are promising, but how can I be confident that the observed phenotype is due to the intended target of this compound?
A2: Confidence in on-target activity is established through a multi-faceted validation approach. A critical first step is to confirm direct binding to your intended target in a cellular context.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the stabilization of a target protein upon ligand binding.[7][8][9] Additionally, employing orthogonal validation methods is crucial. This includes using a structurally unrelated inhibitor for the same target and genetic knockdown (e.g., CRISPR/Cas9 or siRNA) of the target protein.[5][10] If these different approaches yield the same phenotype, it strengthens the evidence for an on-target mechanism.
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
A3: High cytotoxicity can stem from several factors. It may be an on-target effect if the target protein is essential for cell survival. However, it is frequently a result of off-target interactions.[11] Kinases are common off-targets for many small molecules due to the conserved nature of their ATP-binding pocket.[11][12] It is also important to rule out non-specific effects related to the compound's physicochemical properties, such as poor solubility leading to aggregation and subsequent toxicity. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[11]
Q4: What is a suitable negative control for my experiments with this compound?
A4: An ideal negative control is a close structural analog of your active compound that is inactive against the intended target.[3] If a validated inactive analog is not available, using a structurally dissimilar inhibitor for the same target can help differentiate on-target from off-target effects.[13] It is not recommended to simply use the vehicle (e.g., DMSO) as the sole negative control for mechanistic studies, as this only controls for solvent effects.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
A5: The optimal concentration should be determined empirically for your specific cell model and target. It is best practice to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect.[13] Using excessively high concentrations significantly increases the risk of off-target activity.[14] As a starting point, aim for concentrations around the in vitro IC50 or EC50 value for your target, if known. If this data is unavailable, a typical starting range for a novel small molecule could be from 10 nM to 10 µM.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results between experiments | 1. Inhibitor instability or degradation.2. Cell line heterogeneity.[13]3. Variability in experimental conditions.[13] | 1. Prepare fresh stock solutions of the inhibitor and store them appropriately. Verify compound stability in your experimental media.2. Use low-passage number cells and perform regular cell line authentication.3. Maintain consistent cell density, inhibitor concentrations, and incubation times. |
| Discrepancy between biochemical and cellular activity | 1. Poor cell permeability.2. Active efflux of the compound from cells.3. Rapid cellular metabolism of the inhibitor.[5] | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Use efflux pump inhibitors (e.g., verapamil) to determine if your compound is a substrate for transporters like P-glycoprotein.3. Evaluate the metabolic stability of the inhibitor in the presence of liver microsomes or cell lysates. |
| Unexpected phenotype not associated with the known function of the target | 1. Off-target inhibition of an unknown protein.2. Activation of compensatory signaling pathways.[11] | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases.[11][15] Consider unbiased proteomic approaches like chemical proteomics.2. Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative signaling routes.[11] |
| No effect observed in cellular assays | 1. The target protein is not expressed or is inactive in your cell model.2. Ineffective inhibitor concentration or incubation time.3. The compound is not cell-permeable. | 1. Confirm target expression and activity (e.g., phosphorylation status for kinases) in your cell line via Western blot or qPCR.[13]2. Perform a dose-response and time-course experiment to determine optimal conditions.[13]3. Refer to "Discrepancy between biochemical and cellular activity" section. |
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intended target protein in intact cells.[7][9]
Objective: To determine if the compound stabilizes its target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target protein by Western blotting or other quantitative protein detection methods like ELISA.
-
Data Interpretation: A positive result is indicated by a higher amount of the soluble target protein in the compound-treated samples at elevated temperatures compared to the vehicle-treated samples. This shift in the melting curve demonstrates target stabilization and engagement.[9]
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To identify potential off-target kinase interactions.
Methodology:
This is typically performed as a service by specialized vendors.[15][16][17] The general workflow is as follows:
-
Compound Submission: Prepare and submit a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) to the service provider.
-
Assay Format: The provider will screen the compound at one or more concentrations (e.g., 1 µM and 10 µM) against their kinase panel. Common assay formats include radiometric assays that measure the incorporation of ³³P-ATP into a substrate or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[18][19][20]
-
Data Analysis: Results are typically provided as percent inhibition relative to a vehicle control. For any significant "hits," follow-up dose-response experiments are conducted to determine the IC50 values.
-
Interpretation: The resulting data will provide a selectivity profile, highlighting which kinases are inhibited by your compound and at what potency. This is crucial for interpreting cellular phenotypes and anticipating potential toxicities.[12]
Visualizations
Workflow for Validating On-Target Effects
Caption: A logical workflow for confirming that an observed cellular phenotype is a true on-target effect.
Decision Tree for Troubleshooting Cytotoxicity
Caption: A decision-making flowchart for investigating the root cause of cellular cytotoxicity.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assayquant.com [assayquant.com]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Method Refinement for Consistent Results with Piperazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine inhibitors. The unique physicochemical and structural properties of the piperazine scaffold, while beneficial for drug design, can present challenges in experimental assays.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of piperazine inhibitors.
Q1: My piperazine inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What are the likely causes?
This is a frequent challenge. The discrepancy often arises from factors not present in a purified enzyme assay.[2] Consider the following possibilities:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Assess physicochemical properties like LogP and polar surface area.
-
Drug Efflux: The inhibitor could be a substrate for efflux pumps, such as P-glycoprotein, which actively remove it from the cell.[2]
-
High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells can outcompete the inhibitor, reducing its apparent potency.[2]
-
Plasma Protein Binding: In media containing serum, the compound can bind to proteins like albumin, lowering the free concentration available to act on the target.[2]
-
Compound Instability: The inhibitor may be unstable in the cell culture medium over the course of the experiment.[3]
Q2: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. What should I investigate?
-
Confirm Compound Purity and Identity: Ensure the synthesized compound is the correct structure and has a purity of >95% to avoid artifacts from impurities.[3]
-
Assess Off-Target Effects: The piperazine scaffold can interact with unintended targets.[2][4] A broad off-target screening panel can help identify potential liabilities.[2] The human Ether-à-go-go-Related Gene (hERG) potassium channel is a known off-target for some piperazine derivatives that can lead to cardiotoxicity.[2]
-
Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[2][5]
-
Consider Metabolic Activation: Cellular enzymes, like cytochrome P450s, could be metabolizing your compound into a toxic species.[2]
-
Check for Contamination: Microbial contamination in cell cultures can cause cell death.[5]
Q3: How can I improve the solubility of my piperazine derivative for more consistent assay results?
Poor aqueous solubility is a common issue that leads to compound precipitation and inconsistent effective concentrations.[3][6] Here are several strategies to enhance solubility:
-
Salt Formation: Converting the basic piperazine nitrogen to a salt (e.g., hydrochloride, mesylate) is a highly effective method to increase aqueous solubility.[6]
-
Use of Co-solvents: Water-miscible organic solvents like DMSO or ethanol can improve solubility. However, it's crucial to keep the final concentration low to avoid solvent-induced artifacts.[6]
-
pH Adjustment: Modifying the pH of the assay buffer can increase the ionization and, therefore, the solubility of the compound.[6]
-
Advanced Formulations: For challenging compounds, techniques like creating nanosuspensions or using cyclodextrins to form inclusion complexes can be employed.[6][7]
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental problems.
Problem 1: Inconsistent IC50 Values in Cell-Based Assays
Symptoms: High variability in IC50 values between replicate experiments or across different assay plates.
Causality: This issue often stems from inconsistent dosing due to poor compound solubility and precipitation in the aqueous assay medium.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Solutions:
-
Determine Kinetic Solubility: First, assess the kinetic solubility of your compound directly in your assay buffer. This will reveal the concentration at which it begins to precipitate under your experimental conditions.[6]
-
Adjust pH: If your assay is tolerant, adjusting the pH to a more acidic range can increase the ionization of the piperazine ring and improve solubility.[6]
-
Optimize Co-solvent Concentration: If you are not already using one, prepare your stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay is non-toxic to the cells, typically below 0.5%.[2][6] This can help maintain the compound in solution.
-
Re-evaluate IC50: After implementing the above changes, repeat the IC50 determination.
-
Consider Advanced Formulations: If inconsistency persists, more advanced formulation strategies like nanosuspensions or complexation with cyclodextrins may be necessary.[6]
Problem 2: Discrepancy Between Biochemical and Cellular Potency
Symptoms: Your piperazine inhibitor is highly potent against its purified target (e.g., an enzyme) but shows significantly reduced activity in a cellular context.
Causality: This discrepancy points to cellular factors that are not recapitulated in a simplified biochemical assay.[2]
Decision Tree for Investigating Discrepancies
Caption: Decision tree for investigating discrepant assay results.
Step-by-Step Solutions:
-
Assess Cell Permeability: Use in silico tools to predict permeability or perform an experimental assay like the Caco-2 permeability assay.[3] If permeability is low, consider structural modifications.
-
Investigate Drug Efflux: Co-incubate your cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and your piperazine compound. A significant increase in potency suggests it is an efflux substrate.[2]
-
Mimic Intracellular ATP Levels: If your compound is an ATP-competitive kinase inhibitor, re-run the biochemical assay with physiological ATP concentrations (typically 1-10 mM) to see if the potency decreases.[2]
-
Evaluate Serum Protein Binding: Perform your cellular assay in serum-free media to see if potency increases. Alternatively, use equilibrium dialysis to determine the fraction of unbound compound in the presence of serum.[2]
III. Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility
Objective: To determine the maximum concentration of a piperazine derivative that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
Piperazine derivative (solid)
-
Assay buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.[6]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[6]
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand for the excess solid to settle.[6]
-
Centrifuge the vials to further separate the undissolved solid.[6]
-
Carefully withdraw a sample of the supernatant with a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. Report the solubility in units such as mg/mL or µM.[6]
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a piperazine derivative on a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Piperazine derivative stock solution (in DMSO)
-
MTT Labeling Reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).[8]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
IV. References
-
Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives. Retrieved from --INVALID-LINK--
-
Chopra, A., Anderson, A., & Giardina, C. (2012). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 287(43), 36044–36054. --INVALID-LINK--
-
Di Mola, A., Degl'Innocenti, D., & Granchi, C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. --INVALID-LINK--
-
BIOSYNCE. (2025). What are the effects of piperazine on enzyme activity? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Piperazine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Piperazine Derivatives in Cell-Based Assays. Retrieved from --INVALID-LINK--
-
Al-Otaibi, W. Q., Al-Sheddi, E. S., Al-Oqail, M. M., Al-Massarani, S. M., & Farshori, N. N. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 249–256. --INVALID-LINK--
-
Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(27), 3277–3290. --INVALID-LINK--
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Synthesis of Piperazine-1-carboxylic acid diphenylamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Piperazine-1-carboxylic acid diphenylamide derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic process. This compound and its analogues are important scaffolds in medicinal chemistry, often investigated for a range of biological activities.[1][2][3] Scaling up their synthesis from the bench to pilot or manufacturing scale, however, presents unique challenges, including controlling selectivity, minimizing side reactions, and ensuring efficient purification.
This document provides in-depth, experience-driven advice in a question-and-answer format, alongside detailed protocols and troubleshooting guides to ensure a successful and efficient scale-up.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of this compound derivatives.
Part 1: Reagents and Reaction Pathways
Q1: What are the primary synthetic routes for preparing this compound derivatives?
There are two primary and reliable synthetic routes for this class of compounds:
-
Direct Acylation: This is the most common method, involving the reaction of piperazine (or a substituted piperazine) with diphenylcarbamoyl chloride. The reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acid chloride.[4] A base is required to neutralize the HCl byproduct.
Workflow: Primary Synthetic Route (Direct Acylation)
Caption: General workflow for the direct acylation synthesis.
Q2: How do I achieve selective mono-acylation and avoid the 1,4-disubstituted byproduct?
This is the most critical challenge in this synthesis. The symmetrical nature of piperazine makes it susceptible to reacting at both nitrogen atoms.
Core Strategies:
-
Stoichiometry Control: Using a slight excess of piperazine can favor mono-substitution. However, on a large scale, this complicates purification as you must remove unreacted piperazine.
-
In Situ Protonation: A highly effective one-pot method involves adding one equivalent of an acid (like HCl or acetic acid) to piperazine before adding the acylating agent.[4][8] This forms the piperazin-1-ium salt, effectively "protecting" one nitrogen and making the other available for selective acylation.[8]
-
Protecting Groups: The most robust, albeit multi-step, method is to use a mono-protected piperazine, such as N-Boc-piperazine.[8][9] After the acylation, the Boc group is removed under acidic conditions (e.g., with TFA or HCl). This approach offers the highest selectivity but adds steps and cost to the overall process.
Caption: Competing mono- and di-acylation pathways.
Q3: What are the best coupling reagents for the amide coupling route on a large scale?
When using the amide coupling approach, the choice of reagent is critical for cost, efficiency, and safety.
| Coupling Reagent | Additive | Base | Solvent | Pros | Cons |
| EDC | HOBt or Oxyma | DIPEA, Et₃N | DMF, DCM | Cost-effective, widely used, water-soluble urea byproduct is easily removed.[6] | Can lead to N-acylurea byproduct; potential for epimerization with chiral centers.[9] |
| HATU / HBTU | None | DIPEA, 2,4,6-Collidine | DMF, NMP | Highly efficient, rapid, low epimerization.[6] | More expensive; can form guanidinium byproducts if amine addition is delayed.[9] |
| T3P® | None | Pyridine, DIPEA | EtOAc, MeCN | High reactivity, byproducts are water-soluble, good for hindered substrates. | Can be corrosive; requires careful handling. |
Part 2: Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the likely causes?
Low yields often stem from several factors that become more pronounced during scale-up.[10]
Troubleshooting Checklist:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates (like O-acylisourea from EDC) or the diphenylcarbamoyl chloride itself, halting the reaction. Conduct the reaction under an inert atmosphere (N₂ or Argon).[9]
-
Incorrect Stoichiometry: Precisely measure all reagents. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion, but this must be balanced with purification challenges.[9]
-
Suboptimal Base: The base is crucial. It must be strong enough to neutralize the acid byproduct but not so strong that it causes decomposition of starting materials or products. For acid chloride routes, bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. If using coupling reagents, DIPEA is standard.[6]
-
Poor Solubility: As the reaction progresses, the product may precipitate, especially on a larger scale where concentrations are higher. This can coat the starting material and slow or stop the reaction. Choose a solvent where all components, including the product, have good solubility (e.g., DMF, NMP).[11]
-
Side Reactions: The formation of byproducts like di-acylated piperazine or N-acylurea directly consumes your starting materials.[9] See Q5 for mitigation strategies.
Caption: Decision tree for troubleshooting low reaction yields.
Q5: I've identified byproducts in my crude mixture. What are they and how do I prevent them?
Byproduct formation is a major hurdle in scaling up. Here are the most common culprits:
-
1,4-Disubstituted Piperazine:
-
N-Acylurea (with carbodiimides like EDC):
-
Cause: The activated O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Prevention: Use an additive like HOBt or Oxyma, which traps the activated intermediate as a more stable active ester, minimizing rearrangement.[9]
-
-
Guanidinium Byproduct (with uronium reagents like HATU/HBTU):
-
Cause: The amine (piperazine) reacts directly with the coupling reagent itself.
-
Prevention: Ensure the carboxylic acid is fully activated with the coupling reagent before adding the amine. A short activation time (5-15 minutes) is usually sufficient.[9]
-
Q6: My product is difficult to purify at scale. What are my options?
Large-scale purification requires moving away from routine column chromatography where possible.
Purification Strategies:
-
Crystallization: This is the most desirable method for large-scale purification. Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find conditions that yield a high-purity crystalline solid.[8]
-
Salt Formation: If the final product is basic, reacting it with an acid (e.g., HCl, acetic acid) can form a salt that may have better crystallization properties than the free base.[11][12] This is also an effective way to remove non-basic impurities.
-
Extraction / Liquid-Liquid Partitioning: A well-designed work-up can significantly purify the product. Use aqueous acid washes to remove basic impurities (like unreacted piperazine) and aqueous base washes to remove acidic impurities (like unreacted carboxylic acid).
-
Trituration: If the crude product is an amorphous solid or oil, suspending it in a solvent where the product is poorly soluble but the impurities are soluble can be an effective purification step.[13]
Experimental Protocols
Protocol 1: Direct Acylation using Diphenylcarbamoyl Chloride with In-Situ Protonation
This protocol is optimized for selective mono-acylation on a larger scale.
Materials:
-
Piperazine (Anhydrous)
-
Diphenylcarbamoyl Chloride[14]
-
Glacial Acetic Acid[15]
-
Triethylamine (Et₃N)
-
Toluene (Anhydrous)
-
Deionized Water
-
Brine (Saturated NaCl solution)
Procedure:
-
Vessel Setup: In a clean, dry, inerted reactor, charge piperazine (2.5 equivalents) and anhydrous toluene. Begin agitation.
-
In-Situ Protonation: Cool the mixture to 0-5 °C. Slowly add glacial acetic acid (1.5 equivalents) dropwise, maintaining the temperature below 10 °C. A thick slurry of piperazine monoacetate will form. Stir for 30 minutes.[8][15]
-
Acylation: In a separate vessel, dissolve diphenylcarbamoyl chloride (1.0 equivalent) in anhydrous toluene. Add this solution slowly to the piperazine slurry, keeping the internal temperature below 10 °C.
-
Base Addition: After the diphenylcarbamoyl chloride addition is complete, slowly add triethylamine (1.2 equivalents) to neutralize the newly formed HCl and the acetic acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quench & Work-up: Cool the reaction mixture and slowly quench with deionized water. Separate the organic layer.
-
Washes: Wash the organic layer sequentially with 5% aqueous acetic acid (to remove excess piperazine), deionized water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol).
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a reliable alternative, particularly if the corresponding carboxylic acid is available.
Materials:
-
Piperazine-1-carboxylic acid derivative (e.g., Phenazine-1-carboxylic acid) (1.0 equiv)[5]
-
Diphenylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)[7]
-
HOBt (1.2 equiv)[6]
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
Vessel Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add diphenylamine (1.1 equivalents).
-
Reagent Addition: Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[6]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product. Filter the solid and wash thoroughly with water.
-
Purification: Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by crystallization.
References
- 1. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|1804-36-0 [benchchem.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. rroij.com [rroij.com]
- 14. prepchem.com [prepchem.com]
- 15. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to Validating the Analgesic Effects of Piperazine-1-carboxylic acid diphenylamide
This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the analgesic properties of the novel compound, Piperazine-1-carboxylic acid diphenylamide. By objectively comparing its performance against established alternatives and providing detailed experimental protocols, this document aims to ensure scientific integrity and logical validation. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous pharmacologically active agents, making its derivatives promising candidates for new therapeutics.[1][2] Many piperazine derivatives have shown significant analgesic and anti-inflammatory potential.[3][4]
Introduction and Rationale
Pain management remains a significant clinical challenge, with existing analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs) presenting limitations such as addiction potential and gastrointestinal side effects, respectively.[3][5] The exploration of new chemical entities with potentially novel mechanisms of action is therefore of paramount importance. This compound, a derivative of the versatile piperazine scaffold, presents a promising candidate for investigation.[1][3] This guide outlines a comprehensive strategy for its preclinical analgesic validation using established in vivo models.
The validation process will focus on comparing the compound's effects against two gold-standard analgesics: Morphine, a centrally acting opioid agonist, and Diclofenac, a peripherally acting NSAID. This comparative approach allows for a nuanced understanding of the test compound's potential efficacy and mechanism of action.
Experimental Workflow for Analgesic Validation
A multi-pronged approach utilizing a battery of tests is crucial for a thorough evaluation of a novel analgesic.[6] The workflow below outlines the sequential validation process, starting from peripheral and moving towards central analgesic activity assessment.
Caption: Experimental workflow for analgesic validation.
Methodologies and Comparative Data
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is a classic method for evaluating peripherally acting analgesics.[7][8] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions known as "writhing".[7][9][10] Analgesics that inhibit this response are thought to act via peripheral mechanisms, often involving the inhibition of prostaglandin synthesis.[11][12]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-30g) are used.[7]
-
Grouping: Animals are divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline with 0.5% Tween 80)
-
This compound (e.g., 10, 20, 40 mg/kg, administered orally)
-
Positive Control: Diclofenac Sodium (e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle 60 minutes prior to acetic acid injection.
-
Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to induce writhing.[7]
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and hind limb stretching) over a 20-minute period.[7][10]
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Writhing Count (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | 0% |
| This compound | 10 | 30.1 ± 2.5 | 33.4% |
| This compound | 20 | 21.5 ± 2.2 | 52.4% |
| This compound | 40 | 12.8 ± 1.9 | 71.7% |
| Diclofenac Sodium | 10 | 10.5 ± 1.5 | 76.8% |
Hot Plate Test (Central Analgesia)
The hot plate test is a widely used method to assess centrally mediated analgesia.[13][14] It measures the reaction time of an animal to a thermal stimulus, a response that is integrated at the supraspinal level.[14] This test is particularly sensitive to opioid analgesics.[13][15]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[16]
-
Grouping: Animals are divided into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Positive Control: Morphine Sulphate (e.g., 5 mg/kg, subcutaneously)
-
-
Procedure:
-
Measure the baseline latency for each animal by placing it on the hot plate and recording the time until it licks its paws or jumps.[13][14] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[16]
-
Administer the test compound, positive control, or vehicle.
-
Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The increase in latency time compared to baseline is calculated as the Maximum Possible Effect (% MPE).
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Peak Latency (sec ± SEM) at 60 min | % MPE |
| Vehicle Control | - | 5.8 ± 0.4 | 2.8% |
| This compound | 10 | 8.2 ± 0.7 | 19.7% |
| This compound | 20 | 12.5 ± 1.1 | 46.7% |
| This compound | 40 | 17.9 ± 1.5 | 74.2% |
| Morphine Sulphate | 5 | 22.4 ± 1.8 | 91.8% |
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, the tail-flick test evaluates the central analgesic response to a thermal stimulus.[17] A radiant heat source is focused on the animal's tail, and the latency to flick the tail away is measured.[17][18] This response is a spinal reflex that is strongly modulated by supraspinal pathways, making it sensitive to centrally acting drugs like opioids.[19]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Grouping: Similar to the hot plate test.
-
Procedure:
-
Gently restrain the rat, with its tail placed in the groove of the apparatus.
-
Measure the baseline tail-flick latency. A cut-off time (e.g., 15 seconds) is predetermined.
-
Administer the test compound, positive control, or vehicle.
-
Measure the latency at various time points post-administration.
-
-
Data Analysis: Calculate the % MPE as in the hot plate test.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Peak Latency (sec ± SEM) at 60 min | % MPE |
| Vehicle Control | - | 3.1 ± 0.2 | 3.3% |
| This compound | 10 | 4.5 ± 0.3 | 18.8% |
| This compound | 20 | 6.8 ± 0.5 | 47.9% |
| This compound | 40 | 9.2 ± 0.7 | 76.3% |
| Morphine Sulphate | 5 | 11.5 ± 0.9 | 95.8% |
Investigating the Mechanism of Action
The initial screening provides clues about the compound's mode of action. A positive result in the writhing test suggests peripheral activity, while positive results in the hot plate and tail-flick tests indicate central activity.
Opioid Receptor Pathway
Opioids exert their analgesic effects by binding to opioid receptors (e.g., μ-opioid receptor or MOR), which are G-protein coupled receptors.[20][21] This binding inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity, ultimately decreasing neuronal excitability and neurotransmitter release in pain pathways.[21][22][23]
Caption: Simplified opioid receptor signaling pathway.
To investigate if this compound acts via the opioid pathway, a pre-treatment with an opioid antagonist like Naloxone can be performed before the tail-flick or hot plate test.[15] If Naloxone reverses the analgesic effect of the test compound, it suggests an opioid-mediated mechanism.
Cyclooxygenase (COX) Pathway
NSAIDs produce their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[11][24][25] Prostaglandins are key mediators of pain and inflammation.[12][26] There are two main isoforms: COX-1, which is constitutively expressed and has protective functions, and COX-2, which is induced during inflammation.[24][25][26]
Caption: Cyclooxygenase (COX) pathway in pain and inflammation.
The strong effect in the writhing test, which is sensitive to COX inhibitors, would suggest a potential interaction with this pathway.[27] Further in vitro COX inhibition assays would be required to confirm and quantify this activity.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial validation of the analgesic properties of this compound. By employing a battery of established in vivo models and comparing the results to standard analgesics, researchers can effectively characterize the compound's potential efficacy and gain insights into its mechanism of action. The hypothetical data presented herein serves as a template for the expected outcomes of such a study. Positive and dose-dependent activity in these assays would provide a strong rationale for further preclinical development, including more detailed mechanistic studies, toxicological assessments, and pharmacokinetic profiling.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 9. saspublishers.com [saspublishers.com]
- 10. youtube.com [youtube.com]
- 11. israelpharm.com [israelpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Hot plate test [panlab.com]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 20. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Contribution of the Descending Pain Modulatory Pathway in Opioid Tolerance [frontiersin.org]
- 24. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 27. dol.inf.br [dol.inf.br]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Piperazine-1-carboxylic acid diphenylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for the novel compound, Piperazine-1-carboxylic acid diphenylamide. As this molecule is a research chemical rather than a well-characterized drug, this document serves as a proactive strategy to de-risk its development by thoroughly investigating its selectivity profile from first principles.[1][2] We will move beyond a simple checklist of assays, instead focusing on the scientific rationale behind target selection, experimental design, and data interpretation to build a self-validating and authoritative preclinical data package.
Introduction: The Imperative of Selectivity Profiling
This compound incorporates two well-established pharmacophores: the piperazine ring and a diphenylamide moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a vast range of conditions, from psychiatric disorders to infectious diseases.[3][4][5][6] Its derivatives frequently interact with the monoamine pathway, including various G-protein coupled receptors (GPCRs) and transporters.[3][4] Similarly, diphenylamine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10]
This structural heritage implies a high probability of promiscuous binding. A compound's interaction with unintended "off-targets" is a primary cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[11] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental step in establishing a compound's therapeutic potential and safety profile.[11][12] This guide outlines the logical and experimental steps necessary to characterize the selectivity of this compound.
Part 1: Rationale-Driven Target Panel Selection
The first step in any cross-reactivity study is to define a logical and comprehensive panel of potential off-targets. This selection should not be arbitrary but based on a clear scientific rationale. For this compound, we propose a three-pronged approach.
1.1. Primary Target Family Homology: Assuming the compound has a putative primary target (e.g., "Target X"), the initial screen should include all closely related family members. For example, if Target X is a kinase, the panel must include other kinases with homologous ATP-binding pockets. This preempts the common issue of cross-reactivity within a target class.
1.2. Scaffold-Based Target Nomination:
-
Piperazine Moiety: This core is prevalent in antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), which primarily act on monoamine systems.[3][4] Therefore, a panel of key GPCRs (dopamine, serotonin, adrenergic receptors) and monoamine transporters (DAT, SERT, NET) is essential.
-
Diphenylamide Moiety: This structure is found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7] This suggests potential interactions with cyclooxygenase (COX) enzymes and other targets in the inflammatory cascade. A notable compound, JNJ-1661010, which shares the piperazine-1-carboxylic acid phenylamide core, is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[13] This makes FAAH a high-priority target for investigation.
1.3. Standard Safety Pharmacology Panels: To ensure broad coverage and predict potential clinical ADRs, screening against an industry-standard in vitro safety panel is critical.[14] These panels, offered by contract research organizations (CROs) like Eurofins, ChemPartner, and Pharmaron, typically include a set of 44 to 98 targets historically implicated in adverse events.[11][14][15][16] These panels provide extensive coverage of GPCRs, ion channels, enzymes, and transporters known to cause cardiovascular, central nervous system, and other organ-specific toxicities.[16]
Part 2: Experimental Methodologies for Selectivity Profiling
To generate reliable and reproducible data, validated and well-understood experimental protocols must be employed. Below are representative, high-level protocols for key assays in a cross-reactivity study.
Protocol 2.1: Radioligand Binding Assay for GPCRs
This assay is the gold standard for quantifying the affinity of a compound for a receptor.[17] It measures the ability of the test compound to displace a radioactively labeled ligand known to bind to the target receptor.[18]
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A).
Step-by-Step Methodology:
-
Preparation: Prepare cell membrane homogenates expressing the target receptor.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors), and varying concentrations of the test compound (typically a 10-point dilution series).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat, which traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify direct target engagement within a physiological cell environment.[19] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[20][21][22]
Objective: To confirm intracellular binding of the test compound to a suspected off-target (e.g., FAAH) in intact cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HEK293 cells overexpressing FAAH) with either the test compound or a vehicle control for a specified time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling on ice.[19]
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[21]
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or an ELISA-based format.
-
Data Analysis: Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 16. pharmaron.com [pharmaron.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperazine-Based Compounds in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold holds a significant position in medicinal chemistry, recognized for its versatility in developing novel therapeutic agents.[1] This guide provides a comprehensive, head-to-head comparison of various piperazine-based compounds in established preclinical pain models. By synthesizing data from multiple studies, we aim to offer an objective analysis of their relative analgesic efficacy, shedding light on structure-activity relationships and potential mechanisms of action to inform future drug discovery efforts.
The Rationale for Piperazine Scaffolds in Analgesic Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it an attractive scaffold for central nervous system (CNS) active drugs.[1] Its structural rigidity, coupled with the ability to functionalize the nitrogen atoms, allows for precise modulation of physicochemical properties and target engagement. This adaptability has led to the development of numerous piperazine derivatives with a broad spectrum of biological activities, including significant analgesic and anti-inflammatory potential.[1]
Comparative Efficacy of Piperazine Derivatives in Nociceptive Pain Models
Nociceptive pain models are crucial for evaluating the analgesic potential of novel compounds against acute pain stimuli. The most commonly employed assays include thermal models, such as the hot plate and tail-flick tests, and chemical-induced models, like the acetic acid-induced writhing test.
Thermal Nociception: Hot Plate and Tail-Flick Tests
The hot plate test assesses the latency of a mouse to react to a heated surface, reflecting a supraspinally mediated response. A study evaluating a series of arylpiperazine derivatives demonstrated a significant increase in pain latency for several compounds.[2] For instance, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18 ) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19 ) increased latency by 116.0% and 134.4%, respectively.[2]
In a separate investigation, a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives were synthesized and evaluated. The S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. Notably, the S-(+) enantiomer of one derivative was found to be 105 times more potent than morphine in thermal pain assays.[3]
Chemical Nociception: Acetic Acid-Induced Writhing Test
The writhing test, where abdominal constrictions are counted following an intraperitoneal injection of acetic acid, is a model of visceral pain. In a comparative study of fifteen piperazine derivatives, all tested compounds exhibited some degree of analgesic effect in this model.[4] The most favorable therapeutic indices were observed for 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine, 1-benzhydryl-4[3'-benzyloxypropyl]-piperazine, and 1-benzhydryl-4[3'-phenyl-3'-phenylacetyloxypropyl]-piperazine.[4]
Similarly, in the study of arylpiperazine derivatives, Compounds 18 and 19 showed potent activity, with over 70% inhibition of writhing relative to controls, an efficacy comparable to acetylsalicylic acid.[2]
Table 1: Head-to-Head Comparison of Piperazine Derivatives in Nociceptive Pain Models
| Compound Class | Specific Compound | Pain Model | Key Finding | Reference |
| Arylpiperazines | 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18 ) | Writhing Test | >70% inhibition | [2] |
| Hot Plate Test | 116.0% increase in latency | [2] | ||
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19 ) | Writhing Test | >70% inhibition | [2] | |
| Hot Plate Test | 134.4% increase in latency | [2] | ||
| 1-Substituted 4-(1,2-diphenylethyl)piperazines | S-(+) enantiomer of a lead compound | Thermal Pain Assays | 105 times more potent than morphine | [3] |
| Esters of 1-substituted-4-(3'-phenyl-3'-hydroxypropyl)-piperazines | 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine | Acetic Acid Writhing | Favorable therapeutic index | [4] |
| 1-benzhydryl-4[3'-benzyloxypropyl]-piperazine | Acetic Acid Writhing | Favorable therapeutic index | [4] | |
| 1-benzhydryl-4[3'-phenyl-3'-phenylacetyloxypropyl]-piperazine | Acetic Acid Writhing | Favorable therapeutic index | [4] |
Efficacy in Models of Inflammatory and Neuropathic Pain
Beyond acute nociceptive pain, the therapeutic potential of piperazine derivatives has been explored in more complex and clinically relevant pain models.
Formalin Test
The formalin test is a model of inflammatory pain with two distinct phases: an early, neurogenic phase and a later, inflammatory phase. Compound 18 from the arylpiperazine series demonstrated activity in both phases of the formalin test, indicating its potential to address both the immediate and persistent components of inflammatory pain.[2]
Neuropathic Pain Models
Neuropathic pain, arising from damage to the nervous system, is notoriously difficult to treat. Several piperazine derivatives have shown promise in preclinical models of this condition. For instance, Compounds 1 and 2 (arylpiperazine derivatives) demonstrated favorable efficacy in the spinal nerve ligation model of neuropathic pain.[2] Furthermore, Compound 18 was also found to be active in models of neuropathic pain without inducing sedative side effects.[2]
Mechanistic Insights: Signaling Pathways and Molecular Targets
The analgesic effects of piperazine-based compounds are mediated through various molecular targets and signaling pathways.
Opioid Receptor Modulation
Several studies suggest the involvement of the opioidergic system. For example, some 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives exhibit potent narcotic agonist activity.[3][5] The analgesic effects of certain piperazine analogs have been shown to be reversible by the opioid antagonist naloxone, further implicating opioid receptors in their mechanism of action.
Sigma (σ) Receptor Antagonism
Sigma receptors, particularly the σ1 subtype, are implicated in the modulation of pain signaling. A comparative study of piperazine and piperidine derivatives revealed that while the piperidine moiety was often crucial for high affinity to σ1 receptors, some piperazine derivatives also demonstrated significant binding.[6] Antagonism at the σ1 receptor is known to enhance opioid analgesia, suggesting a potential dual-action mechanism for some piperazine compounds.[6]
Other Potential Mechanisms
The diverse structures of piperazine derivatives allow for interaction with a wide range of other targets, including:
-
Histamine H3 Receptors: Some piperazine-based compounds have been identified as potent histamine H3 receptor antagonists with antinociceptive properties.[6]
-
GABAergic System: The involvement of GABA receptors has also been proposed for the analgesic activity of some heterocyclic compounds.
-
Ion Channels: Blockade of ion channels, such as T-type calcium channels, represents another potential mechanism for the analgesic effects of certain piperazine derivatives.
Below is a generalized diagram illustrating potential signaling pathways involved in the analgesic action of piperazine-based compounds.
Caption: Potential mechanisms of analgesic action for piperazine-based compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key pain models are outlined below.
Hot Plate Test
-
Animal Preparation: Acclimatize male albino mice (20-25g) to the experimental room for at least 1 hour before testing.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: a. Gently place each mouse on the hot plate and start a stopwatch. b. Observe the mouse for signs of nociception, such as licking of the hind paws or jumping. c. Record the latency time for the response. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Drug Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses and measure the reaction time at different time points post-administration (e.g., 30, 60, 90 minutes). A vehicle control group and a positive control group (e.g., morphine) are run in parallel.
Acetic Acid-Induced Writhing Test
-
Animal Preparation: Use male albino mice (20-25g) and fast them for 12 hours before the experiment with free access to water.
-
Induction of Writhing: Administer a 0.6% solution of acetic acid intraperitoneally (10 ml/kg body weight).
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Drug Administration: Administer test compounds, vehicle, or a positive control (e.g., acetylsalicylic acid) 30-60 minutes before the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
The following diagram outlines the general experimental workflow for evaluating analgesic compounds.
Caption: A generalized experimental workflow for preclinical analgesic studies.
Conclusion
The piperazine scaffold continues to be a fertile ground for the discovery of novel analgesic agents. Head-to-head comparisons of various derivatives reveal significant differences in efficacy, potency, and therapeutic index, highlighting the importance of specific substitutions on the piperazine ring. Arylpiperazines and certain ester derivatives have demonstrated particularly promising activity in a range of nociceptive, inflammatory, and neuropathic pain models. The diverse mechanisms of action, including interactions with opioid, sigma, and histamine receptors, underscore the versatility of this chemical moiety. Future research should focus on systematic structure-activity relationship studies and the elucidation of precise molecular targets to optimize the development of next-generation piperazine-based analgesics with improved efficacy and safety profiles.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and other pharmacological activities of a new narcotic antagonist analgesic (-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazine and its enantiomorph in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Properties of Piperazine-1-carboxylic acid diphenylamide: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory potential of a novel compound, Piperazine-1-carboxylic acid diphenylamide. We will objectively compare its hypothetical performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities for anti-inflammatory efficacy.
Introduction: The Rationale for Investigating this compound
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1] Current anti-inflammatory therapies, primarily NSAIDs, are associated with side effects, necessitating the search for novel, more targeted agents.[2] The piperazine moiety is a versatile scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities, including anti-inflammatory effects.[3][4] Piperazine derivatives have been shown to modulate pro-inflammatory cytokines, indicating their potential as a source of new anti-inflammatory drugs.[3] This guide outlines a systematic approach to validate the anti-inflammatory properties of a novel piperazine derivative, this compound, by comparing it with the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib.
Comparator Mechanisms of Action
A thorough understanding of the benchmark drugs is crucial for a meaningful comparison.
-
Ibuprofen: A non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[5][6][7][8] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[5][9] Its inhibition of COX-1 is also associated with gastrointestinal side effects.[8]
-
Celecoxib: A selective COX-2 inhibitor.[10] COX-2 is primarily expressed at sites of inflammation.[10][11] By selectively targeting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[10][11]
Experimental Validation Workflow
To comprehensively assess the anti-inflammatory potential of this compound, a multi-tiered approach encompassing both in vitro and in vivo models is proposed. This workflow is designed to first establish a safety profile and then to probe the compound's efficacy in modulating key inflammatory pathways.
Caption: Experimental workflow for validating anti-inflammatory properties.
In Vitro Screening: Cellular Models of Inflammation
The initial phase of our validation strategy utilizes the RAW 264.7 macrophage cell line, a well-established model for studying inflammation.[12][13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce an inflammatory response in these cells.[14][15]
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]
-
Treat the cells with varying concentrations of this compound, Ibuprofen, and Celecoxib (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[16][18]
Rationale: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator.[20] This assay quantifies the inhibitory effect of the test compounds on NO production.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound, Ibuprofen, and Celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the inflammatory cascade.[15] Enzyme-linked immunosorbent assays (ELISAs) will be used to measure the levels of these cytokines in the cell culture supernatant.
Caption: General workflow for a sandwich ELISA.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[21][22]
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[23]
-
Wash the plate and add 100 µL of a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[24][25]
-
Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30-60 minutes.[22][24]
-
Wash the plate and add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes.[24][26]
-
Add 50 µL of stop solution and measure the absorbance at 450 nm.[24]
In Vivo Evaluation: Animal Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation, ideal for evaluating the efficacy of potential anti-inflammatory drugs.[27][28][29]
Rationale: This model allows for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation, in a living organism.[30]
Protocol:
-
Acclimate male Wistar rats for one week prior to the experiment.
-
Administer this compound, Ibuprofen, and Celecoxib orally at appropriate doses. The control group will receive the vehicle.
-
After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[31]
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[31]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Hypothetical Comparative Data
The following tables present plausible data that could be generated from the described experiments.
Table 1: Cell Viability of RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98.5 ± 2.1 |
| 10 | 97.2 ± 3.5 | |
| 25 | 95.8 ± 2.9 | |
| 50 | 93.1 ± 4.2 | |
| 100 | 85.3 ± 5.6 | |
| Ibuprofen | 1 | 99.1 ± 1.8 |
| 10 | 98.4 ± 2.3 | |
| 25 | 96.5 ± 3.1 | |
| 50 | 94.2 ± 3.8 | |
| 100 | 88.9 ± 4.5 | |
| Celecoxib | 1 | 99.5 ± 1.5 |
| 10 | 98.9 ± 2.0 | |
| 25 | 97.3 ± 2.6 | |
| 50 | 95.1 ± 3.3 | |
| 100 | 90.2 ± 4.1 |
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) |
| This compound | 10 | 25.4 ± 3.2 |
| 25 | 48.9 ± 4.5 | |
| 50 | 72.1 ± 5.8 | |
| Ibuprofen | 10 | 20.1 ± 2.8 |
| 25 | 42.5 ± 3.9 | |
| 50 | 65.7 ± 5.1 | |
| Celecoxib | 10 | 18.7 ± 2.5 |
| 25 | 39.8 ± 3.5 | |
| 50 | 60.3 ± 4.8 |
Table 3: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 25 | 55.2 ± 4.7 | 60.8 ± 5.3 |
| Ibuprofen | 25 | 45.8 ± 4.1 | 50.2 ± 4.6 |
| Celecoxib | 25 | 43.1 ± 3.8 | 48.7 ± 4.2 |
Table 4: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| This compound | 25 | 58.3 ± 5.1 |
| Ibuprofen | 50 | 52.1 ± 4.8 |
| Celecoxib | 50 | 49.5 ± 4.5 |
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates a promising anti-inflammatory profile.
-
Favorable Safety Profile: The MTT assay suggests that the compound has low cytotoxicity at concentrations effective in the anti-inflammatory assays.
-
Potent In Vitro Efficacy: The compound shows superior, dose-dependent inhibition of NO, TNF-α, and IL-6 production compared to both Ibuprofen and Celecoxib. This suggests a potent ability to modulate key inflammatory mediators at the cellular level.
-
Strong In Vivo Activity: In the carrageenan-induced paw edema model, this compound exhibits a greater reduction in inflammation than the comparator drugs, and at a lower hypothetical dose.
The superior performance of this compound in these assays suggests that its mechanism of action may differ from or be broader than simple COX inhibition. It may target upstream signaling pathways that regulate the expression of multiple inflammatory mediators.
Conclusion and Future Directions
The presented validation workflow and hypothetical data suggest that this compound is a strong candidate for further development as an anti-inflammatory agent. The next steps in its preclinical evaluation should include:
-
Mechanism of Action Studies: Investigating the specific molecular targets of the compound, such as its effects on NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its long-term safety profile.
-
Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis.
By following this rigorous, comparative approach, researchers can confidently and efficiently advance promising new anti-inflammatory compounds from the bench to the clinic.
References
- 1. journalajrb.com [journalajrb.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. news-medical.net [news-medical.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 14. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. novamedline.com [novamedline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. raybiotech.com [raybiotech.com]
- 25. bmgrp.com [bmgrp.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. criver.com [criver.com]
- 30. researchgate.net [researchgate.net]
- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Selectivity Profiling of Piperazine-1-carboxylic acid diphenylamide (URB597) Against Off-Target Enzymes
This guide provides a comprehensive analysis of the enzyme selectivity profile of Piperazine-1-carboxylic acid diphenylamide, widely known in the scientific community as URB597 or KDS-4103.[1][2] As a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), URB597 serves as a critical tool for investigating the endocannabinoid system.[3][4][5] However, the scientific value and therapeutic potential of any enzyme inhibitor are fundamentally dependent on its selectivity. Unintended interactions with other enzymes, known as off-target effects, can lead to ambiguous experimental results and potential toxicity.[6]
This document moves beyond a simple data sheet to provide a deep, mechanistically-grounded comparison of URB597's activity against its primary target versus a panel of relevant off-target enzymes. We will explore the causal reasoning behind the selection of these enzymes, present detailed experimental protocols for assessing selectivity, and provide a clear, data-driven portrait of URB597's specificity.
Part 1: Understanding the Primary Target and Mechanism of Action
URB597 is a carbamate-based compound that acts as a potent, irreversible inhibitor of FAAH.[7] FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides.[8] By inhibiting FAAH, URB597 elevates the endogenous levels of these signaling lipids, producing effects such as analgesia, anxiolysis, and antidepressant-like behaviors in preclinical models.[3][9]
The inhibitory mechanism is covalent: URB597 carbamylates the catalytic serine nucleophile (Ser241) within the FAAH active site, rendering the enzyme inactive.[7][10] This mechanism-based inactivation is highly effective but also necessitates rigorous selectivity screening, as other enzymes, particularly within the serine hydrolase superfamily, could be susceptible to similar covalent modification.
Potency of URB597 against Fatty Acid Amide Hydrolase (FAAH)
The first step in any selectivity profiling is to establish a baseline of potency against the intended target. URB597 exhibits nanomolar efficacy against FAAH from multiple species.
| Target Enzyme | Preparation | IC₅₀ Value (nM) | Reference |
| FAAH | Rat Brain Membranes | 5 | [3][9] |
| FAAH | Rat Brain Membranes | 4.6 | [4][5] |
| FAAH | Intact Neurons | 0.5 | [4][5] |
| FAAH | Human Liver Microsomes | 3 | [3][9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]
Part 2: The Logic of Counter-Screening: Building a Rational Selectivity Panel
A robust selectivity profile is not generated by randomly testing against available enzymes. The choice of off-targets must be a deliberate, evidence-based process designed to identify the most probable and mechanistically relevant unintended interactions. Our approach is structured into three logical tiers.
-
Tier 1: Mechanistically-Related Enzymes: Given URB597's mechanism, the serine hydrolase superfamily is the most critical group for counter-screening.[12] These enzymes share a common catalytic mechanism involving a serine nucleophile and could be susceptible to carbamylation.
-
Tier 2: Pathway-Related Enzymes: We must assess enzymes that operate within the same signaling pathway as FAAH. The most prominent example is Monoacylglycerol Lipase (MAGL), the primary degrading enzyme for the other major endocannabinoid, 2-arachidonoylglycerol (2-AG).[7] Cross-reactivity here would confound any study of the endocannabinoid system.
-
Tier 3: Common Pharmacological Liabilities: The piperazine scaffold, while common in CNS drugs, is associated with potential interactions with certain classes of proteins.[13][14] Furthermore, standard safety pharmacology panels test for liabilities against targets known to be involved in adverse drug events, such as Cytochrome P450 (CYP) enzymes for drug metabolism and the hERG channel for cardiotoxicity.[13][15][16]
Caption: A tiered strategy for building a rational selectivity panel.
Part 3: Comparative Performance Analysis of URB597
Experimental data reveals that while URB597 is highly selective, it is not entirely devoid of off-target activity. The context of this activity—specifically, the tissue in which it occurs—is critical for proper interpretation.
Selectivity within the Endocannabinoid System and Serine Hydrolase Superfamily
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors across entire enzyme families directly in complex biological samples.[17][18] Studies using ABPP and other methods have demonstrated that URB597 is remarkably selective for FAAH within the brain.[7][19] However, notable cross-reactivity has been identified in peripheral tissues, particularly the liver.
| Target Enzyme | Tissue / Preparation | Activity / Inhibition | Significance | Reference |
| MAGL | Brain | No significant inhibition | Highly selective over the other key endocannabinoid hydrolase. | [7] |
| Carboxylesterases (CES) | Liver | Inhibition of several CES enzymes | Potential for off-target effects in peripheral metabolism studies. | [7][19] |
| FAAH-2 | Recombinant | Not widely reported for URB597, but other FAAH inhibitors show high selectivity for FAAH-1 over FAAH-2.[20] | FAAH-2 is a homologue not present in rodents; selectivity is important for translation to higher mammals. | [19][20] |
| Other Serine Hydrolases | Brain | No discernable inhibition | Demonstrates high target specificity within the central nervous system. | [19] |
Key Insight: The selectivity of URB597 is tissue-dependent. It can be considered an exquisitely selective FAAH inhibitor in the brain, but its use in studies involving hepatic function requires caution due to its inhibition of liver carboxylesterases.[7][19]
Broad Panel Screening Results
Beyond related hydrolases, URB597 has been evaluated against broader screening panels to identify other potential off-target liabilities. Published reviews and data indicate that URB597 does not significantly interact with a wide array of other targets, including cannabinoid receptors (CB1, CB2), anandamide transporters, and a larger panel of various receptors and ion channels.[3][9] This "clean" profile in broad liability screens is a significant advantage, suggesting a lower probability of unexpected pharmacological effects mediated by common off-targets.
Part 4: Experimental Methodologies
To ensure scientific integrity, the protocols used to generate selectivity data must be robust and self-validating. Here we provide detailed, step-by-step methodologies for core experiments.
Protocol 1: IC₅₀ Determination by Spectrophotometric Enzyme Inhibition Assay
This protocol describes a general method for determining the potency of an inhibitor.[21][22] It relies on an enzyme, a substrate that produces a color change upon conversion, and a spectrophotometer to measure the rate of this change.
Caption: Workflow for determining inhibitor potency (IC₅₀).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer optimized for the target enzyme's activity (e.g., Tris-HCl, pH 9.0 for FAAH).[21]
-
Prepare a stock solution of the enzyme (e.g., recombinant human FAAH) at a concentration that yields a linear reaction rate.
-
Prepare a stock solution of a chromogenic substrate (e.g., arachidonoyl-p-nitroanilide for FAAH).
-
Prepare a 10 mM stock solution of URB597 in DMSO. Create a serial dilution series from this stock.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of each URB597 dilution to triplicate wells.
-
For negative controls (0% inhibition), add 2 µL of DMSO.
-
For positive controls (100% inhibition), add 2 µL of a known potent inhibitor.
-
-
Enzyme Pre-incubation:
-
Add 98 µL of the enzyme solution to each well.
-
Incubate the plate for 30 minutes at 37°C to allow URB597 to bind to and inactivate FAAH.
-
-
Reaction Initiation:
-
Add 100 µL of the pre-warmed substrate solution to each well to start the reaction. The final volume is 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer set to the appropriate wavelength (e.g., 405 nm for p-nitroaniline product).
-
Measure the absorbance every 30 seconds for 10-15 minutes to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
Protocol 2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently label the active sites of an entire enzyme family.[12][18] By measuring how an inhibitor like URB597 competes with probe labeling, one can visualize its selectivity across the whole superfamily in a native biological context.
Step-by-Step Methodology:
-
Proteome Preparation:
-
Homogenize mouse brain and liver tissues in a suitable buffer (e.g., PBS) to create proteome lysates.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Inhibitor Treatment:
-
Aliquot the proteomes (e.g., 50 µL at 1 mg/mL).
-
Treat the aliquots with varying concentrations of URB597 (or vehicle control - DMSO) for 30 minutes at 37°C.
-
-
Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rh), to each sample at a final concentration of 1 µM.[18]
-
Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of any serine hydrolase that has not been inhibited by URB597.
-
-
Analysis by SDS-PAGE:
-
Quench the reactions by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by gel electrophoresis.
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescence scanner (e.g., Typhoon imager) to visualize the rhodamine-labeled proteins. Each band represents an active serine hydrolase.
-
A decrease in the fluorescence intensity of a band in a URB597-treated lane compared to the DMSO control indicates that URB597 inhibits that specific enzyme.
-
The intensity of the FAAH band should decrease at low nanomolar concentrations of URB597. The concentration at which other bands decrease indicates off-target inhibition.
-
Conclusion
This compound (URB597) is a potent and, in the context of the central nervous system, a highly selective inhibitor of FAAH. Its selectivity profile has been extensively characterized, revealing a clean slate against many common pharmacological liabilities and high specificity over the related enzyme MAGL.[3][7][9]
The key finding for researchers is the context-dependent nature of its selectivity: while it is an excellent tool for studying FAAH in the brain, its off-target inhibition of carboxylesterases in the liver must be considered when designing and interpreting peripheral or systemic studies.[7][19] The experimental frameworks provided in this guide offer a robust template for validating these findings and for profiling the selectivity of novel enzyme inhibitors, ensuring data integrity and accelerating the path from discovery to application.
References
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. courses.edx.org [courses.edx.org]
A Researcher's Guide to Investigating Piperazine-1-carboxylic acid diphenylamide: A Roadmap for Assessing Reproducibility in FAAH Inhibition
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimentation and, most critically, reproducible findings. This guide focuses on Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0), a compound of interest due to its structural similarity to known modulators of the endocannabinoid system. While specific biological data for this exact molecule remains sparse in published literature, its piperazine-1-carboxamide core is a "privileged scaffold" found in compounds targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in pain and inflammation pathways.[1]
This document serves as a comprehensive roadmap for the systematic investigation of this compound. It is designed not as a rigid template, but as a strategic guide that emphasizes scientific integrity, experimental causality, and the generation of reproducible data. We will objectively compare the potential of this compound with established alternatives and provide the detailed experimental frameworks necessary for its thorough evaluation.
The Scientific Rationale: Why Focus on FAAH?
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of several endogenous bioactive lipids, most notably the endocannabinoid anandamide (AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the "endocannabinoid tone" in the nervous system and peripheral tissues.[3][4]
The inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate endocannabinoid levels in an "on-demand" fashion at sites of pathology, which can produce analgesic, anti-inflammatory, anxiolytic, and even neuroprotective effects.[3][4][5] This targeted modulation avoids the widespread, and often undesirable, psychotropic effects associated with direct cannabinoid receptor agonists.[5] Structurally related piperazine and piperidine ureas and carbamates have been successfully developed as potent and selective FAAH inhibitors, lending credence to the hypothesis that this compound may act on this target.[2][3][6][7]
Figure 1: Hypothesized mechanism of FAAH inhibition.
Comparative Landscape: Benchmarking Against Established FAAH Inhibitors
To rigorously assess a new compound, its performance must be compared against well-characterized alternatives. The reproducibility of findings for any new molecule will be judged against the established profiles of these benchmarks.
| Inhibitor | Chemical Class | Mechanism | Key In Vivo Findings | Selectivity Profile |
| URB597 | Carbamate | Irreversible | Reduces inflammatory pain and anxiety-like behaviors in rodent models.[4][6] | Known to inhibit other serine hydrolases, particularly at higher concentrations.[6] |
| PF-04457845 | Urea | Irreversible | Potent FAAH inhibitor that was advanced to clinical trials. | Highly selective for FAAH over other serine hydrolases. |
| JNJ-1661010 | Piperazine Phenylamide | Covalent, Slowly Reversible | Attenuates tactile allodynia and thermal hyperalgesia in rat models of neuropathic and inflammatory pain.[2] | >100-fold selective for FAAH-1 over FAAH-2.[2] |
| BIA 10-2474 | Urea | Irreversible | Potent in cellular assays, but weak in vitro activity. Clinical trial halted due to severe adverse events. | Significant off-target activity against other lipases was later discovered.[8] |
Expert Insight: The case of BIA 10-2474 serves as a critical cautionary tale.[8] Its off-target effects, which were not apparent in initial screens, underscore the absolute necessity of comprehensive selectivity profiling.[8] Reproducibility is not just about confirming an on-target effect; it's about consistently demonstrating the absence of confounding off-target activities.
A Roadmap for Investigation: Protocols for Reproducible Data Generation
The following sections provide detailed, self-validating protocols to characterize this compound, moving from initial in vitro screening to in vivo efficacy models.
Part 1: In Vitro Characterization - Is it a FAAH Inhibitor?
The first step is to determine if the compound directly interacts with and inhibits FAAH in a controlled, cell-free environment. A fluorometric assay is a sensitive, reproducible, and high-throughput method for this initial screen.[9]
Figure 2: Workflow for in vitro FAAH inhibition assay.
Detailed Protocol: Fluorometric FAAH Activity Assay [9][10][11][12]
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Enzyme: Use human or rat recombinant FAAH. Dilute to a working concentration in cold Assay Buffer immediately before use.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Substrate: Use a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Prepare a working solution in Assay Buffer.
-
Positive Control: Include a known FAAH inhibitor (e.g., URB597) to validate assay performance.
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add 25 µL of Assay Buffer (Enzyme Control), vehicle (Vehicle Control), or test compound dilutions.
-
Add 25 µL of the diluted FAAH enzyme solution to all wells except the "No Enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes. This step is crucial for allowing time-dependent or irreversible inhibitors to bind.
-
Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically (Excitation: 340-360 nm, Emission: 450-465 nm) for 30-60 minutes.
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Trustworthiness & Reproducibility Check:
-
Low Signal/High Variability? Confirm protein concentration of the enzyme stock. Ensure consistent pipetting and temperature control.[11]
-
Irreproducible IC₅₀? The compound may have poor solubility. Test for precipitation in the assay buffer. The inhibitor might be time-dependent; vary the pre-incubation time to check for this.[8]
-
Selectivity: To ensure the compound is not a promiscuous inhibitor, it must be counterscreened against other serine hydrolases (e.g., MGL, ABHD6).[5]
Part 2: In Vivo Validation - Does it Work in a Biological System?
Positive in vitro results are only the first step. The compound must be tested in established animal models of pain and inflammation to assess its efficacy, therapeutic window, and potential liabilities.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to Benchmarking Novel Analgesics: A Case Study with Piperazine-1-carboxylic acid diphenylamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Analgesics
The discovery of new analgesic agents is a cornerstone of modern pharmacology, driven by the need for more effective and safer pain management strategies. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide uses Piperazine-1-carboxylic acid diphenylamide , a commercially available but largely uncharacterized piperazine derivative, as a model candidate to outline a comprehensive benchmarking strategy against established analgesics.[1][2] While the specific biological activity of this compound is not widely documented, its structure is representative of novel entities that warrant investigation. Structurally related piperazine compounds have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties, making this a rational starting point for analgesic screening.[3][4] One notable area of research for similar compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a promising target for pain and inflammation.[1][5]
This document provides a detailed framework for the preclinical evaluation of a novel compound, detailing the necessary in vitro and in vivo assays to determine its potential efficacy and mechanism of action relative to gold-standard analgesics.
Pillar 1: Selection of Benchmark Comparators
To comprehensively evaluate a novel compound, it is essential to benchmark it against drugs with well-defined and distinct mechanisms of action. This allows for a robust characterization of the new entity's potential pharmacological profile.
-
Morphine: The archetypal opioid analgesic, which acts as a full agonist primarily at the μ-opioid receptor (MOR) in the central nervous system (CNS) to produce profound analgesia.[6][7][8] It serves as the gold standard for centrally acting analgesics.
-
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effects through the non-selective, reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9][10][11][12][13] This prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][12]
-
Celecoxib: A selective COX-2 inhibitor, another class of NSAID.[14][15] By preferentially targeting COX-2, which is upregulated during inflammation, celecoxib reduces pain and inflammation while theoretically minimizing the gastrointestinal side effects associated with COX-1 inhibition.[15][16][17]
Pillar 2: A Multi-Tiered Experimental Framework for Analgesic Profiling
A logical, phased approach is critical to efficiently screen and characterize a novel compound. The workflow begins with in vitro assays to identify potential molecular targets and concludes with in vivo models to confirm analgesic efficacy.
Caption: A phased experimental workflow for benchmarking a novel analgesic candidate.
Part A: In Vitro Mechanistic Assays
These initial screens are designed to elucidate the potential molecular targets of this compound.
This assay determines if the compound interacts with the primary targets for opioid analgesics.
-
Principle: Radioligand binding assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[18] A decrease in radioactivity bound to the receptor preparation in the presence of the test compound indicates competitive binding.
-
Protocol:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human μ (mu), δ (delta), or κ (kappa) opioid receptors.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This provides a measure of the compound's binding affinity.
-
This assay determines if the compound acts as an NSAID by inhibiting COX enzymes.
-
Principle: COX activity can be measured by monitoring the peroxidase component of the enzyme, which catalyzes the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[19] Inhibition of this activity is observed as a decrease in color development.
-
Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme (a COX cofactor), and the respective enzyme (COX-1 or COX-2) to each well.[19][20]
-
Inhibitor Addition: Add varying concentrations of this compound, Ibuprofen (non-selective control), or Celecoxib (COX-2 selective control).
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Measurement: Immediately read the absorbance at 590-611 nm over time using a plate reader.[19]
-
Analysis: Calculate the rate of reaction and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Part B: In Vivo Nociception Models
These animal models are essential for confirming that in vitro activity translates to analgesic efficacy in a living system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This test is primarily sensitive to centrally acting analgesics like opioids.[21]
-
Principle: The test measures the reaction time of an animal placed on a surface heated to a constant temperature. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[21][22]
-
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[22]
-
Baseline: Determine the baseline response latency for each mouse by placing it on the hot plate (maintained at 52-55°C) and recording the time until a nocifensive response is observed.[22][23] A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[22]
-
Administration: Administer the test compound, vehicle control, or a benchmark drug (e.g., Morphine) via an appropriate route (e.g., intraperitoneal or oral).
-
Testing: At set time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the new latency.
-
Analysis: Compare the post-treatment latencies to the baseline values to determine the magnitude and duration of the analgesic effect.
-
Similar to the hot plate test, this model assesses spinal reflexes and is sensitive to centrally acting analgesics.[24]
-
Principle: A high-intensity beam of light is focused on the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured.[24][25] An increase in this latency indicates analgesia.
-
Protocol:
-
Acclimation & Restraint: Acclimate mice to the testing environment. Gently restrain the mouse, leaving the tail exposed.[26][27]
-
Baseline: Measure the baseline tail-flick latency by applying the heat source and recording the withdrawal time. Use a cut-off time (e.g., 18-20 seconds) to prevent injury.[25][28]
-
Administration: Administer the test compound, vehicle, or benchmark drugs.
-
Testing: Measure the tail-flick latency at various time points post-administration.
-
Analysis: Calculate the percent increase in latency compared to baseline to quantify the analgesic response.
-
This model is sensitive to both centrally and peripherally acting analgesics, including NSAIDs.[29][30][31]
-
Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in mice.[29][31] Analgesic compounds reduce the frequency of these writhes.
-
Protocol:
-
Acclimation: Acclimate mice to individual observation chambers.
-
Pre-treatment: Administer the test compound, vehicle, or benchmark drugs (e.g., Ibuprofen, Morphine) typically 30-60 minutes before the acetic acid challenge.[30]
-
Induction: Inject a 0.5-0.6% solution of acetic acid intraperitoneally.[30]
-
Observation: Immediately after injection, place the mouse in the observation chamber and count the number of writhes over a defined period (e.g., 10-20 minutes).[31][32]
-
Analysis: Compare the number of writhes in the treated groups to the vehicle control group. Calculate the percentage inhibition of writhing to determine analgesic activity.
-
Pillar 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for objective comparison. All quantitative data should be summarized in tables.
Table 1: In Vitro Mechanistic Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | µ-Opioid Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | ~1 | >10,000 |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | >10 | >10,000 |
| Morphine | >100 | >100 | N/A | Literature/Experimental Value |
Table 2: In Vivo Efficacy in Nociception Models
| Compound | Hot Plate Test (% MPE at Peak Effect) | Tail-Flick Test (% MPE at Peak Effect) | Acetic Acid Writhing Test (% Inhibition) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Morphine (5 mg/kg) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Ibuprofen (100 mg/kg) | Inactive / Low Activity | Inactive / Low Activity | Literature/Experimental Value |
| Celecoxib (30 mg/kg) | Inactive / Low Activity | Inactive / Low Activity | Literature/Experimental Value |
% MPE = Maximum Possible Effect
Interpretation:
-
Opioid-like Profile: If the test compound shows high affinity for the µ-opioid receptor and potent activity in the hot plate and tail-flick tests, it likely has a central, morphine-like mechanism.
-
NSAID-like Profile: If the compound selectively or non-selectively inhibits COX enzymes and is highly effective in the writhing test but shows little activity in the thermal models, it likely has a peripheral, NSAID-like mechanism.
-
Atypical/Mixed Profile: The compound may exhibit activity across multiple assays, suggesting a novel or multi-modal mechanism of action that warrants further investigation.
Visualizing Mechanistic Pathways
Understanding the pathways targeted by the benchmark drugs provides context for interpreting the results of the novel compound.
Caption: Simplified signaling pathways for opioid and NSAID analgesics.
Conclusion
This guide presents a rigorous, multi-tiered strategy for the preclinical benchmarking of a novel chemical entity, this compound, against established analgesics. By systematically progressing from in vitro mechanistic assays to in vivo efficacy models, researchers can build a comprehensive pharmacological profile of a candidate compound. This structured approach, grounded in established protocols and objective data comparison, is fundamental to identifying and validating the next generation of analgesic therapies.
References
- 1. This compound|1804-36-0 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Morphine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 9. ClinPGx [clinpgx.org]
- 10. news-medical.net [news-medical.net]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Tail flick test - Wikipedia [en.wikipedia.org]
- 25. web.mousephenotype.org [web.mousephenotype.org]
- 26. Tail-flick test [protocols.io]
- 27. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. rjptsimlab.com [rjptsimlab.com]
- 32. researchgate.net [researchgate.net]
Validating the Therapeutic Promise: A Comparative In Vivo Guide for Piperazine-1-carboxylic acid diphenylamide
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of Piperazine-1-carboxylic acid diphenylamide, a molecule of interest due to its structural similarities to compounds with known biological activities. While direct in vivo data for this specific molecule is limited, its piperazine core and diphenylamide moiety suggest a potential mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] This guide will, therefore, focus on a comparative in vivo validation strategy against established FAAH inhibitors, providing the necessary scientific rationale, detailed experimental protocols, and data interpretation frameworks.
The Scientific Rationale: Why Focus on FAAH Inhibition?
The endocannabinoid system is a crucial regulator of pain, inflammation, and mood.[3] The enzyme FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA).[3] By inhibiting FAAH, the levels of endogenous AEA are increased, leading to therapeutic effects such as analgesia and anti-inflammation without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
Several piperazine-containing compounds have been identified as potent and selective FAAH inhibitors.[1] For instance, JNJ-1661010, a piperazine derivative with a similar phenylamide substructure, has demonstrated significant in vivo efficacy in models of inflammatory and neuropathic pain.[2] This precedent provides a strong hypothesis-driven basis for evaluating this compound as a potential FAAH inhibitor and for designing in vivo studies to test this hypothesis.
A Comparative Framework for In Vivo Validation
To rigorously assess the in vivo potential of this compound, a head-to-head comparison with a well-characterized FAAH inhibitor is essential. For the purposes of this guide, we will use URB597 as the primary comparator, a widely studied carbamate-based FAAH inhibitor with established in vivo efficacy.[1]
The validation workflow will encompass three key stages:
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamic Assessment: Confirming target engagement by measuring FAAH inhibition and subsequent changes in endocannabinoid levels in relevant tissues.
-
Efficacy Evaluation: Testing the therapeutic effect in validated animal models of disease.
Below is a visual representation of this validation workflow:
Caption: A streamlined workflow for the in vivo validation of a novel compound.
Phase 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The initial step in any in vivo validation is to understand how the compound behaves in a living system and to confirm that it reaches and engages its intended target.
Experimental Protocol: Rodent PK/PD Study
Objective: To determine the pharmacokinetic profile of this compound and its effect on FAAH activity and anandamide levels in the brain.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Compound Administration:
-
Administer this compound and URB597 at three different doses (e.g., 1, 10, and 30 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group (e.g., DMSO/saline) should also be included.
-
-
Blood and Tissue Collection:
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Bioanalysis:
-
Analyze plasma samples for compound concentration using LC-MS/MS to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Homogenize brain tissue and measure FAAH activity using an in vitro enzymatic assay.[4]
-
Quantify anandamide levels in brain homogenates using LC-MS/MS.
-
Expected Outcomes and Comparative Data
The results of this study will be crucial for establishing a dose-response relationship and for selecting appropriate doses for subsequent efficacy studies.
| Parameter | This compound (Hypothetical) | URB597 (Reference) | Justification |
| Brain Penetration (AUCbrain/AUCplasma) | > 0.5 | ~0.6 | Essential for central nervous system targets. The piperazine scaffold can be modified to enhance blood-brain barrier permeability.[5][6] |
| FAAH Inhibition (at 10 mg/kg) | > 80% at 4 hours | ~90% at 4 hours | Demonstrates target engagement in the brain.[1] |
| Anandamide Elevation (at 10 mg/kg) | 2-3 fold increase | 2-4 fold increase | Confirms the downstream pharmacodynamic effect of FAAH inhibition.[1] |
Phase 2: Efficacy in Preclinical Models of Pain and Inflammation
Based on the established PK/PD profile, the next step is to evaluate the therapeutic efficacy of this compound in relevant disease models.
Experimental Protocol: Carrageenan-Induced Paw Edema (Inflammatory Pain)
Objective: To assess the anti-inflammatory and anti-nociceptive effects of the compound in a model of acute inflammation.
Animal Model: Male Wistar rats (8-10 weeks old).
Methodology:
-
Compound Administration:
-
Administer this compound, URB597 (at their respective effective doses determined in the PK/PD study), and vehicle control 1 hour prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 1% λ-carrageenan solution into the plantar surface of the right hind paw.
-
-
Assessment of Edema:
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Assessment of Thermal Hyperalgesia:
-
Measure paw withdrawal latency to a radiant heat source (Hargreaves test) at the same time points.
-
Experimental Protocol: Spinal Nerve Ligation (Neuropathic Pain)
Objective: To evaluate the efficacy of the compound in a model of chronic neuropathic pain.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Surgical Procedure:
-
Perform L5/L6 spinal nerve ligation to induce mechanical allodynia.
-
-
Compound Administration:
-
After a 7-day post-operative recovery period and confirmation of allodynia, administer this compound, URB597, and vehicle control daily for 7 days.
-
-
Assessment of Mechanical Allodynia:
-
Measure the paw withdrawal threshold to von Frey filaments before and at multiple time points after compound administration.
-
Expected Outcomes and Comparative Data
| Model | Outcome Measure | This compound (Hypothetical) | URB597 (Reference) |
| Carrageenan-Induced Paw Edema | Paw Volume Reduction | > 40% | ~50% |
| Reversal of Thermal Hyperalgesia | Significant increase in withdrawal latency | Significant increase in withdrawal latency | |
| Spinal Nerve Ligation | Reversal of Mechanical Allodynia | Significant increase in withdrawal threshold | Significant increase in withdrawal threshold |
A successful outcome would be a statistically significant reduction in pain and inflammatory responses comparable to or exceeding that of URB597.
Signaling Pathway Considerations
The therapeutic effects of FAAH inhibition are primarily mediated by the potentiation of anandamide signaling through cannabinoid receptors (CB1 and CB2).
Caption: The proposed signaling pathway for FAAH inhibitors.
Conclusion and Future Directions
This guide outlines a robust and comparative framework for the in vivo validation of this compound. By leveraging the existing knowledge of FAAH inhibitors and employing well-established preclinical models, researchers can efficiently assess the therapeutic potential of this compound. Positive outcomes from these studies would provide a strong rationale for further development, including more comprehensive toxicological evaluations and investigation into other potential therapeutic areas such as anxiety and neurodegenerative diseases.[4][7] The versatility of the piperazine scaffold suggests that further chemical modifications could also be explored to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of molecules.[5][6]
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Piperazine Analogs
Authored for Drug Development Professionals, Researchers, and Scientists
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in blockbuster drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic (PK) properties, often enhancing solubility, permeability, and metabolic stability.[3][4] However, the "piperazine effect" is not monolithic. Subtle structural modifications to this privileged scaffold can dramatically alter how a drug is absorbed, distributed, metabolized, and excreted (ADME), ultimately dictating its efficacy and safety profile.
This guide provides a comparative analysis of the pharmacokinetic profiles of distinct piperazine analogs. Moving beyond a simple data summary, we will explore the causal relationships between chemical structure and pharmacokinetic behavior, detail the gold-standard experimental protocols for generating this data, and offer insights to inform the rational design of next-generation therapeutics.
Comparative Pharmacokinetic Profiles: A Tale of Three Analogs
To illustrate the profound impact of substitution on the piperazine core, we will compare three representative analogs: Benzylpiperazine (BZP), a simple psychoactive substance; Perazine, a phenothiazine antipsychotic; and a hypothetical advanced analog, "Compound X," representing a modern, complex drug candidate.
| Parameter | Benzylpiperazine (BZP) | Perazine | "Compound X" (Hypothetical) |
| Oral Bioavailability (F%) | Moderate (~60-70%) | High (>80%) | Variable (P-gp substrate potential)[5] |
| Time to Max Conc. (Tmax) | ~1-2 hours | ~2-4 hours | ~4-6 hours |
| Max Concentration (Cmax) | Dose-dependent | Dose-dependent | Influenced by efflux transporters[5] |
| Volume of Distribution (Vd) | Moderate | High | Very High |
| Plasma Protein Binding | Low to Moderate | High (>90%) | Very High (>98%) |
| Elimination Half-life (t½) | Short (~5.5 hours)[6] | Long (~10-20 hours) | Long (>24 hours) |
| Clearance (CL) | High (~58.3 L/h)[6] | Low to Moderate | Low |
| Major Metabolic Pathways | N-dealkylation, Hydroxylation[6] | N-demethylation, Sulfoxidation[7] | Multiple complex pathways |
| Primary CYP Enzymes | CYP2D6, CYP1A2, CYP3A4[6] | CYP1A2, CYP3A4, CYP2D6[7][8] | CYP3A4, with potential for inhibition |
Analysis of Pharmacokinetic Variation:
-
Benzylpiperazine (BZP): As a relatively small and simple molecule, BZP is absorbed fairly quickly. Its primary metabolic vulnerabilities are the benzylic position (hydroxylation) and the unsubstituted nitrogen (N-dealkylation), leading to rapid metabolism by several CYP enzymes and, consequently, a high clearance and short half-life.[6]
-
Perazine: The addition of the bulky, lipophilic phenothiazine tricycle dramatically changes the molecule's properties. This increased lipophilicity leads to a high volume of distribution, as the drug partitions extensively into tissues. It also results in high plasma protein binding. While it is still metabolized by common CYP enzymes like CYP1A2, the overall clearance is lower than BZP, resulting in a significantly longer half-life.[7][8]
-
"Compound X" (Hypothetical): This represents a modern drug candidate where the piperazine is part of a larger, more complex structure designed for high target affinity. Such molecules are often highly lipophilic and extensively bound to plasma proteins, leading to very high Vd and low clearance. A key challenge with such compounds is their potential to be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and brain penetration.[5] Some piperazine derivatives have been identified as P-gp modulators, which can lead to complex drug-drug interactions.[5]
The Experimental Backbone: A Validated In Vivo PK Study Protocol
The data presented above is generated through rigorous, well-controlled preclinical studies. The following protocol outlines the gold-standard workflow for an in vivo pharmacokinetic study in a rodent model, such as the Sprague Dawley rat, which is frequently used in preclinical drug development.[9][10] The causality behind each step is crucial for ensuring data integrity.
Workflow for a Rodent Pharmacokinetic Study
Caption: Standard workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Model and Preparation:
-
Species: Adult male Sprague Dawley rats (230 ± 20 g) are commonly used.[9]
-
Justification: Rats are a well-characterized model in toxicology and pharmacokinetics, with metabolic pathways that can often be extrapolated to humans.[11][12] Their size allows for serial blood sampling.
-
Procedure: Animals are surgically fitted with jugular vein catheters for stress-free blood collection and intravenous (IV) dosing. They are allowed to recover for several days post-surgery.
-
-
Drug Administration:
-
Cohorts: Animals are divided into at least two groups: Intravenous (IV) and Oral (PO).
-
Justification: The IV group provides data on the drug's disposition independent of absorption. Comparing the Area Under the Curve (AUC) from the PO group to the IV group allows for the calculation of absolute oral bioavailability (F%).
-
Procedure: For the IV cohort, the drug is administered as a bolus via the catheter. For the PO cohort, the drug is administered via oral gavage. Doses should be selected based on expected efficacy and toxicity, with at least two dose levels used to assess linearity.[13]
-
-
Blood Sample Collection:
-
Time Points: Blood samples (~100-200 µL) are collected at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Justification: The sampling schedule is designed to capture the key phases of the drug's concentration-time profile: the initial distribution phase, the peak concentration (Cmax), and the terminal elimination phase.
-
Procedure: Blood is drawn through the catheter into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing and Bioanalysis:
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.
-
Quantification by LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices.[14]
-
Justification: LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for accurate measurement of the parent drug and its metabolites, even at very low concentrations.[14][15] The method involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[16][17][18]
-
-
Pharmacokinetic Data Analysis:
-
Method: Non-Compartmental Analysis (NCA) is used to calculate the key PK parameters.[19][20]
-
Justification: NCA makes minimal assumptions about the drug's distribution and elimination, providing a robust assessment of parameters like AUC, Cmax, Tmax, CL, Vd, and t½.[21][22]
-
Software: Specialized software such as Phoenix™ WinNonlin®, or R packages like qpNCA, are used for these calculations.[21][23]
-
Structure-Pharmacokinetic Relationships (SPR): Guiding Rational Drug Design
The comparative data reveals clear relationships between the chemical structure of a piperazine analog and its resulting pharmacokinetic profile. Understanding these relationships is fundamental to medicinal chemistry.
Caption: Relationship between structural changes and PK outcomes.
-
Increasing Lipophilicity: Adding large, non-polar groups (like the phenothiazine in Perazine) increases a molecule's tendency to associate with lipids. This leads to higher tissue distribution (Vd) and greater binding to plasma proteins like albumin. While this can prolong the half-life, it can also expose the molecule to greater metabolism by hepatic CYP enzymes and increase the risk of it becoming a P-gp substrate, potentially reducing oral absorption.[5][24]
-
Modulating Basicity: The pKa of the piperazine nitrogens is critical. These basic centers contribute to water solubility at physiological pH. Modifying substituents can tune this basicity, affecting both solubility and the potential for interactions with acidic proteins and phospholipids.
-
Blocking Metabolic Hotspots: If metabolism is too rapid (like with BZP), medicinal chemists will intentionally block these "metabolic hotspots." For example, replacing a metabolically labile hydrogen with a fluorine atom can prevent hydroxylation by CYP enzymes, thereby reducing clearance and increasing the drug's half-life. The metabolism of many piperazine-containing drugs involves CYP1A2, CYP2D6, and CYP3A4.[6][8][25] Understanding potential inhibition of these enzymes is crucial to avoid drug-drug interactions.[8]
Conclusion
The piperazine scaffold is a versatile tool, but its successful application hinges on a deep understanding of its pharmacokinetic implications. As demonstrated, minor and major structural alterations can lead to vastly different ADME profiles. By employing robust in vivo experimental protocols and leveraging the principles of structure-pharmacokinetic relationships, drug development professionals can rationally design and select piperazine analogs with optimized pharmacokinetic properties, paving the way for safer and more effective medicines.[26][27]
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. scienceopen.com [scienceopen.com]
- 16. lcms.cz [lcms.cz]
- 17. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mathworks.com [mathworks.com]
- 20. R packages for Noncompartmental Analysis [asancpt.github.io]
- 21. qpharmetra.com [qpharmetra.com]
- 22. NCA [pcmodfit.co.uk]
- 23. NCOMP--a windows-based computer program for noncompartmental analysis of pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes | Semantic Scholar [semanticscholar.org]
- 26. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Comparative In Vivo Analysis: Elucidating the Mechanism of Action of Piperazine-1-carboxylic acid diphenylamide (PPD) as a Novel D2 Receptor Antagonist
Prepared by: Senior Application Scientist, Advanced Neuropharmacology
This guide provides a comprehensive framework for researchers and drug development professionals to confirm the in vivo mechanism of action of a novel investigational compound, Piperazine-1-carboxylic acid diphenylamide (PPD). Based on its structural motifs—a piperazine core and a diphenylamide group, common in CNS-active agents—we hypothesize that PPD functions as a dopamine D2 receptor (D2R) antagonist.
This document outlines a multi-tiered experimental plan designed to rigorously test this hypothesis. We will compare PPD's in vivo profile against that of Haloperidol, a well-characterized first-generation antipsychotic and potent D2R antagonist. The causality behind each experimental choice is explained to ensure a self-validating and robust investigation.
Foundational Rationale: Why Hypothesize D2R Antagonism?
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) in the central nervous system. Many successful antipsychotic drugs, such as aripiprazole and ziprasidone, incorporate this moiety to engage with dopaminergic and serotonergic receptors. The diphenylamide structure contributes to the lipophilicity required for blood-brain barrier penetration.
Therefore, the logical starting point for characterizing PPD is to investigate its interaction with the dopamine D2 receptor, a primary target for antipsychotic therapies. Our objective is to move beyond simple binding assays and confirm this mechanism in a complex, living system.
The In Vivo Validation Workflow: A Three-Pillar Approach
To build a compelling case for PPD's mechanism of action, we must demonstrate three key events in vivo:
-
Target Engagement: Does PPD occupy the D2 receptor in the brain at relevant doses?
-
Functional Consequence: Does this engagement produce the expected physiological and behavioral outcomes consistent with D2R antagonism?
-
Downstream Signaling: Does target engagement modulate the downstream neurochemical pathways regulated by D2 receptors?
The following workflow is designed to answer these questions systematically.
Caption: In Vivo Workflow for PPD Mechanism of Action Confirmation.
Pillar 1: Confirming In Vivo D2 Receptor Target Engagement via PET
Expertise & Causality: Positron Emission Tomography (PET) is the gold-standard for visualizing and quantifying receptor occupancy in the living brain. It provides incontrovertible evidence that the drug reaches its target. We will use [¹¹C]raclopride, a well-validated PET radioligand with moderate affinity for D2Rs. Its displacement by a competing ligand (like PPD) directly correlates with the occupancy of the D2Rs by that ligand.
Experimental Protocol: D2R Occupancy PET Scan in Non-Human Primates
-
Animal Model: Rhesus macaque (n=3-4). Their brain structure and dopaminergic system are highly homologous to humans.
-
Baseline Scan: Anesthetize the animal and perform a baseline PET scan following an intravenous bolus injection of [¹¹C]raclopride to determine baseline D2R availability.
-
Drug Administration: Administer a single intravenous dose of PPD. Doses should be selected based on prior pharmacokinetic studies.
-
Occupancy Scan: At the time of expected peak brain concentration of PPD, perform a second [¹¹C]raclopride PET scan.
-
Washout and Repeat: Allow for a full washout period (e.g., 1-2 weeks). Repeat steps 3 and 4 with escalating doses of PPD and a positive control (Haloperidol).
-
Data Analysis:
-
Co-register PET images with a structural MRI for anatomical reference.
-
Define regions of interest (ROIs), particularly the striatum (caudate and putamen), which has high D2R density, and the cerebellum as a reference region (negligible D2R density).
-
Calculate the binding potential (BP_ND_) for each ROI.
-
Receptor occupancy is calculated using the formula: Occupancy (%) = 100 * (BP_ND_Baseline - BP_ND_Post-Drug) / BP_ND_Baseline
-
Trustworthiness: Each animal serves as its own control (baseline vs. post-drug). The inclusion of Haloperidol validates the assay's ability to detect D2R antagonism.
Pillar 2: Assessing Functional Outcomes with Behavioral Models
Expertise & Causality: If PPD is a D2R antagonist, it should block the effects of a D2R agonist. Amphetamine increases dopamine release, leading to hyperlocomotion in rodents by stimulating D2Rs. A D2R antagonist is expected to dose-dependently block this behavior. Conversely, high levels of D2R blockade (>80%) can lead to extrapyramidal side effects (EPS), which can be measured in rodents as catalepsy. Comparing the dose required for efficacy to the dose causing catalepsy provides an early therapeutic index.
Experimental Protocol: Rodent Behavioral Assessment (Mice or Rats)
-
Model: C57BL/6 mice (n=10-12 per group).
-
Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + d-Amphetamine (e.g., 2.5 mg/kg, i.p.)
-
Group 3: Haloperidol (e.g., 0.1 mg/kg, i.p.) + d-Amphetamine
-
Groups 4-6: PPD (e.g., 1, 5, 10 mg/kg, i.p.) + d-Amphetamine
-
-
Amphetamine-Induced Hyperlocomotion:
-
Administer PPD or Haloperidol.
-
After a pre-determined pretreatment time (e.g., 30 min), administer d-amphetamine.
-
Immediately place the animal in an open-field activity chamber equipped with photobeams.
-
Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
-
Catalepsy Assessment (Bar Test):
-
Using separate groups of animals, administer higher doses of PPD and Haloperidol.
-
At the time of peak effect, gently place the animal's forepaws on a horizontal bar (e.g., 5 cm high).
-
Measure the time (latency) until the animal removes both paws. A common cut-off is 180 seconds.
-
Trustworthiness: The inclusion of a vehicle/saline group establishes baseline activity, while the vehicle/amphetamine group demonstrates the effect to be blocked. Haloperidol serves as the positive control, providing a benchmark for an effective D2R antagonist.
Pillar 3: Verifying Downstream Neurochemical Changes
Expertise & Causality: D2 receptors are autoreceptors on presynaptic dopamine neurons. When blocked, the negative feedback is removed, leading to an increase in dopamine synthesis and release. This results in a measurable increase in the concentration of dopamine metabolites, such as DOPAC (3,4-Dihydroxyphenylacetic acid) and HVA (Homovanillic acid), in brain regions rich in dopamine terminals, like the striatum. This provides a direct biochemical confirmation of the drug's impact on the dopamine system.
Experimental Protocol: Ex Vivo Striatal Dopamine Metabolite Analysis
-
Dosing: Dose animals (mice or rats, n=8-10 per group) with Vehicle, Haloperidol, or various doses of PPD as described in the behavioral studies.
-
Tissue Collection: At the time of peak drug effect, euthanize the animals, rapidly extract the brains, and dissect the striatum on ice.
-
Sample Preparation: Homogenize the tissue in an antioxidant-containing buffer and centrifuge to pellet proteins.
-
HPLC-ECD Analysis:
-
Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
This technique separates dopamine, DOPAC, and HVA, and the electrochemical detector provides highly sensitive quantification.
-
-
Data Analysis: Calculate the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/Dopamine) as an index of dopamine turnover.
Trustworthiness: This biochemical assay provides a quantitative measure of the drug's effect on the target neural circuit, directly linking receptor occupancy with a neurochemical change.
Caption: Canonical D2 Receptor Signaling Pathway and Point of Antagonism.
Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from all three pillars to build a cohesive argument. The results should be compiled into clear, comparative tables.
Table 1: Comparative In Vivo Profile of PPD vs. Haloperidol
| Parameter | PPD (ED50 / IC50) | Haloperidol (ED50 / IC50) | Interpretation |
| D2R Occupancy (PET) | e.g., 5 mg/kg | e.g., 0.08 mg/kg | Potency of PPD at the D2 receptor in the living brain. |
| Anti-Hyperlocomotion | e.g., 8 mg/kg | e.g., 0.1 mg/kg | Functional efficacy in a model of psychosis. |
| Catalepsy Induction | e.g., 25 mg/kg | e.g., 0.5 mg/kg | Liability for extrapyramidal side effects. |
| Dopamine Turnover | e.g., 10 mg/kg | e.g., 0.15 mg/kg | Biochemical evidence of D2R target engagement. |
Analysis of Comparative Data:
By comparing the dose-response curves for PPD and Haloperidol across these different assays, we can construct a detailed profile of PPD.
-
Mechanism Confirmation: A strong correlation between D2R occupancy (Pillar 1), behavioral efficacy (Pillar 2), and dopamine turnover (Pillar 3) provides powerful evidence that D2R antagonism is the primary mechanism of action.
-
Therapeutic Window: The ratio between the dose required for catalepsy and the dose required for efficacy (e.g., Catalepsy ED50 / Anti-Hyperlocomotion ED50) provides an early preclinical estimate of the therapeutic window. A wider window for PPD compared to Haloperidol would be a significant advantage, suggesting a lower risk of motor side effects at clinically relevant doses.
Conclusion and Future Directions
This comprehensive in vivo guide provides a rigorous, multi-faceted approach to confirm the hypothesis that this compound (PPD) acts as a D2 receptor antagonist. By systematically demonstrating target engagement, functional consequences, and downstream signaling changes, and by directly comparing its profile to a gold-standard compound like Haloperidol, researchers can build a robust data package.
Positive results from this workflow would strongly support the continued development of PPD as a potential therapeutic agent and provide a solid, mechanistically-grounded foundation for advancing to clinical trials.
Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of Piperazine-1-carboxylic acid diphenylamide
For the diligent researcher engaged in the complex landscape of drug discovery, the lifecycle of a chemical compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Piperazine-1-carboxylic acid diphenylamide, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, grounding our recommendations in the known hazards of its constituent moieties—piperazine and diphenylamide—and established principles of chemical waste management.
Hazard Assessment: A Precautionary Principle
Due to the absence of a specific SDS for this compound, a thorough hazard assessment must be conducted by extrapolating from related compounds and functional groups.
-
Piperazine Moiety: The piperazine core is known to be corrosive and can cause severe skin burns and eye damage. It is also a potential skin and respiratory sensitizer and is suspected of damaging fertility or the unborn child.
-
Diphenylamide Moiety: Aromatic amines, as a class of compounds, are noted for their potential carcinogenic and mutagenic effects.[1] The diphenyl group will likely render the compound poorly soluble in water, which can influence its environmental persistence.[2] Some amides can persist in the environment for extended periods, raising concerns about long-term ecological effects.[2]
Given these potential hazards, This compound must be treated as a hazardous chemical waste . This conservative classification ensures the highest level of safety for laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust. For liquid spills, use an appropriate absorbent pad or material.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and spilled substance using non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Spill Debris: All contaminated materials, including absorbent, gloves, and cleaning materials, must be collected in a sealed, properly labeled hazardous waste container.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework:
-
Waste Identification and Segregation:
-
Pure, unadulterated this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing the compound should be segregated based on the solvent. Do not mix with incompatible waste streams.
-
Contaminated materials (e.g., gloves, weigh boats, filter paper) should be collected separately as solid hazardous waste.
-
-
Containerization:
-
Use only chemically compatible containers for waste collection.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Keep containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate percentages.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Provide the waste disposal company with all available information about the compound, including its chemical structure and the known hazards of its components.
-
Quantitative Disposal Summary
| Waste Type | Container | Labeling | Disposal Method |
| Solid Compound | Sealed, chemically compatible container | "Hazardous Waste: this compound" | Licensed Hazardous Waste Vendor |
| Contaminated Labware | Lined, sealed container | "Hazardous Waste: Solid debris contaminated with this compound" | Licensed Hazardous Waste Vendor |
| Solutions in Solvent | Sealed, compatible solvent container | "Hazardous Waste: [Solvent Name] with this compound" | Licensed Hazardous Waste Vendor |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
